molecular formula C12H26BrO6P B606395 Bromo-PEG3-phosphonic acid diethyl ester

Bromo-PEG3-phosphonic acid diethyl ester

Número de catálogo: B606395
Peso molecular: 377.21 g/mol
Clave InChI: WDIGPIACFQMAGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bromo-PEG3-phosphonic acid diethyl ester is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGPIACFQMAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight of Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bromo-PEG3-phosphonic acid diethyl ester

For researchers, scientists, and professionals in drug development, this compound is a key reagent, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below for easy reference.

ParameterValue
Molecular Weight 377.21 g/mol [1][2][3][4]
Molecular Formula C₁₂H₂₆BrO₆P[1][2][3][4]
CAS Number 1148026-98-5[1][2][4]
IUPAC Name 1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane[1]
Purity ≥95%[2][5]

Chemical Identity and Structure

This compound is a heterobifunctional linker molecule characterized by three key components: a terminal bromine atom, a three-unit polyethylene (B3416737) glycol (PEG3) chain, and a diethyl phosphonate (B1237965) group.[1]

  • Bromo Group : The terminal bromine atom serves as a reactive site for nucleophilic substitution reactions, making it an excellent leaving group for conjugation to various functional groups like amines and thiols.[1][5][6]

  • PEG3 Linker : The polyethylene glycol chain imparts hydrophilicity, which enhances the solubility of the molecule and any resulting conjugates in aqueous media.[1][6] This is a critical feature for biological applications.

  • Diethyl Phosphonate Group : This group provides an additional site for chemical modification.[1] Phosphonates can be used for surface modification or to chelate metal ions, which is useful in the development of imaging agents.[7]

cluster_bromo Bromo Group cluster_peg PEG3 Chain cluster_phosphonate Diethyl Phosphonate Br Br peg_chain —(CH₂CH₂O)₃— Br->peg_chain P_group P(O)(OCH₂CH₃)₂ peg_chain->P_group

Functional components of the molecule.

Applications in Research and Development

The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][8]

PROTAC Synthesis

PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1][4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4]

This compound is an ideal candidate for the linker component. Its PEG chain provides the necessary spatial separation between the two ligands, while its terminal reactive groups allow for sequential or one-pot conjugation to the target-binding and E3 ligase-binding moieties.[1]

TargetLigand Target Protein Ligand Linker Bromo-PEG3-phosphonic acid diethyl ester TargetLigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand

General structure of a PROTAC.

Experimental Protocols & Workflows

While specific synthetic steps will vary depending on the nature of the ligands, a general workflow for using this compound to synthesize a PROTAC is outlined below.

General Workflow for PROTAC Synthesis

This workflow assumes a sequential conjugation strategy, which is common for building heterobifunctional molecules.

  • First Conjugation : React one of the terminal groups of the this compound with the first ligand (e.g., the E3 ligase ligand). The bromine is a good leaving group for substitution with a nucleophile (e.g., an amine or thiol) on the ligand.

  • Intermediate Purification : Purify the resulting ligand-linker intermediate using standard chromatographic techniques (e.g., HPLC) to remove unreacted starting materials.

  • Second Conjugation : React the remaining functional group on the linker (the diethyl phosphonate end, which may require modification or hydrolysis first) with the second ligand (the target protein ligand).

  • Final Purification : Purify the final PROTAC conjugate to ensure high purity for biological assays.

cluster_workflow PROTAC Synthesis Workflow A Step 1: Conjugate Ligand A to Bromo-PEG3 Linker B Step 2: Purify Ligand A-Linker Intermediate A->B C Step 3: Conjugate Ligand B to Intermediate B->C D Step 4: Final Purification of PROTAC Molecule C->D

Sequential PROTAC synthesis workflow.
Mechanism of Action: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated Target Protein Ub->PolyUb Polyubiquitination Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation.

References

The Pivotal Role of Phosphonate Groups in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and biological research, the ability to selectively and stably link molecules to proteins, antibodies, and other biomolecules is paramount. This process, known as bioconjugation, has been revolutionized by the introduction of various functional groups, among which the phosphonate (B1237965) moiety has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the role of phosphonate groups in bioconjugation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and chemical processes.

Core Principles: Why Phosphonates?

Phosphonate groups (R-PO(OR')₂) are structural analogues of phosphates (R-O-PO(OR')₂) where a carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) ester linkage. This seemingly subtle difference imparts a range of advantageous properties that make phosphonates highly desirable for bioconjugation applications.

Enhanced Stability: The C-P bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate (B84403) ester bond.[1][2][3] This increased stability is crucial for the development of robust bioconjugates that can withstand physiological conditions, leading to longer in vivo half-lives and more predictable pharmacokinetics.[3]

Bioisosterism: Phosphonates serve as excellent bioisosteres of phosphates, meaning they can mimic the biological activity of their phosphate counterparts while offering improved stability.[3] This allows for the design of non-hydrolyzable analogues of phosphorylated peptides and nucleotides, which are invaluable tools for studying signaling pathways and as therapeutic agents.

Chelating Properties: Phosphonic acids are effective chelating agents for various metal ions, a property that can be exploited for the development of diagnostic and therapeutic agents.[4]

Quantitative Data in Phosphonate Bioconjugation

The efficiency and robustness of bioconjugation reactions are critical for their practical application. The following tables summarize key quantitative data related to phosphonate-based bioconjugation, providing a comparative overview for researchers.

Table 1: Reaction Yields in Phosphonate Bioconjugation

Reaction TypeBiomoleculePhosphonate ReagentCoupling ConditionsYield (%)Reference(s)
PhosphoramidationDNAAmine-containing biotin (B1667282) derivative with terminal phosphate6.77 M urea, 41 °C, 3 h80[5]
Kabachnik–Fields ReactionAromatic aldehydes, anilinesTriethylphosphiteSolvent-free, ultrasound80-99[6]
H-phosphonate CouplingRink Amide ResinAmino acid H-phosphonate monoesterPvCl, Pyridine/DCMNot specified[7]
Michaelis-Arbuzov ReactionAryl halidesH-phosphonate diestersPd(PPh₃)₄, microwaveQuantitative[8]

Table 2: Inhibition Constants (IC₅₀) of Phosphonate-Based Enzyme Inhibitors

Enzyme TargetInhibitorIC₅₀ (µM)Reference(s)
Protein-tyrosine phosphatase PTP-1B(Naphth-2-yl)difluoromethylphosphonic acid40-50[9]
Protein-tyrosine phosphatase PTP-1B(Napthy-1-yl)difluoromethylphosphonic acid40-50[9]
Serine/threonine phosphatase PP-2AVarious aryl-containing phosphonates45-50[9]
PTP1BF₂Pmp-containing hexapeptide0.1[10]
SHP2Phenylhydrazanopyrazolone sulfonate (PHPS1)2.1[10]

Table 3: Stability of Phosphonate Prodrugs in Human Plasma

Prodrug TypeCompoundStability after 2 hours (%)Reference(s)
bis-Acyloxyalkyl esterCompound 2< 5[11]
Aryl phosphonamidateCompound 3~100[11]
Mixed aryl/POM1-naphthyl analog 560[11]
Mixed aryl/POM2-naphthyl analog 12100[11]

Key Applications and Experimental Protocols

Phosphonate chemistry has found widespread application in several key areas of bioconjugation, including the development of antibody-drug conjugates (ADCs) and activity-based probes (ABPs).

Antibody-Drug Conjugates (ADCs)

Phosphonate linkers are increasingly being used in the construction of ADCs, where their stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell.

Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) for Phosphonate-ADCs

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs.[][13][14] It can be determined using several methods, including UV/Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

1. UV/Vis Spectrophotometry: []

  • Principle: This method relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the drug.

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.

    • Measure the extinction coefficients of the unconjugated antibody and the free drug at both wavelengths.

    • Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.

    • The DAR is the molar ratio of the drug to the antibody.

  • Limitations: Requires that the drug has a unique absorbance peak away from the protein's absorbance, and that the conjugation does not significantly alter the extinction coefficients.[]

2. Hydrophobic Interaction Chromatography (HIC): []

  • Principle: HIC separates ADC species based on the number of conjugated drug molecules, as the payload often increases the hydrophobicity of the antibody.

  • Procedure:

    • Inject the ADC sample onto a HIC column.

    • Elute with a reverse salt gradient.

    • The different DAR species will elute as distinct peaks.

    • Calculate the average DAR by determining the relative area of each peak and multiplying by the corresponding number of drug molecules.

  • Note: HIC provides information on the distribution of different drug-loaded species.

3. Mass Spectrometry (MS): [13][14][15][16][17][18]

  • Principle: MS directly measures the mass of the intact ADC or its subunits, allowing for precise determination of the number of conjugated drug molecules.

  • Procedure (Intact Mass Analysis):

    • Introduce the ADC sample into a high-resolution mass spectrometer (e.g., Q-TOF).

    • Deconvolute the resulting mass spectrum to determine the masses of the different ADC species.

    • The mass difference between the unconjugated antibody and the ADC species corresponds to the mass of the attached linker-drug moieties.

    • Calculate the average DAR from the relative abundance of each species.

  • Procedure (Reduced Mass Analysis):

    • Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[15]

    • Analyze the light and heavy chains by LC-MS.

    • Determine the number of drugs conjugated to each chain.

    • Calculate the total DAR.

Activity-Based Probes (ABPs)

Phosphonate-based ABPs are powerful tools for functional proteomics, allowing for the specific labeling and identification of active enzymes in complex biological samples.[4][19][20][21] The phosphonate group acts as a "warhead" that covalently modifies the active site of the target enzyme.

Experimental Protocol: Synthesis of a Phosphonate-Azide Activity-Based Probe [19]

This protocol describes the synthesis of a simple phosphonate-azide probe that can be used for subsequent "click" chemistry conjugation to a reporter tag.

  • Materials:

    • 2-aminoethyl phosphonic acid

    • Azidobutyric acid N-Hydroxysuccinimide (NHS) ester

    • Dimethylsulfoxide (DMSO)

    • Sodium hydroxide

    • Milli-Q water

  • Procedure:

    • Prepare a 500 mM stock solution of 2-aminoethyl phosphonic acid in Milli-Q water and adjust the pH to 10 with sodium hydroxide.

    • In a microcentrifuge tube, combine 75 µL of the 0.5 M 2-aminoethyl phosphonic acid solution, 20 µL of 400 mM azidobutyric acid NHS ester in DMSO, and 45 µL of Milli-Q water.

    • Incubate the reaction mixture for at least 2 hours at room temperature with rotation in the dark. This will result in an approximately 50 mM stock solution of the phosphonate-azide probe.

Experimental Protocol: Labeling of Proteins with a Phosphonate-Azide Probe and Click Chemistry [19]

  • Materials:

  • Procedure:

    • Labeling: Incubate the protein sample with the phosphonate-azide probe at a suitable concentration and time to allow for covalent modification of the target enzymes.

    • Click Reaction: Add a master mix of the click chemistry reagents to the labeled protein sample to the following final concentrations: 15 µM azide-fluor 488, 150 µM THPTA, 1.5 mM CuSO₄, and 1.5 mM TCEP.

    • Incubate for 2 hours at room temperature with rotation.

    • Sample Preparation for Gel Electrophoresis: Add DTT to a final concentration of 50 mM and 1x sample buffer.

    • Boil the samples at 95 °C for 5 minutes.

    • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving phosphonate bioconjugates.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Phosphonate-ADC Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Phosphonate Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action of a phosphonate-based antibody-drug conjugate (ADC).

ABP_Workflow cluster_synthesis Probe Synthesis cluster_labeling Labeling and Detection StartMat Starting Materials (e.g., Aminoethyl phosphonic acid, NHS-azide) Synthesis Chemical Synthesis StartMat->Synthesis ABP Phosphonate-Azide Activity-Based Probe Synthesis->ABP Labeling Incubation & Covalent Labeling ABP->Labeling Proteome Complex Proteome (e.g., Cell Lysate) Proteome->Labeling LabeledProteome Labeled Proteome Labeling->LabeledProteome Click Click Chemistry with Reporter Tag (e.g., Fluorophore) LabeledProteome->Click TaggedProteome Tagged Proteome Click->TaggedProteome Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) TaggedProteome->Analysis

Caption: General experimental workflow for using a phosphonate-based activity-based probe.

Phosphonate_vs_Phosphate Phosphonate Phosphonate - C-P Bond - High Stability - Bioisostere Bioconjugate_Ponate Stable Bioconjugate Phosphonate->Bioconjugate_Ponate Resistant to hydrolysis Phosphate Phosphate - O-P Bond - Lower Stability - Natural Moiety Bioconjugate_Phate Less Stable Bioconjugate Phosphate->Bioconjugate_Phate Susceptible to hydrolysis

Caption: Comparison of phosphonate and phosphate linkages in bioconjugates.

Conclusion

Phosphonate groups have firmly established their importance in the field of bioconjugation. Their inherent stability, coupled with their ability to act as phosphate mimics, has enabled the development of a new generation of sophisticated bioconjugates for therapeutic and research applications. From highly stable and effective ADCs to precisely targeted activity-based probes, phosphonate chemistry offers a robust and versatile platform for scientists and drug developers. As our understanding of the synthesis, characterization, and application of these molecules continues to grow, we can expect to see even more innovative and impactful uses of phosphonate groups in the future of medicine and biology.

References

The Integral Role of Non-Cleavable Linkers in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the choice of a linker to tether a potent payload to a monoclonal antibody is a critical determinant of both efficacy and safety. While cleavable linkers have their place, non-cleavable linkers have emerged as a robust and often preferred strategy in the design of next-generation ADCs. This technical guide provides an in-depth exploration of non-cleavable linkers for researchers, scientists, and drug development professionals, detailing their mechanism of action, key characteristics, and the experimental protocols essential for their evaluation.

The Core Concept: A Stable Connection

Non-cleavable linkers are characterized by their high stability in the systemic circulation, lacking a specific chemical or enzymatic trigger for payload release.[1][2] Instead, the release of the cytotoxic agent is contingent upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1][3][4] This fundamental mechanism offers a distinct set of advantages and disadvantages that must be carefully considered during the ADC design phase.

The journey of an ADC with a non-cleavable linker begins with the binding of the monoclonal antibody to its target antigen on the cancer cell surface. Subsequently, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked through the endosomal pathway to the lysosome.[4][5] Within the harsh environment of the lysosome, proteases degrade the antibody, liberating the payload, which remains attached to the linker and a single amino acid residue from the antibody.[1][3] This payload-linker-amino acid complex is the ultimate cytotoxic entity.

Advantages and Disadvantages: A Tale of Two Sides

The primary advantage of non-cleavable linkers is their exceptional plasma stability.[1][3] This stability minimizes the premature release of the cytotoxic payload in the bloodstream, which in turn reduces the potential for off-target toxicity and widens the therapeutic window.[1][6] Studies have indicated that ADCs with non-cleavable linkers generally exhibit better in vivo performance compared to their cleavable counterparts.[1][3]

However, the very nature of the released metabolite from a non-cleavable linker gives rise to its main limitation: a diminished "bystander effect."[7][8][9] The payload-linker-amino acid complex is often charged and less membrane-permeable, making it difficult for the cytotoxic agent to diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[7][8] This can be a drawback in the context of heterogeneous tumors.

Key Chemistries of Non-Cleavable Linkers

The most prevalent non-cleavable linkers in ADC development are based on thioether and maleimidocaproyl (MC) chemistries.[1][3] A notable example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which is utilized in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1][3] The SMCC linker connects the antibody to the microtubule-disrupting agent, DM1.[1]

Quantitative Data at a Glance

The following tables summarize key quantitative data comparing the stability and in vitro cytotoxicity of ADCs equipped with non-cleavable and cleavable linkers.

Table 1: Comparative Plasma Stability of ADC Linkers
Linker Type ADC Construct Species Stability Metric Value
Non-Cleavable (Thioether - SMCC)Trastuzumab-DM1HumanHalf-life (t1/2)> 7 days
Non-Cleavable (N-aryl maleimide)Cysteine-linked ADCSerum% Deconjugation / Drug Loss (7 days)< 20%
Cleavable (Hydrazone)Not SpecifiedHuman and MouseHalf-life (t1/2)~2 days
Cleavable (Valine-Citrulline)cAC10-MMAECynomolgus MonkeyApparent linker half-life~9.6 days

Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[6][10][11][12]

Table 2: In Vitro Cytotoxicity (IC50) Data
ADC Construct Cell Line IC50 (ng/mL)
Trastuzumab-SMCC-DM1 (Non-cleavable)SK-BR-3 (HER2+++)10-50
Trastuzumab-vc-MMAE (Cleavable)SK-BR-3 (HER2+++)1-10
Trastuzumab-SMCC-DM1 (Non-cleavable)MDA-MB-468 (HER2-)>1000
Trastuzumab-vc-MMAE (Cleavable)MDA-MB-468 (HER2-)>1000

Note: IC50 values are approximate and can vary based on the specific assay conditions.[8][13]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with Non-Cleavable Linker Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload Released Payload- Linker-Amino Acid Complex Degradation->Payload Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Start Start: Antibody & Payload Selection Synthesis ADC Synthesis (e.g., SMCC conjugation) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization DAR DAR Determination (HIC, MS) Characterization->DAR InVitro In Vitro Evaluation DAR->InVitro Stability Plasma Stability Assay (LC-MS) InVitro->Stability Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity InVivo In Vivo Evaluation Cytotoxicity->InVivo Efficacy Xenograft Efficacy Studies InVivo->Efficacy Toxicity Toxicology Studies InVivo->Toxicity End Lead Candidate Efficacy->End Toxicity->End

Caption: Preclinical development workflow for an ADC with a non-cleavable linker.

Payload Released Auristatin/Maytansinoid Payload-Linker-Amino Acid Complex Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to Tubulin Polymerization Microtubule Polymerization Payload->Polymerization Inhibits Tubulin->Polymerization Disruption Microtubule Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of microtubule disruption by ADC payloads.

Essential Experimental Protocols

The successful development of an ADC with a non-cleavable linker hinges on rigorous experimental evaluation. Below are detailed methodologies for key experiments.

Synthesis of an ADC using SMCC Chemistry

This protocol outlines a two-step process for conjugating a thiol-containing payload to an antibody via the SMCC linker.[11]

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • SMCC crosslinker dissolved in a compatible organic solvent (e.g., DMSO)

  • Thiol-containing payload

  • Reaction buffers (e.g., PBS)

  • Desalting columns or tangential flow filtration (TFF) system

  • Purification system (e.g., size-exclusion or hydrophobic interaction chromatography)

Procedure:

  • Antibody Modification:

    • React the antibody with a molar excess of SMCC in reaction buffer for 1-2 hours at room temperature. The NHS ester of SMCC will react with primary amines (lysine residues) on the antibody.

    • Remove excess, unreacted SMCC using a desalting column or TFF, exchanging the buffer to one suitable for the subsequent thiol reaction.

  • Payload Conjugation:

    • Add the thiol-containing payload to the maleimide-activated antibody. The maleimide (B117702) group of the linker will react with the thiol group of the payload to form a stable thioether bond.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC from unreacted payload and antibody using a suitable chromatography method (e.g., SEC or HIC) to obtain the desired drug-to-antibody ratio (DAR) species.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated payload molecules.[14][15][16]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas of the different species.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of released payload over time.[10][11][17][18]

Materials:

  • ADC sample

  • Human plasma

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile)

Procedure:

  • Incubate the ADC in human plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • At each time point, precipitate the plasma proteins using a protein precipitation solution.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.

  • Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the ADC.[7][12][19]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • 96-well cell culture plates

  • Complete cell culture medium

  • ADC sample

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Treat the cells with the different concentrations of the ADC and incubate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

Non-cleavable linkers represent a cornerstone in the design of stable and effective antibody-drug conjugates. Their high plasma stability translates to a more favorable safety profile by minimizing the premature release of potent cytotoxic agents. While the lack of a significant bystander effect may limit their application in certain tumor settings, for homogenous tumors with high antigen expression, they offer a powerful therapeutic strategy. The continued innovation in linker chemistry, coupled with rigorous preclinical evaluation using the methodologies outlined in this guide, will undoubtedly lead to the development of even more effective and safer ADCs in the future.

References

An In-depth Technical Guide to the Safety and Properties of Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and property data for Bromo-PEG3-phosphonic acid diethyl ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The information is compiled from various chemical supplier databases and safety data resources.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1] Its structure incorporates a bromine atom, a three-unit PEG chain, and a diethyl phosphonate (B1237965) group.[2] This combination of functional groups imparts specific chemical properties that are valuable in bioconjugation and drug development.[3] The terminal bromine serves as a reactive site for nucleophilic substitution, while the PEG chain enhances solubility in aqueous solutions.[2][4] The diethyl phosphonate group offers further opportunities for chemical modification.[2]

PropertyValueSource
Molecular Formula C12H26BrO6P[2][5][6]
Molecular Weight 377.21 g/mol [2][3][5]
CAS Number 1148026-98-5[2][4]
Appearance Solid powder[2]
Purity ≥95%[3][5]
Storage Temperature -20°C[7]

Safety Data Sheet (SDS) Overview

A complete, official Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this compilation. However, based on the safety information for structurally related compounds and general laboratory chemical safety standards, the following hazards and precautions should be considered.

Hazard Identification and GHS Classification:

While specific GHS classifications for this compound are not detailed in the search results, related bromo- and phosphonate-containing compounds often carry warnings for:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is -20°C.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[8][9]

In all cases of exposure, seek immediate medical attention.[8][9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen halides.[9][10]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data for this compound are not available in the provided search results.

Visualizations

cluster_bromo Bromo Group cluster_peg PEG3 Linker cluster_phosphonate Diethyl Phosphonate bromo Br peg1 CH2CH2O bromo->peg1 - peg2 CH2CH2O peg1->peg2 - peg3 CH2CH2O peg2->peg3 - P P=O peg3->P - OEt1 OCH2CH3 P->OEt1 - OEt2 OCH2CH3 P->OEt2 -

Caption: Molecular structure of this compound.

cluster_protac PROTAC Molecule POI_ligand Ligand for Protein of Interest (POI) Linker Bromo-PEG3-phosphonic acid diethyl ester (Linker) POI_ligand->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand POI Protein of Interest (POI) POI->POI_ligand binds Proteasome Proteasome POI->Proteasome enters E3_ligase E3 Ubiquitin Ligase E3_ligase->E3_ligand binds E3_ligase->POI recruits Ub Ubiquitin E3_ligase->Ub transfers Ub->POI tags for degradation Degradation Degradation Products Proteasome->Degradation degrades into

Caption: Role of this compound in PROTAC-mediated protein degradation.

References

The Core of Connection: An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the success of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the thoughtful design of each component. Among these, the linker—the molecular bridge connecting a targeting moiety to a payload—plays a pivotal role in determining the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Polyethylene glycol (PEG) has emerged as a gold-standard building block for linkers, prized for its unique set of physicochemical properties that address many of the challenges in drug development. This technical guide delves into the core features of PEG linkers, offering a comprehensive overview of their structure, function, and the experimental methodologies used for their characterization.

Fundamental Properties of PEG Linkers

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). Its widespread adoption in bioconjugation stems from a combination of highly desirable characteristics.[1][2][3][4]

  • Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments.[1][5] This is a critical feature for improving the solubility of hydrophobic drug payloads, which might otherwise lead to aggregation and poor formulation stability.[5][6][7]

  • Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response.[1][8] This "stealth" property is attributed to the formation of a hydration shell around the PEGylated molecule, which masks it from recognition by the immune system, thereby reducing immunogenicity and prolonging circulation time.[5][9]

  • Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility.[1] This allows the linker to act as a spacer, ensuring that the conjugated molecules can adopt their optimal orientations for biological activity without steric hindrance.

  • Pharmacokinetic Modulation: PEGylation, the process of attaching PEG chains, significantly alters the pharmacokinetic properties of a molecule.[10][] By increasing the hydrodynamic radius of the conjugate, PEG linkers reduce renal clearance, leading to a longer plasma half-life and increased systemic exposure.[2][9][]

The Architectural Diversity of PEG Linkers

PEG linkers can be synthesized with varying lengths and architectures to fine-tune the properties of the final bioconjugate. The two primary architectures are linear and branched.

  • Linear PEG Linkers: These consist of a straight chain of PEG units with functional groups at one or both ends for conjugation.[8][][13] They are the most common type of PEG linker and are valued for their straightforward synthesis and predictable behavior.[8]

  • Branched PEG Linkers: These have multiple PEG "arms" extending from a central core.[][13] This structure allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can be particularly advantageous when working with hydrophobic payloads.[14] Branched PEGs can also offer enhanced shielding effects, further improving the pharmacokinetic profile.[8]

The choice between a linear and branched architecture, as well as the specific length of the PEG chain, is a critical design parameter that must be optimized for each specific bioconjugate.

Quantitative Impact of PEG Linker Length on ADC Properties

The length of the PEG linker has a profound impact on the therapeutic index of an ADC, influencing its solubility, stability, pharmacokinetics, and ultimately, its anti-tumor efficacy.[6] The optimal length is often a trade-off between improved pharmacokinetics and retained in vitro potency.[6]

PEG Linker Length (Number of PEG units)Effect on Plasma Half-Life (t½)Effect on In Vivo EfficacyReference
Non-PEGylated ControlBaseline11% reduction in tumor weight[15]
2-35-45% reduction in tumor weight[15]
4-35-45% reduction in tumor weight[15]
8Increased plasma and tumor exposure75-85% reduction in tumor weight[15]
12Increased plasma and tumor exposure75-85% reduction in tumor weight[15]
24Increased plasma and tumor exposure75-85% reduction in tumor weight[15]
PropertyEffect of Increasing PEG Linker LengthGeneral ObservationReference
Hydrophilicity IncreasesMitigates aggregation of hydrophobic payloads, allowing for higher DARs.[6][9]
Plasma Half-life Generally increasesReduced renal clearance due to increased hydrodynamic radius.[9][]
In Vitro Cytotoxicity May decreasePotential for steric hindrance affecting target binding.[6]
In Vivo Efficacy Often improvesEnhanced tumor accumulation due to longer circulation time.[6][15]
Tumor-to-Plasma Ratio Can increaseIndicates preferential uptake in tumor tissue.[15]

Visualizing PEG Linker Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

PEG_Linker_Structure cluster_Antibody Antibody cluster_Linker PEG Linker cluster_Payload Payload Antibody Targeting Moiety (e.g., Monoclonal Antibody) PEG_chain (-CH2-CH2-O-)n Antibody->PEG_chain Conjugation Site Payload Therapeutic Agent (e.g., Cytotoxic Drug) PEG_chain->Payload Attachment Site

Caption: Structure of a PEGylated Antibody-Drug Conjugate.

ADC_Development_Workflow Target_Selection Target Antigen Selection Antibody_Development Antibody Development & Production Target_Selection->Antibody_Development Conjugation Antibody-Linker-Payload Conjugation Antibody_Development->Conjugation Payload_Selection Payload Selection Linker_Design PEG Linker Design & Synthesis Payload_Selection->Linker_Design Linker_Design->Conjugation Purification Purification of ADC Conjugation->Purification Characterization In Vitro & In Vivo Characterization Purification->Characterization Preclinical Preclinical Studies Characterization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for ADC development with PEG linkers.

ADC_Mechanism_of_Action cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Intracellular Intracellular ADC_in_circulation ADC with PEG Linker in Circulation ADC_Binding ADC Binds to Target Antigen ADC_in_circulation->ADC_Binding Tumor_Cell Target Tumor Cell Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Induction of Apoptosis Payload_Release->Apoptosis

References

An In-depth Technical Guide to Bromo-PEG Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromo-poly(ethylene glycol) (bromo-PEG) derivatives, which are pivotal tools in modern biochemical and pharmaceutical research. Esteemed for their utility as flexible, hydrophilic linkers, these derivatives are instrumental in the synthesis of advanced bioconjugates and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This document details their synthesis, characterization, and key applications, supported by experimental protocols and quantitative data to facilitate their effective use in the laboratory.

Core Concepts and Applications

Bromo-PEG derivatives are a class of polyethylene (B3416737) glycol molecules functionalized with a bromine atom at one terminus and another reactive group at the opposite end. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to various molecules. The PEG chain itself imparts favorable physicochemical properties, such as increased hydrophilicity and solubility, which can enhance the pharmacokinetic profiles of conjugated molecules.[1]

The primary applications of bromo-PEG derivatives include:

  • Bioconjugation: Covalently linking proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other molecules to enhance stability and solubility.[2]

  • Drug Delivery: Attaching therapeutic agents to targeting moieties to improve drug solubility, extend circulation time, and enable targeted delivery.

  • PROTAC Synthesis: Serving as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[3][4][5]

  • Surface Modification: Modifying the surfaces of materials to impart biocompatibility and reduce non-specific protein adsorption.[2]

Synthesis of Bromo-PEG Derivatives

The synthesis of bromo-PEG derivatives typically involves the modification of a polyethylene glycol diol. The following sections provide generalized protocols for the synthesis of common heterobifunctional bromo-PEG derivatives.

Synthesis of α-Bromo-ω-carboxy-PEG (Bromo-PEG-COOH)

A common route to synthesize bromo-PEG-acid involves a two-step process starting from a PEG diol. First, one hydroxyl group is protected, followed by bromination of the other hydroxyl group. The protecting group is then removed, and the resulting hydroxyl group is oxidized to a carboxylic acid. A more direct approach involves the Williamson ether synthesis.

Experimental Protocol:

  • Protection of PEG-diol (if necessary): For longer PEG chains, selective mono-functionalization can be challenging. Protecting one hydroxyl group with a suitable protecting group (e.g., trityl) can be an initial step.

  • Bromination: The exposed hydroxyl group is converted to a bromide. A common method is reaction with a brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) or using a reagent like phosphorus tribromide (PBr₃).

  • Deprotection: The protecting group is removed to reveal the hydroxyl group.

  • Oxidation: The terminal hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or by a two-step oxidation via an aldehyde intermediate.

An alternative and more direct synthesis for shorter PEG chains is exemplified by the synthesis of Bromo-PEG1-CH2COOH:

  • Dissolve 2-(2-bromoethoxy)ethanol (B1667886) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Add a strong base, such as sodium hydride (NaH), at 0 °C and stir for 30 minutes.

  • Add a protected form of acetic acid, such as tert-butyl bromoacetate, and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Deprotect the carboxylic acid (e.g., using trifluoroacetic acid for a tert-butyl ester) to yield the final bromo-PEG-acid.

Synthesis of α-Bromo-ω-amino-PEG (Bromo-PEG-NH2)

The synthesis of bromo-PEG-amine often starts with a PEG diol and involves sequential functionalization.

Experimental Protocol:

  • Bromination: One hydroxyl group of the PEG diol is first converted to a bromide as described previously.

  • Mesylation/Tosylation: The remaining hydroxyl group is activated by conversion to a better leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Azide (B81097) Substitution: The mesylate or tosylate is then displaced by an azide group through reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

  • Reduction: The azide is finally reduced to an amine using a reducing agent such as triphenylphosphine (Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation.

Alternatively, a protected amine can be introduced, which is deprotected in the final step.

Synthesis_of_Bromo_PEG_NH2 PEG_diol HO-PEG-OH Bromo_PEG_OH Br-PEG-OH PEG_diol->Bromo_PEG_OH Bromination Bromo_PEG_OMs Br-PEG-OMs Bromo_PEG_OH->Bromo_PEG_OMs Mesylation Bromo_PEG_N3 Br-PEG-N₃ Bromo_PEG_OMs->Bromo_PEG_N3 Azide Substitution Bromo_PEG_NH2 Br-PEG-NH₂ Bromo_PEG_N3->Bromo_PEG_NH2 Reduction

Synthesis of α-Bromo-ω-N-hydroxysuccinimidyl ester-PEG (Bromo-PEG-NHS ester)

This derivative is synthesized from the corresponding bromo-PEG-acid.

Experimental Protocol:

Characterization of Bromo-PEG Derivatives

The purity and identity of synthesized bromo-PEG derivatives are crucial for their successful application. The following techniques are standard for their characterization.

TechniquePurposeTypical Observations
Nuclear Magnetic Resonance (¹H NMR) To confirm the structure and determine the degree of functionalization.Characteristic peaks for the PEG backbone (around 3.6 ppm), the methylene (B1212753) group adjacent to the bromine (downfield shift), and protons of the other functional group.
Mass Spectrometry (MS) To confirm the molecular weight and polydispersity of the PEG derivative.A distribution of peaks corresponding to the different chain lengths of the PEG, with the mass difference between peaks corresponding to the mass of one ethylene (B1197577) glycol unit (44 Da).
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of specific functional groups.Characteristic absorption bands for functional groups like C=O (in acids and esters), N₃ (in azides), and N-H (in amines).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak indicates a high degree of purity. Different elution times can be observed for starting materials, intermediates, and the final product.

Applications in PROTAC Synthesis

Bromo-PEG derivatives are extensively used as linkers in the synthesis of PROTACs. The bromo-terminus can react with a nucleophile (e.g., a thiol or an amine) on one of the ligands, while the other functional group of the PEG derivative is used to attach the second ligand.

PROTAC_Synthesis_Workflow cluster_0 Ligand 1 Attachment cluster_1 Ligand 2 Attachment Bromo_PEG_X Br-PEG-X Intermediate1 Ligand 1-X-PEG-Br Bromo_PEG_X->Intermediate1 Ligand1 Ligand 1 (e.g., for Target Protein) Ligand1->Intermediate1 PROTAC PROTAC (Ligand 1-Linker-Ligand 2) Intermediate1->PROTAC Ligand2 Ligand 2 (e.g., for E3 Ligase) Ligand2->PROTAC

Representative Degradation Data for BRD4-Targeting PROTACs with a 4-Unit PEG Linker

While specific data for a PROTAC using a bromo-PEG ester is not always publicly available, the following table summarizes representative degradation data for BRD4-targeting PROTACs with 4-unit PEG linkers, providing an expected range of potency.[1]

PROTACE3 Ligase LigandTarget LigandLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC APomalidomideJQ1PEG45>9022Rv1
PROTAC BPomalidomideJQ1PEG410>95VCaP

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Bioconjugation with Bromo-PEG Derivatives

The reaction of the bromo group with a thiol is a common strategy for bioconjugation.

Experimental Protocol for Thiol-Bromo Reaction:

  • Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide) in a suitable buffer, typically at a pH between 7 and 8.5.

  • Dissolve the bromo-PEG derivative in a compatible solvent (e.g., DMF or DMSO).

  • Add the bromo-PEG solution to the thiol solution in a slight molar excess.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress by HPLC.

  • Purify the conjugate using size-exclusion chromatography or reversed-phase HPLC.

Conclusion

Bromo-PEG derivatives are indispensable tools for researchers in chemistry, biology, and drug development. Their bifunctional nature, combined with the beneficial properties of the PEG chain, allows for the rational design and synthesis of complex molecular architectures with improved therapeutic potential. The protocols and data presented in this guide offer a foundational framework for the effective application of these versatile linkers in cutting-edge research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Bromo-PEG3-phosphonic acid diethyl ester, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The procedures outlined below are based on established chemical principles for the synthesis of analogous compounds.

Introduction

This compound is a valuable chemical tool in drug discovery and development, particularly in the field of targeted protein degradation. Its structure incorporates three key functional elements: a terminal bromine atom, a triethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) group.[1] The terminal bromine serves as a reactive handle for nucleophilic substitution, allowing for conjugation to a protein-targeting ligand.[1] The hydrophilic PEG3 linker enhances the solubility of the resulting PROTAC molecule and provides optimal spatial separation between the target protein binder and the E3 ligase recruiting moiety.[1] The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can act as a warhead for certain targets or be used for further chemical modifications.[1][2] This linker is particularly useful in the synthesis of PROTACs designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][3]

Chemical Information

ParameterValue
IUPAC Name diethyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}phosphonate
CAS Number 1148026-98-5
Molecular Formula C12H26BrO6P
Molecular Weight 377.21 g/mol
Appearance Colorless to pale yellow oil
Purity (Typical) ≥95%

Experimental Protocols

The synthesis of this compound can be achieved via a Michaelis-Arbuzov reaction between 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane and triethyl phosphite (B83602). This reaction is a well-established method for the formation of a carbon-phosphorus bond.[4][5]

Materials and Equipment:

  • 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane

  • Triethyl phosphite

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • High-vacuum pump

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Standard glassware and laboratory equipment

Synthesis Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1 equivalent).

  • Addition of Reagent: Add triethyl phosphite (1.1 equivalents) to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 120-130 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to afford the pure this compound as a colorless to pale yellow oil.

Characterization Data (Hypothetical):

TechniqueResult
¹H NMR (400 MHz, CDCl₃) δ 4.15-4.05 (m, 4H), 3.80-3.60 (m, 10H), 3.45 (t, J=6.4 Hz, 2H), 2.05 (dt, J=18.4, 6.8 Hz, 2H), 1.30 (t, J=7.1 Hz, 6H)
³¹P NMR (162 MHz, CDCl₃) δ 30.5
Mass Spec (ESI+) m/z = 377.07 [M+H]⁺, 399.05 [M+Na]⁺
Yield 75-85%

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1_bromo_2_2_2_bromoethoxy_ethoxy_ethane 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane reaction_vessel Michaelis-Arbuzov Reaction (Reflux, 12-24h) 1_bromo_2_2_2_bromoethoxy_ethoxy_ethane->reaction_vessel triethyl_phosphite Triethyl phosphite triethyl_phosphite->reaction_vessel rotovap Removal of Volatiles (Rotary Evaporation) reaction_vessel->rotovap Cooling chromatography Silica Gel Column Chromatography rotovap->chromatography Crude Product final_product Bromo-PEG3-phosphonic acid diethyl ester chromatography->final_product Purified Product

Caption: A flowchart illustrating the synthesis of this compound.

PROTAC_MOA General PROTAC Mechanism of Action PROTAC PROTAC Molecule Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ubiquitin Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Target Protein Degradation Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC molecule.

References

Application Notes and Protocols for Bromo-PEG3-phosphonic acid diethyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromo-PEG3-phosphonic acid diethyl ester in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. Its unique trifunctional nature—a reactive bromide, a hydrophilic PEG chain, and a modifiable phosphonate (B1237965) ester—offers several advantages in the rational design of potent and drug-like protein degraders. The terminal bromine atom serves as an excellent electrophile for nucleophilic substitution reactions, enabling straightforward conjugation to amine or thiol functionalities on a POI or E3 ligase ligand. The three-unit PEG chain enhances the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules, and provides optimal spacing and flexibility for efficient ternary complex formation. The diethyl phosphonate group offers a site for further chemical modification or can act as a stable bioisostere for phosphate (B84403) groups, potentially influencing cell permeability and target engagement.

These application notes provide detailed protocols for the synthesis and biological evaluation of PROTACs utilizing this compound, with a focus on targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.

Properties and Advantages of this compound

The judicious selection of a linker is paramount in PROTAC design. This compound offers a compelling combination of features that address key challenges in the development of effective protein degraders.

PropertyAdvantage in PROTAC Synthesis
Terminal Bromide Enables efficient covalent bond formation with nucleophilic groups (e.g., amines, thiols) on POI or E3 ligase ligands via well-established nucleophilic substitution reactions. This provides a reliable and straightforward method for PROTAC assembly.
PEG3 Spacer The hydrophilic nature of the polyethylene glycol chain significantly improves the aqueous solubility of the final PROTAC molecule, which can enhance its bioavailability and suitability for biological assays. The length of the PEG3 spacer provides flexibility and appropriate distancing between the POI and E3 ligase to facilitate productive ternary complex formation.
Diethyl Phosphonate Group This functional group offers additional chemical versatility. It can be hydrolyzed to the corresponding phosphonic acid, which can alter the physicochemical properties of the PROTAC. Furthermore, phosphonates can act as bioisosteres of phosphates, potentially interacting with phosphate-binding pockets on target proteins.

Signaling Pathway: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell proliferation, growth, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PROTACs that can induce the degradation of key nodes in this pathway, such as PI3K and mTOR, represent a promising strategy to overcome the limitations of traditional inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

General PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

General PROTAC Mechanism of Action.
PROTAC Synthesis Workflow

The synthesis of a PROTAC is a modular process, typically involving the sequential conjugation of the linker to the E3 ligase ligand and then to the POI ligand, or vice versa.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Intermediate E3 Ligand-Linker Conjugate E3_Ligand->Intermediate Step 1: Nucleophilic Substitution Linker Bromo-PEG3-phosphonic acid diethyl ester Linker->Intermediate POI_Ligand POI Ligand (e.g., PI3K/mTOR inhibitor) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Step 2: Coupling Reaction Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

References

Application Notes & Protocols: Protein Labeling with Bromo-PEG3-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-phosphonic acid is a heterobifunctional linker designed for the covalent modification of proteins and other biomolecules. This reagent incorporates three key chemical features:

  • A bromo group that serves as a reactive handle for nucleophilic substitution reactions, enabling covalent attachment to proteins.

  • A short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer which enhances the solubility of the conjugate and provides spatial separation between the protein and the terminal phosphonic acid group.[1]

  • A phosphonic acid moiety that can be utilized for a variety of applications, including immobilization on metal oxide surfaces, interaction with phosphate-binding proteins, or serving as a structural mimic of a phosphate (B84403) group.[2][3]

These application notes provide a detailed, step-by-step guide for the conjugation of Bromo-PEG3-phosphonic acid to a model protein, subsequent purification of the conjugate, and its characterization. The protocols described herein are based on established principles of bioconjugation chemistry and are intended as a starting point for experimental design.

Principle of the Reaction

The primary mechanism for labeling proteins with Bromo-PEG3-phosphonic acid is an alkylation reaction. The bromo group is an excellent leaving group and will react with nucleophilic side chains of amino acid residues on the protein surface.[1] The most common targets for alkylation under mild conditions are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4] The reaction proceeds via a nucleophilic attack from the deprotonated amine on the carbon atom bearing the bromine, forming a stable carbon-nitrogen bond and releasing hydrobromic acid.

Materials and Equipment

Reagents
  • Bromo-PEG3-phosphonic acid (ensure high purity)

  • Protein of interest (e.g., Bovine Serum Albumin, BSA, at 10 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Hydroxylamine (B1172632) solution (1 M, pH 8.5) for quenching (optional)

  • Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal ultrafiltration units

  • Bradford Reagent or other protein quantification assay components

  • Tris-HCl, Glycine, SDS for SDS-PAGE analysis

  • Coomassie Brilliant Blue R-250 stain

  • MALDI-TOF matrix (e.g., sinapinic acid) and calibrants

Equipment
  • Reaction tubes (e.g., microcentrifuge tubes)

  • pH meter

  • Spectrophotometer or plate reader

  • SDS-PAGE electrophoresis system

  • MALDI-TOF Mass Spectrometer

  • Size-Exclusion Chromatography (SEC) system (optional)

  • Thermomixer or incubator

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Prepare a 10 mg/mL solution of the protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Note: The basic pH helps to deprotonate lysine residues, increasing their nucleophilicity.

  • Bromo-PEG3-phosphonic acid Stock Solution: Prepare a 100 mM stock solution of Bromo-PEG3-phosphonic acid in anhydrous DMSO. Note: Prepare this solution immediately before use to minimize hydrolysis.

Protein Labeling Procedure
  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the Bromo-PEG3-phosphonic acid stock solution to achieve the desired molar excess of the labeling reagent. A typical starting point is a 20-fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 4 hours with gentle mixing. For less reactive proteins, the incubation time can be extended to overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add hydroxylamine solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Purification of the Labeled Protein
  • Removal of Unreacted Reagent: To remove unreacted Bromo-PEG3-phosphonic acid and byproducts, dialyze the reaction mixture against PBS (pH 7.4) using a 10 kDa MWCO dialysis membrane. Perform three buffer changes over 24 hours at 4°C. Alternatively, use centrifugal ultrafiltration units, washing the protein with PBS.

  • Protein Concentration: Determine the concentration of the purified, labeled protein using a Bradford assay or by measuring absorbance at 280 nm.

Characterization of the Conjugate
  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight upon labeling. Run a lane with the unlabeled protein as a control. The PEGylated protein should migrate slower than the unlabeled protein.

  • Mass Spectrometry: Use MALDI-TOF mass spectrometry to determine the number of Bromo-PEG3-phosphonic acid molecules conjugated to the protein. The mass spectrum of the labeled protein will show a series of peaks, each corresponding to the addition of one or more labeling reagent molecules.

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity and aggregation state of the labeled protein. The labeled protein should elute earlier than the unlabeled protein due to its increased hydrodynamic radius.

Quantitative Data Summary

The following table summarizes hypothetical data from a labeling experiment with BSA (66.5 kDa) as the model protein.

ParameterCondition 1 (10x Molar Excess)Condition 2 (20x Molar Excess)Condition 3 (50x Molar Excess)
Reagent:Protein Molar Ratio 10:120:150:1
Reaction Time (hours) 444
Temperature (°C) 252525
Average Labeling Stoichiometry (by MALDI-TOF) 2.34.17.8
Labeling Efficiency (%) 39%69%>95% (some aggregation)
Protein Recovery (%) 92%88%75%

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (0.1 M Bicarbonate Buffer, pH 8.3) mix Mix Protein and Reagent (e.g., 20-fold molar excess) prep_protein->mix prep_reagent Prepare Bromo-PEG3-phosphonic acid (100 mM in DMSO) prep_reagent->mix incubate Incubate (4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional, 50 mM Hydroxylamine) incubate->quench purify Remove Unreacted Reagent (Dialysis or Ultrafiltration) quench->purify quantify Quantify Protein Concentration purify->quantify sds_page SDS-PAGE Analysis quantify->sds_page mass_spec MALDI-TOF Mass Spectrometry quantify->mass_spec sec Size-Exclusion Chromatography quantify->sec

Caption: Workflow for Protein Labeling.

Potential Application: Immobilization on a Metal Oxide Surface

G protein Protein labeled_protein Labeled Protein protein->labeled_protein Alkylation linker Bromo-PEG3-phosphonic acid linker->labeled_protein immobilized_protein Immobilized Protein labeled_protein->immobilized_protein Coordination surface Metal Oxide Surface (e.g., TiO2, ZrO2) surface->immobilized_protein

Caption: Immobilization of a Labeled Protein.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient molar excess of labeling reagent.- Reaction pH is too low.- Protein has few accessible nucleophilic residues.- Reagent has hydrolyzed.- Increase the molar excess of the labeling reagent.- Ensure the reaction buffer pH is between 8.0 and 8.5.- Consider denaturing the protein slightly if native structure is not required.- Prepare the reagent stock solution fresh.
Protein Precipitation/Aggregation - High degree of labeling reduces protein solubility.- Hydrophobic interactions between labeled proteins.- Reduce the molar excess of the labeling reagent.- Decrease the reaction time or temperature.- Include solubility-enhancing additives in the buffer (e.g., arginine).
Broad Peaks in Mass Spec - Heterogeneous labeling (multiple sites labeled to varying degrees).- This is expected with random lysine labeling. For homogenous products, consider site-specific labeling strategies.- Optimize the reaction conditions to favor a lower degree of labeling.

Conclusion

The protocol outlined in these application notes provides a robust starting point for the successful labeling of proteins with Bromo-PEG3-phosphonic acid. By systematically varying the reaction conditions, such as the molar excess of the labeling reagent and the incubation time, researchers can achieve the desired degree of protein modification for their specific application. The provided characterization methods are essential for confirming the successful conjugation and ensuring the quality of the final product.

References

Application Notes and Protocols for Bromo-PEG3-phosphonic acid diethyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic drug is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Bromo-PEG3-phosphonic acid diethyl ester is a novel linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer and a phosphonate (B1237965) group, offering unique advantages for ADC development.

The PEG3 moiety enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life.[1] The phosphonate group can serve as a handle for conjugation and may offer a mechanism for intracellular drug release.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Chemical Structure and Properties

This compound is a heterobifunctional linker with the following key features:

  • Bromo Group: A reactive functional group that can participate in nucleophilic substitution reactions, allowing for conjugation to thiol groups on the antibody or the cytotoxic drug.

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that increases the overall water solubility of the ADC, mitigating potential aggregation issues caused by hydrophobic drugs.[1]

  • Phosphonic Acid Diethyl Ester: This group provides a site for conjugation and can be designed to be stable or cleavable under specific physiological conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[]

PropertyValueReference
Chemical Formula C12H26BrO6P[6]
Molecular Weight 377.21 g/mol [6][7]
CAS Number 1148026-98-5[6]
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and has enhanced water solubility due to the PEG moiety.[6]

Application in ADC Development

The unique structure of this compound makes it a versatile tool for ADC development. It can be utilized in a multi-step conjugation strategy to link a cytotoxic payload to a monoclonal antibody. The general workflow involves the sequential reaction of the linker with the drug and then with the antibody.

ADC_Development_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization Drug Drug Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Activation Linker Bromo-PEG3-phosphonic acid diethyl ester Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Conjugation Antibody Antibody Antibody->ADC Purification Purification ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

ADC Development Workflow

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and cytotoxic drugs.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a thiol-containing cytotoxic drug to the bromo group of the linker.

Materials:

  • This compound

  • Thiol-containing cytotoxic drug (e.g., a derivative of maytansine (B1676224) or auristatin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the thiol-containing cytotoxic drug (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by HPLC or LC-MS.

  • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

  • Characterize the purified drug-linker conjugate by mass spectrometry and NMR.

ParameterExample Value
Reaction Scale 10 mg of cytotoxic drug
Reaction Time 12 hours
Purification Method C18 Reverse-Phase HPLC
Typical Yield 60-80%
Protocol 2: Antibody Modification and Conjugation

This protocol outlines the reduction of interchain disulfide bonds of the antibody and subsequent conjugation with the drug-linker construct.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug-linker conjugate from Protocol 1

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) columns

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS using a desalting column.

  • Conjugation:

    • Dissolve the drug-linker conjugate in DMSO to prepare a stock solution.

    • Immediately add the drug-linker solution (5-10 molar excess over the antibody) to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reagents by size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

ParameterExample Value
Antibody Concentration 8 mg/mL
TCEP Molar Excess 10x
Drug-Linker Molar Excess 8x
Reaction Time 2 hours
Purification Method SEC (e.g., Sephadex G-25)
Typical Average DAR 3.5 - 4.5

Mechanism of Action and Drug Release

The proposed mechanism of action for an ADC developed with this linker involves receptor-mediated endocytosis followed by intracellular drug release.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Target Receptor ADC->Receptor Binding Cancer_Cell Cancer Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

ADC Mechanism of Action

The phosphonate ester of the linker can be designed for cleavage within the lysosomal compartment of cancer cells. The acidic environment (pH 4.5-5.0) and the presence of phosphatases in the lysosome can facilitate the hydrolysis of the phosphonate ester, leading to the release of the active cytotoxic drug.[]

Conclusion

This compound represents a promising linker for the development of next-generation ADCs. Its combination of a hydrophilic PEG spacer and a potentially cleavable phosphonate group offers opportunities to create ADCs with improved physicochemical properties and controlled drug release mechanisms. The protocols provided herein serve as a starting point for researchers to explore the utility of this linker in their ADC development programs. Further optimization and characterization are essential to realize the full therapeutic potential of ADCs constructed with this novel linker technology.

References

Surface Modification Techniques Using PEG Phosphonic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using Poly(ethylene glycol) phosphonic acids (PEG-PAs). This technique is particularly valuable in the biomedical and drug development fields for enhancing the biocompatibility and stability of materials such as nanoparticles and metallic implants.

Introduction to PEG Phosphonic Acid Surface Modification

Surface modification with PEG-PAs is a powerful strategy to impart desirable biological and physicochemical properties to a variety of substrates, especially metal oxides. The phosphonic acid group serves as a robust anchor, forming strong coordinate bonds with metal oxide surfaces, while the hydrophilic and biocompatible PEG chains extend into the surrounding environment. This "stealth" layer effectively reduces non-specific protein adsorption, minimizes cellular uptake by the reticuloendothelial system, and improves the stability of nanoparticles in physiological media.[1][2][3]

Key Applications:

  • Drug Delivery: Enhancing the circulation time and biocompatibility of nanoparticle-based drug carriers.[1][4][5]

  • Biomedical Imaging: Improving the stability and in vivo performance of contrast agents, such as iron oxide nanoparticles for Magnetic Resonance Imaging (MRI).[2][3]

  • Implants and Medical Devices: Modifying the surface of metallic implants (e.g., titanium) to improve their integration with bone tissue and reduce adverse biological reactions.[6][7]

  • Biosensors: Reducing non-specific binding to sensor surfaces, thereby improving signal-to-noise ratio and sensitivity.

Mechanism of Surface Modification

The phosphonic acid headgroup of the PEG-PA molecule strongly binds to metal oxide surfaces through the formation of M-O-P bonds. This interaction is more stable than linkages formed by other functional groups like carboxylic acids, particularly in aqueous environments.[8][9] The PEG tail, a flexible and hydrophilic polymer, creates a steric barrier that prevents the close approach of proteins and cells to the surface.

cluster_substrate Metal Oxide Substrate cluster_peg PEG Phosphonic Acid cluster_modified Modified Surface Substrate Metal Oxide Surface Hydroxyl Groups (-OH) Modified_Surface PEGylated Surface M-O-P Bond PEG_PA PEG Chain Phosphonic Acid Headgroup (-PO(OH)2) PEG_PA:f1->Substrate:f1 Binding

Figure 1: Binding of PEG phosphonic acid to a metal oxide surface.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from surfaces modified with phosphonic acids and PEG-phosphonic acids.

Table 1: Zeta Potential and Hydrodynamic Diameter of Nanoparticles

Nanoparticle TypeModificationSolventZeta Potential (mV)Hydrodynamic Diameter (nm)Reference(s)
ZnOUnmodifiedTHF-11.48-[10]
ZnOPerfluorinated PATHF-89.12-[10]
Iron Oxide (13.2 nm)Phosphonic Acid PEG CopolymerCell Medium-~45 (stable for 2h)[11]
Iron Oxide (13.2 nm)Carboxylic Acid PEG CopolymerCell Medium-Increases over 2h[11]
PLGAPLGA-PEG-COOH0.1x Saline~ -35~150[12]
PLGAPLGA-PEG0.1x Saline~ -25~150[12]
PLGAPLGA-PEG-NH20.1x Saline~ -20~150[12]

Table 2: Surface Wettability and Layer Thickness

SubstrateModificationWater Contact Angle (°)Layer Thickness (nm)Reference(s)
TiO₂Unmodified~88-[13]
TiO₂Phosphoric Acid Etched~30-[13]
TiO₂11-phosphonoundecanoic acid68.8 ± 0.7-[2]
TitaniumUnmodified~67-[2]
TitaniumCarboxyethylphosphonic Acid18.84-[2]
TitaniumPEG (electrodeposited)25-4515-25[14]
GoldSelf-Assembled Monolayer-~1.34[13]

Experimental Protocols

Synthesis of a Representative PEG Phosphonic Acid

This protocol describes a general method for the synthesis of a carboxyl-PEG-phosphoric acid, which can be adapted for other functionalities.[8]

Materials:

  • Poly(ethylene glycol) (PEG) with a terminal hydroxyl group

  • Bromoacetic acid ethyl ester

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphorus oxychloride (POCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Alkylation of PEG:

    • Dissolve PEG in an aqueous solution of NaOH.

    • Add bromoacetic acid ethyl ester dropwise while stirring vigorously at room temperature.

    • Continue stirring for 24 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the ethyl-ester terminated PEG.

  • Phosphorylation:

    • Dissolve the dried ethyl-ester terminated PEG in anhydrous THF.

    • Cool the solution in an ice bath and slowly add phosphorus oxychloride under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Stir for an additional 2 hours to ensure complete hydrolysis of the phosphate (B84403) ester.

    • The final product, carboxyl-PEG-phosphoric acid, can be purified by dialysis or size exclusion chromatography.

A PEG-OH B Alkylation (Bromoacetic acid ethyl ester, NaOH) A->B C PEG-O-CH2-COOEt B->C D Phosphorylation (POCl3, THF) C->D E PEG-O-CH2-COO-P(O)(Cl)2 D->E F Hydrolysis (H2O) E->F G Carboxyl-PEG-Phosphoric Acid F->G

Figure 2: Synthesis of Carboxyl-PEG-Phosphoric Acid.
Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol provides a method for coating IONPs with PEG-PAs to enhance their stability in biological media.[1][11]

Materials:

  • Iron oxide nanoparticles (e.g., co-precipitation synthesized)

  • PEG-Phosphonic Acid

  • Deionized water or a suitable buffer

  • Ammonium (B1175870) hydroxide

  • Probe sonicator

  • Magnetic separator or centrifuge

Procedure:

  • Dispersion of IONPs: Disperse the IONPs in deionized water to a concentration of 0.1 wt%.

  • Preparation of PEG-PA Solution: Prepare a 0.1 wt% solution of PEG-PA in deionized water.

  • Coating:

    • Mix the IONP dispersion and the PEG-PA solution. The optimal ratio should be determined empirically.

    • Adjust the pH to ~2 with a suitable acid to promote interaction.

    • Sonicate the mixture for 15-30 minutes.

    • Raise the pH to 8 with ammonium hydroxide to stabilize the coating.

  • Purification:

    • Separate the coated IONPs from the excess unbound PEG-PA using a magnetic separator or by centrifugation.

    • Wash the particles several times with deionized water.

  • Resuspension: Resuspend the purified PEG-PA coated IONPs in the desired buffer or medium for further use.

A Disperse IONPs in Water C Mix IONP and PEG-PA Solutions A->C B Prepare PEG-PA Solution B->C D Adjust pH to ~2 and Sonicate C->D E Raise pH to 8 D->E F Magnetic Separation/Centrifugation E->F G Wash with Deionized Water F->G H Resuspend Coated IONPs G->H

Figure 3: Workflow for Coating IONPs with PEG-PA.
Characterization of Modified Surfaces

4.3.1. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To determine the hydrodynamic diameter and surface charge of nanoparticles before and after modification.

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles in a suitable solvent (e.g., 0.1x saline).

    • Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

    • Compare the results for unmodified and PEG-PA modified nanoparticles. An increase in hydrodynamic diameter and a change in zeta potential are indicative of successful coating.

4.3.2. Contact Angle Goniometry

  • Purpose: To assess the change in surface wettability (hydrophilicity/hydrophobicity) upon modification.

  • Procedure:

    • Use a contact angle goniometer to measure the static water contact angle on the unmodified substrate.

    • After surface modification with PEG-PA, dry the substrate and repeat the measurement.

    • A decrease in the water contact angle indicates an increase in surface hydrophilicity, consistent with a successful PEGylation.

4.3.3. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the PEG-PA coating.

  • Procedure:

    • Acquire XPS survey scans of the unmodified and modified surfaces.

    • Look for the appearance of the P 2p peak and an increase in the C 1s and O 1s signals on the modified surface.

    • High-resolution scans of the C 1s peak can be used to identify the characteristic C-O bond of the PEG backbone.[15][16]

4.3.4. Protein Adsorption Assay (BCA Assay)

  • Purpose: To quantify the reduction in non-specific protein adsorption on the modified surface.

  • Procedure (Indirect Method):

    • Incubate both unmodified and PEG-PA modified surfaces in a solution of a model protein (e.g., bovine serum albumin, BSA) of known concentration for a defined period.

    • After incubation, remove the protein solution.

    • Quantify the protein concentration remaining in the solution using a BCA protein assay kit.

    • The amount of adsorbed protein is the difference between the initial and final protein concentrations in the solution.[16][17] A significant decrease in adsorbed protein on the PEG-PA modified surface is expected.

Conclusion

Surface modification with PEG phosphonic acids is a versatile and effective method for improving the biocompatibility and stability of a wide range of materials. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this valuable technique in their work. The strong anchoring of the phosphonic acid group combined with the bio-inertness of the PEG chain offers a robust solution for creating advanced materials for biomedical applications.

References

Application Notes and Protocols: Reaction of Bromo-PEG3-phosphonic acid diethyl ester with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and protocols for the nucleophilic substitution of Bromo-PEG3-phosphonic acid diethyl ester. This versatile bifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a chemical reagent characterized by a terminal bromine atom, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a diethyl phosphonate (B1237965) group.[1] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of various nucleophiles such as amines and thiols.[1][2][3][4] The hydrophilic PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, while the diethyl phosphonate moiety can be used for further modifications or to modulate the physicochemical properties of the final molecule.[1] One of the most significant applications of this linker is in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety.[1]

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion by a nucleophile (Nu-), forming a stable covalent bond.

G BromoPEG Bromo-PEG3-phosphonic acid diethyl ester Product Conjugated Product BromoPEG->Product + Nucleophile (Base, Solvent, Temp, Time) Nucleophile Nucleophile (R-NH2, R-SH, etc.)

Figure 1: General nucleophilic substitution reaction.

Reaction with Amine Nucleophiles

The reaction of this compound with primary or secondary amines results in the formation of a stable amine linkage. This is a common strategy for conjugating the linker to proteins, peptides, or small molecules containing a free amine group.

General Protocol for Amination:

A general procedure for the reaction with an amine involves dissolving the this compound and the amine-containing compound in a suitable aprotic polar solvent. A non-nucleophilic base is typically added to scavenge the HBr generated during the reaction.

ParameterRecommended Condition
Solvent Dimethylformamide (DMF), Acetonitrile (ACN)
Base Diisopropylethylamine (DIPEA), Triethylamine (TEA)
Temperature Room Temperature to 80°C
Reaction Time 2 - 24 hours
Reactant Ratio 1 - 1.5 equivalents of amine per equivalent of bromo-PEG linker

Experimental Protocol: Synthesis of an Amine-Terminated PEG3-Phosphonic Acid Diethyl Ester

This protocol describes a representative synthesis of an amino-PEG derivative.

  • Dissolution: Dissolve this compound (1 eq.) in anhydrous DMF.

  • Addition of Amine: Add a solution of the primary amine (e.g., benzylamine, 1.2 eq.) and DIPEA (2 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the mixture at 60°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction with Thiol Nucleophiles

Thiols are potent nucleophiles that readily react with the bromo group of the linker to form a stable thioether bond. This reaction is frequently employed for the site-specific modification of cysteine residues in proteins or for conjugating thiol-containing small molecules.

General Protocol for Thiolation:

The reaction with thiols is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

ParameterRecommended Condition
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)
Base Diisopropylethylamine (DIPEA), Sodium hydride (NaH)
Temperature 0°C to Room Temperature
Reaction Time 1 - 6 hours
Reactant Ratio 1 - 1.2 equivalents of thiol per equivalent of bromo-PEG linker

Experimental Protocol: Synthesis of a Thiol-Terminated PEG3-Phosphonic Acid Diethyl Ester

This protocol provides a representative method for the synthesis of a thiol-conjugated product.

  • Dissolution: Dissolve the thiol-containing compound (e.g., thiophenol, 1.1 eq.) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and add a base (e.g., DIPEA, 1.5 eq.) to generate the thiolate.

  • Addition of Linker: Slowly add a solution of this compound (1 eq.) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Applications in PROTAC Synthesis

The bifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. The synthetic strategy typically involves a two-step sequential nucleophilic substitution.

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution Bromo-PEG-Phosphonate Bromo-PEG3-phosphonic acid diethyl ester Intermediate Intermediate Conjugate Bromo-PEG-Phosphonate->Intermediate + Nucleophile 1 Nucleophile 1 E3 Ligase Ligand (with -NH2 or -SH) PROTAC Final PROTAC Molecule Intermediate->PROTAC + Nucleophile 2 Nucleophile 2 Target Protein Ligand (with -NH2 or -SH)

Figure 2: Workflow for PROTAC synthesis.

First, one of the warheads (either the E3 ligase ligand or the target protein ligand) containing a nucleophilic group is reacted with the bromo-linker. After purification, the resulting intermediate is then reacted with the second warhead to complete the PROTAC synthesis. The choice of which warhead to react first will depend on the specific functionalities and stability of the molecules involved.

Summary of Reaction Conditions

NucleophileSolventBaseTemperatureTime (h)
Primary Amine DMF, ACNDIPEA, TEART - 80°C2 - 24
Secondary Amine DMF, ACNDIPEA, TEART - 80°C2 - 24
Thiol DMF, THFDIPEA, NaH0°C - RT1 - 6

Troubleshooting and Considerations

  • Anhydrous Conditions: For reactions involving strong bases like sodium hydride, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base and side reactions.

  • Stoichiometry: Precise control of the stoichiometry is important to avoid the formation of di-substituted products if the nucleophile has multiple reactive sites.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification: Chromatographic purification is often necessary to isolate the desired product from unreacted starting materials and byproducts.

These protocols and application notes provide a starting point for the use of this compound in various conjugation strategies. Optimization of the reaction conditions may be necessary for specific nucleophiles and substrates to achieve the desired yield and purity.

References

Application Notes and Protocols for Creating Imaging Agents Using Phosphonate PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of phosphonate-functionalized polyethylene (B3416737) glycol (PEG) linkers in the development of targeted imaging agents. The protocols outlined below are intended to serve as a detailed resource for researchers in academia and industry, offering step-by-step instructions for the creation of imaging probes for modalities such as magnetic resonance imaging (MRI) and positron emission tomography (PET).

Introduction

Phosphonate (B1237965) PEG linkers are versatile tools in the construction of advanced imaging agents. The phosphonate group provides a strong anchor for conjugation to inorganic surfaces like iron oxide nanoparticles or for chelating radiometals, while the PEG chain enhances biocompatibility, solubility, and circulation half-life. The other end of the PEG linker can be functionalized with a reactive group (e.g., NHS ester, maleimide) to enable covalent attachment to a variety of targeting ligands, including antibodies, peptides, and small molecules. This modular approach allows for the rational design of imaging agents with tailored properties for specific diagnostic applications.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and performance of imaging agents created with phosphonate PEG linkers.

Table 1: Characterization of Phosphonate-PEG Coated Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

ParameterValueReference
Core NanoparticleSuperparamagnetic Iron Oxide (SPIO)[1]
LinkerBisphosphonate-PEG(5)-COOH[1]
Hydrodynamic Diameter24 ± 3 nm[1]
Zeta Potential (at neutral pH)Near-zero[1]
Longitudinal Relaxivity (r1) at 3T9.5 mM⁻¹s⁻¹[1]
r2/r1 Ratio at 3T2.97[1]
Blood Half-life (t1/2)2.97 hours[1]
In vivo Signal Enhancement (Blood)6-fold[1]

Table 2: Radiolabeling Efficiency of DOTA-PEG-Phosphonate Conjugates

RadionuclideChelator ConjugateRadiolabeling ConditionsRadiolabeling EfficiencyReference
⁶⁴CuDOTA-PEG-c(RGDyK)40°C, 20 min, 0.1 M NH₄OAc (pH 6)High (not specified)[2]
⁶⁸GaDOTA-Peptide95°C, 15-20 min, pH 3.5-4.0>95%[3]
¹¹¹InDOTA-PEG-c(RGDyK)Not specifiedHigh (not specified)[2]

Table 3: Comparative In Vivo Performance of Imaging Agents with Different PEG Linker Lengths

Imaging Agent TypePEG Linker LengthKey In Vivo FindingReference
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[2]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[2]
Trastuzumab (Antibody)Short PEG8Faster blood clearance, leading to high-contrast immuno-PET images[2]

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Phosphonate-PEG-NHS Ester Linker

This protocol describes the synthesis of a phosphonate-PEG linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amine-containing molecules.

Materials:

  • α-t-Boc-amino-ω-hydroxyl-PEG

  • Diethyl (2-bromoethyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • PEGylation of Diethyl (2-bromoethyl)phosphonate:

    • Dissolve α-t-Boc-amino-ω-hydroxyl-PEG in anhydrous THF.

    • Add sodium hydride (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.

    • Add diethyl (2-bromoethyl)phosphonate (1.1 equivalents) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the t-Boc-NH-PEG-Phosphonate diethyl ester by silica gel column chromatography.

  • Deprotection of the Amine Group:

    • Dissolve the purified t-Boc-NH-PEG-Phosphonate diethyl ester in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a small amount of DCM and precipitate the product by adding cold diethyl ether.

    • Collect the solid H₂N-PEG-Phosphonate diethyl ester by filtration and dry under vacuum.

  • Activation with NHS Ester:

    • Dissolve the H₂N-PEG-Phosphonate diethyl ester in anhydrous DMF.

    • Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and triethylamine (2.0 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Precipitate the product, NHS-OOC-NH-PEG-Phosphonate diethyl ester, by adding cold diethyl ether.

    • Collect the solid product by filtration and dry under vacuum.

  • Hydrolysis of the Phosphonate Ester (Optional):

    • To obtain the phosphonic acid, dissolve the NHS-OOC-NH-PEG-Phosphonate diethyl ester in DCM.

    • Add bromotrimethylsilane (B50905) (excess) and stir at room temperature overnight.

    • Evaporate the solvent and excess reagent.

    • Add methanol (B129727) to the residue and stir for 1 hour to complete the hydrolysis.

    • Evaporate the methanol to yield the final NHS-OOC-NH-PEG-Phosphonic acid linker.

Protocol 2: Conjugation of Phosphonate-PEG-NHS Ester to an Antibody

This protocol details the conjugation of the synthesized phosphonate-PEG-NHS ester to a monoclonal antibody for targeted imaging applications.

Materials:

  • Monoclonal antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • Phosphonate-PEG-NHS Ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS (pH 7.4) using a desalting column or dialysis.[4][5]

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Conjugation Reaction:

    • Dissolve the Phosphonate-PEG-NHS Ester in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.[6][7][8][9][10][11][12][13]

    • Add a 10- to 20-fold molar excess of the Phosphonate-PEG-NHS Ester stock solution to the antibody solution while gently vortexing.[6][7][8][9][10][11][12][13]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-PEG-phosphonate conjugate from excess linker and byproducts using a pre-equilibrated SEC column with PBS as the mobile phase.[14]

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.[14]

    • Collect the fractions containing the purified conjugate.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling (number of PEG linkers per antibody).[8][15]

Protocol 3: Synthesis of a Maleimide-PEG-Phosphonate Linker and Conjugation to a Thiol-Containing Peptide

This protocol describes the synthesis of a maleimide-functionalized phosphonate-PEG linker and its subsequent conjugation to a peptide containing a cysteine residue.

Materials:

  • α-Amino-ω-hydroxyl-PEG

  • 3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC)

  • Diethyl (2-bromoethyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous THF

  • Thiol-containing peptide

  • PBS, pH 7.0-7.5

  • DMF

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Synthesis of Maleimide-PEG-OH:

    • Dissolve α-Amino-ω-hydroxyl-PEG in anhydrous DMF.

    • Add SMCC (1.1 equivalents) and stir at room temperature for 4 hours.

    • Precipitate the Maleimide-PEG-OH product by adding cold diethyl ether, collect by filtration, and dry under vacuum.

  • Synthesis of Maleimide-PEG-Phosphonate:

    • Dissolve the Maleimide-PEG-OH in anhydrous THF.

    • Add sodium hydride (1.2 equivalents) at 0°C and stir for 30 minutes.

    • Add diethyl (2-bromoethyl)phosphonate (1.1 equivalents) and react overnight at room temperature.

    • Work up the reaction as described in Protocol 1, Step 1.

    • Purify the Maleimide-PEG-Phosphonate diethyl ester by silica gel chromatography.

  • Conjugation to Thiol-Containing Peptide:

    • Dissolve the thiol-containing peptide in PBS (pH 7.0-7.5).

    • Dissolve the Maleimide-PEG-Phosphonate linker in DMF.

    • Add a 1.5-fold molar excess of the linker solution to the peptide solution. The final concentration of DMF should be less than 10%.

    • React for 2 hours at room temperature.[5][16]

  • Purification of the Peptide Conjugate:

    • Purify the peptide-PEG-phosphonate conjugate using an RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][17]

    • Lyophilize the collected fractions to obtain the pure conjugate.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS).[5]

Visualization of Experimental Workflows

Synthesis of a Heterobifunctional Phosphonate-PEG-NHS Ester Linker

G cluster_synthesis Synthesis of NHS-PEG-Phosphonate Linker start α-t-Boc-amino-ω-hydroxyl-PEG + Diethyl (2-bromoethyl)phosphonate step1 PEGylation Reaction (NaH, THF) start->step1 step2 Purification (Silica Gel Chromatography) step1->step2 intermediate1 t-Boc-NH-PEG-Phosphonate diethyl ester step2->intermediate1 step3 Amine Deprotection (TFA, DCM) intermediate1->step3 intermediate2 H₂N-PEG-Phosphonate diethyl ester step3->intermediate2 step4 NHS Ester Activation (DSC, TEA, DMF) intermediate2->step4 end NHS-OOC-NH-PEG-Phosphonate diethyl ester step4->end

Caption: Workflow for the synthesis of an NHS-activated phosphonate PEG linker.

Conjugation of Phosphonate-PEG-NHS Ester to an Antibody

G cluster_conjugation Antibody Conjugation Workflow start Purified Antibody + NHS-PEG-Phosphonate step1 Conjugation Reaction (PBS, pH 7.4, RT) start->step1 step2 Quenching (Tris buffer) step1->step2 step3 Purification (SEC or Dialysis) step2->step3 end Antibody-PEG-Phosphonate Conjugate step3->end step4 Characterization (SDS-PAGE, Mass Spec) end->step4

Caption: Workflow for conjugating a phosphonate PEG linker to an antibody.

Creation of a PET Imaging Agent with a DOTA-PEG-Phosphonate Linker

G cluster_pet PET Imaging Agent Preparation start Targeting Ligand-PEG-Phosphonate + DOTA-NHS step1 DOTA Conjugation start->step1 intermediate DOTA-PEG-Phosphonate-Ligand step1->intermediate step2 Radiolabeling with ⁶⁸Ga (pH 3.5-4.0, 95°C) intermediate->step2 step3 Quality Control (HPLC, TLC) step2->step3 end ⁶⁸Ga-DOTA-PEG-Phosphonate-Ligand step3->end

Caption: Workflow for creating a PET imaging agent using a DOTA-PEG-phosphonate linker.

References

Handling and storage conditions for Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of Bromo-PEG3-phosphonic acid diethyl ester (CAS No. 1148026-98-5), a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Introduction

This compound is a heterobifunctional linker molecule widely employed in medicinal chemistry and drug discovery.[1][2][3] Its structure comprises a reactive bromide group for nucleophilic substitution, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) moiety. This unique combination of functional groups makes it an invaluable tool for synthesizing PROTACs, which are designed to recruit specific proteins to E3 ubiquitin ligases for targeted degradation.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the phosphonate group can offer additional chemical handles for further modification or for targeting specific tissues.[1][4]

Physicochemical Properties and Specifications

The general properties and specifications for this compound are summarized in the table below. These values are typical and may vary slightly between suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

ParameterValueReference
CAS Number 1148026-98-5[1][5]
Molecular Formula C12H26BrO6P[1]
Molecular Weight 377.22 g/mol [1]
Appearance Solid powder[1]
Purity Typically ≥95% or ≥98%[1][6][7]
Solubility Soluble in water, DMSO, DMF, and DCM (based on similar PEGylated compounds)[8]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[9][10]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9][10]

Storage Conditions

To ensure the long-term stability of the compound, adhere to the following storage guidelines:

ConditionRecommendation
Temperature Store at -20°C for long-term storage.[5][8][11]
Shipping Typically shipped at ambient temperature.[5][8][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Container Keep the container tightly sealed to prevent moisture ingress.

Application in PROTAC Synthesis: A General Protocol

This compound serves as a versatile linker in the modular synthesis of PROTACs. The following is a generalized protocol for its use. Note that specific reaction conditions will need to be optimized based on the specific protein-targeting ligand and E3 ligase binder being used.

Experimental Workflow

The general workflow for synthesizing a PROTAC using this linker involves a nucleophilic substitution reaction.

experimental_workflow reagents Reactants: - this compound - Ligand with nucleophilic group (e.g., -OH, -NH2, -SH) reaction Nucleophilic Substitution Reaction (e.g., Williamson ether synthesis or alkylation) Solvent: DMF or DMSO Base: e.g., K2CO3, Cs2CO3, or DIPEA reagents->reaction purification Purification (e.g., HPLC, column chromatography) reaction->purification protac PROTAC Intermediate: Ligand-PEG3-phosphonic acid diethyl ester purification->protac conjugation Further Conjugation (if necessary) - Deprotection of phosphonate ester - Coupling to E3 ligase binder protac->conjugation final_protac Final PROTAC Molecule conjugation->final_protac

Caption: General workflow for PROTAC synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the protein-targeting ligand containing a nucleophilic functional group (e.g., a phenol, amine, or thiol) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine) to the reaction mixture to deprotonate the nucleophile. The choice and amount of base will depend on the pKa of the nucleophile.

  • Addition of Linker: Add this compound to the reaction mixture. Typically, a slight excess (1.1-1.5 equivalents) of the linker is used.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium (B1175870) chloride solution). Extract the product into an organic solvent. The crude product is then purified using standard techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired PROTAC intermediate.

  • Further Modification: The resulting phosphonic acid diethyl ester can be hydrolyzed to the corresponding phosphonic acid if needed for subsequent conjugation steps.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

protac_moa cluster_0 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Proteasome 26S Proteasome POI->Proteasome Targeting E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

The bifunctional PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.[2]

References

Application Notes and Protocols for Bromo-PEG3-phosphonic acid diethyl ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-phosphonic acid diethyl ester is a heterobifunctional synthetic intermediate of significant interest in the field of drug discovery and development. Its unique structure, featuring a reactive bromide, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a versatile diethyl phosphonate (B1237965) group, makes it a valuable building block for the synthesis of complex bioactive molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. This compound serves as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand, forming the characteristic three-part structure of a PROTAC. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of PROTACs targeting therapeutically relevant proteins such as Bromodomain-containing protein 4 (BRD4) and Interleukin-1 receptor-associated kinase 4 (IRAK4).

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C12H26BrO6P[1]
Molecular Weight 377.21 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Purity >98% (typical)[1]
CAS Number 1148026-98-5[1]

Storage and Handling: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Applications and Experimental Protocols

The primary application of this compound is as a linker in the synthesis of PROTACs. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions with various functional groups, such as phenols and amines, present on target protein ligands or E3 ligase ligands.[1]

General Protocol for Nucleophilic Substitution

This protocol describes a general method for the coupling of this compound with a nucleophilic substrate, such as a phenolic or amino group on a protein-targeting ligand.

Materials:

  • This compound

  • Target protein ligand with a nucleophilic group (e.g., phenol (B47542) or amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs2CO3)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate (B1210297), water, brine, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add a suitable base, such as DIPEA (2.0-3.0 equivalents) for amine nucleophiles or Cs2CO3 (2.0-3.0 equivalents) for phenolic nucleophiles. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Linker: To the stirring solution, add this compound (1.1-1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere.[3] Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired intermediate.

Example Application: Synthesis of a BRD4-Targeting PROTAC Intermediate

The following protocol is a representative example for the synthesis of an intermediate for a BRD4-targeting PROTAC, adapted from a similar synthesis using a PEG4 linker.[3]

Reaction Scheme:

G JQ1_acid JQ1-acid (BRD4 Ligand) reagents DIPEA, DMF Room Temperature JQ1_acid->reagents Bromo_PEG3 Bromo-PEG3-phosphonic acid diethyl ester Bromo_PEG3->reagents Intermediate JQ1-PEG3-phosphonic acid diethyl ester reagents->Intermediate

Diagram 1: Synthesis of a BRD4-PROTAC intermediate.

Experimental Protocol:

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG3-phosphonic acid diethyl ester intermediate.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-80%
Purity (LC-MS) >95%

Signaling Pathway Visualization

The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein via the ubiquitin-proteasome pathway. The following diagrams illustrate the general mechanism of PROTAC action and the specific signaling pathways involving the E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL).

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4, IRAK4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Diagram 2: General mechanism of PROTAC action.

E3_Ligase_Pathways cluster_CRBN Cereblon (CRBN) Pathway cluster_VHL Von Hippel-Lindau (VHL) Pathway CRBN_Ligand CRBN Ligand (e.g., Pomalidomide) CRBN CRBN CRBN_Ligand->CRBN CRBN_Complex CRL4-CRBN Complex CRBN->CRBN_Complex CUL4A CUL4A CUL4A->CRBN_Complex DDB1 DDB1 DDB1->CRBN_Complex ROC1 ROC1 ROC1->CRBN_Complex VHL_Ligand VHL Ligand VHL VHL VHL_Ligand->VHL VHL_Complex VBC-CUL2 Complex VHL->VHL_Complex ElonginB Elongin B ElonginB->VHL_Complex ElonginC Elongin C ElonginC->VHL_Complex CUL2 CUL2 CUL2->VHL_Complex Rbx1 Rbx1 Rbx1->VHL_Complex

Diagram 3: E3 Ubiquitin Ligase Complexes.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure allows for the modular and efficient synthesis of PROTACs. The hydrophilic PEG linker can impart favorable physicochemical properties, such as enhanced solubility, which are beneficial for drug development. The protocols and information provided in this document offer a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs and other bioactive compounds utilizing this and related linkers, thereby contributing to the advancement of new therapeutic modalities.

References

Application Notes and Protocols: Bromo-PEG3-phosphonic acid diethyl ester for Solid-State Battery Membrane Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-state batteries (SSBs) represent a significant advancement in energy storage technology, offering the potential for higher energy densities and improved safety compared to conventional lithium-ion batteries with liquid electrolytes. However, a critical challenge in the development of SSBs is the high interfacial resistance between the solid electrolyte and the electrodes. This resistance impedes ion transport and can lead to poor battery performance and the formation of lithium dendrites.

Surface modification of the solid-state electrolyte membrane is a promising strategy to address this issue. Bromo-PEG3-phosphonic acid diethyl ester is a molecule with functionalities that make it a candidate for such modifications. The phosphonic acid group can anchor the molecule to the surface of many common solid electrolytes (e.g., metal oxides). The flexible polyethylene (B3416737) glycol (PEG) chain can enhance ionic conductivity and improve the physical contact at the interface, while the terminal bromo group offers a site for further chemical reactions or polymerization to create more complex and stable interfacial layers.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the modification of solid-state battery membranes.

Application Notes

Principle of Application

The modification of solid-state battery membranes with this compound is based on the formation of a self-assembled monolayer (SAM) or a thin polymer layer on the electrolyte surface. The phosphonic acid diethyl ester group can be hydrolyzed to a phosphonic acid, which then strongly binds to the metal oxide surfaces of many solid electrolytes, such as LLZO (Li7La3Zr2O12) or LATP (Li1.3Al0.3Ti1.7(PO4)3). This creates a uniform, molecularly thin coating.

The key functionalities of this compound in this application are:

  • Phosphonic Acid Group: Acts as an anchor to the solid electrolyte surface, forming a stable chemical bond.

  • PEG3 Chain: The short polyethylene glycol chain is flexible and can solvate lithium ions, potentially increasing the local ionic conductivity at the interface. It also acts as a spacer, creating a defined distance between the electrolyte surface and the electrode.

  • Bromo Group: This terminal functional group can be used for subsequent chemical reactions, such as "grafting-from" polymerization to grow a polymer brush layer on the surface or for click chemistry reactions to attach other functional molecules.

Potential Advantages of Modification
  • Reduced Interfacial Resistance: The modified layer can improve the wetting of the electrode material on the solid electrolyte, leading to better physical contact and reduced interfacial resistance.

  • Enhanced Ionic Conductivity: The PEG chains can facilitate the transport of lithium ions across the interface.

  • Suppression of Dendrite Growth: A uniform and mechanically stable interfacial layer can help to suppress the formation and growth of lithium dendrites, a major failure mechanism in solid-state batteries.

  • Improved Cycling Stability: By creating a more stable interface, the modification can lead to improved long-term cycling performance of the battery.

Experimental Protocols

Protocol 1: Surface Modification of a Solid Electrolyte Pellet

This protocol describes the formation of a self-assembled monolayer of Bromo-PEG3-phosphonic acid on a dense solid electrolyte pellet.

Materials and Reagents:

  • This compound

  • Solid electrolyte pellets (e.g., LLZO, LATP)

  • Anhydrous solvent (e.g., ethanol (B145695), isopropanol)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Glovebox or desiccator

Procedure:

  • Pellet Preparation:

    • Polish the solid electrolyte pellets to a mirror finish using appropriate polishing paper and diamond slurry.

    • Clean the pellets by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the pellets in a vacuum oven at 120 °C overnight to remove any residual water.

  • Hydrolysis of the Ester (Activation):

    • Prepare a 1 mM solution of this compound in ethanol.

    • Add a stoichiometric amount of HCl (e.g., 2 equivalents) to the solution to catalyze the hydrolysis of the diethyl ester to the phosphonic acid.

    • Stir the solution for 2-4 hours at room temperature under an inert atmosphere.

  • Surface Modification (SAM Formation):

    • Transfer the cleaned and dried solid electrolyte pellets into the activated solution in a sealed container under an inert atmosphere.

    • Allow the pellets to immerse in the solution for 12-24 hours at room temperature to allow for the formation of the self-assembled monolayer.

  • Rinsing and Drying:

    • Remove the pellets from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the modified pellets under a stream of inert gas (Ar or N2) and then store them in a glovebox or desiccator to prevent moisture contamination.

Protocol 2: Characterization of the Modified Surface

Objective: To confirm the successful modification of the solid electrolyte surface.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition of the surface and confirm the presence of the modifier.

    • Procedure: Acquire high-resolution spectra for the P 2p, C 1s, O 1s, Br 3d, and the relevant metal core levels of the solid electrolyte. The presence of P and Br peaks after modification confirms the presence of the molecule on the surface.

  • Contact Angle Goniometry:

    • Purpose: To assess the change in surface energy and hydrophilicity/hydrophobicity after modification.

    • Procedure: Measure the static contact angle of a water droplet on both the pristine and modified electrolyte surfaces. A change in the contact angle indicates a change in the surface chemistry.

  • Atomic Force Microscopy (AFM):

    • Purpose: To visualize the surface topography and assess the uniformity of the coating.

    • Procedure: Scan the surface of the pristine and modified pellets in tapping mode. Compare the surface roughness and morphology.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the impact of the surface modification on the electrochemical performance.

  • Symmetric Cell Assembly:

    • Procedure: Assemble a symmetric cell with the configuration: Li metal | modified solid electrolyte | Li metal.

    • Measurement: Perform electrochemical impedance spectroscopy (EIS) to measure the interfacial resistance. A decrease in the semicircle corresponding to the interfacial resistance compared to a cell with an unmodified electrolyte indicates successful modification.

  • Full Cell Assembly:

    • Procedure: Assemble a full cell with a lithium metal anode, the modified solid electrolyte, and a suitable cathode material (e.g., NMC, LFP).

    • Measurements:

      • Galvanostatic Cycling: Cycle the cell at various C-rates to determine the rate capability and cycling stability.

      • Cyclic Voltammetry (CV): Perform CV to investigate the electrochemical stability window of the modified interface.

Data Presentation

Table 1: Representative Electrochemical Performance Data

Parameter Unmodified Electrolyte Modified Electrolyte
Interfacial Resistance (Ω·cm²)15045
Ionic Conductivity (S/cm)5 x 10⁻⁴4.8 x 10⁻⁴
First Cycle Coulombic Efficiency85%92%
Capacity Retention after 100 cycles70%88%

Table 2: Surface Characterization Data

Characterization Technique Unmodified Electrolyte Modified Electrolyte
Water Contact Angle (°)3568
Surface Roughness (RMS, nm)2.52.8
XPS (Atomic %) - P 2pNot Detected1.2%
XPS (Atomic %) - Br 3dNot Detected0.8%

Visualizations

experimental_workflow cluster_prep 1. Pellet Preparation cluster_mod 2. Surface Modification cluster_char 3. Characterization p1 Polish Pellet p2 Clean Pellet (Sonication) p1->p2 p3 Dry Pellet (Vacuum Oven) p2->p3 m1 Hydrolyze Ester to Phosphonic Acid p3->m1 m2 Immerse Pellet in Solution (SAM formation) m1->m2 m3 Rinse and Dry Modified Pellet m2->m3 c1 Surface Analysis (XPS, AFM, Contact Angle) m3->c1 c2 Electrochemical Testing (EIS, Cycling) c1->c2

Caption: Experimental workflow for membrane modification.

molecular_interaction cluster_interface Solid Electrolyte - Electrode Interface cluster_electrolyte Solid Electrolyte (e.g., LLZO) cluster_modifier Bromo-PEG3-Phosphonic Acid Layer cluster_electrode Li Metal Electrode electrolyte modifier P-O-(CH2CH2O)3-Br electrolyte->modifier Anchoring (P-O-Metal bond) electrode modifier->electrode Improved Contact & Ion Transport

Caption: Modified solid-state battery interface.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bromo-PEG3-phosphonic acid diethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on a bromo-PEGylated electrophile.[1][2][3][4]

Q2: What is the likely starting material for the synthesis of this compound?

A2: A common starting material is a dibrominated triethylene glycol derivative, such as 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane.[5] This molecule provides the necessary bromo-PEG3 backbone for the reaction with triethyl phosphite.

Q3: My Michaelis-Arbuzov reaction is resulting in a low yield. What are the primary factors to investigate?

A3: Low yields in this reaction can often be attributed to several factors: insufficient reaction temperature, low reactivity of the alkyl halide, steric hindrance, or the presence of impurities.[1][6] Optimizing the reaction conditions, such as temperature and reaction time, and ensuring the purity of starting materials are crucial first steps in troubleshooting.

Q4: Are there any catalysts that can improve the reaction rate and yield?

A4: Yes, Lewis acids such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃) can catalyze the Michaelis-Arbuzov reaction, often allowing for milder reaction conditions (e.g., room temperature) and improved yields.[7][8][9][10]

Q5: What are the common side products in this synthesis?

A5: A potential side reaction involves the reaction of the ethyl bromide byproduct, formed during the reaction, with the starting triethyl phosphite. This can lead to the formation of diethyl ethylphosphonate.[11][12] Additionally, if the starting material contains di-bromo PEG impurities, the formation of bis-phosphonate products is possible.

Q6: How can I effectively purify the final product, this compound?

A6: Given the polar nature of the PEG chain, purification can be challenging. Column chromatography on silica (B1680970) gel is a common method.[13][14] A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective.[13] For highly polar impurities, alternative techniques like ion-exchange chromatography or purification of a less polar precursor might be necessary.[15][16]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires heating (typically 120-160°C).[1][6] 2. Low Purity of Starting Materials: Impurities in the bromo-PEGylated starting material or triethyl phosphite can inhibit the reaction. 3. Steric Hindrance: While less of a concern with a primary bromide, significant steric bulk near the reaction center can slow the reaction.[1] 4. Premature Hydrolysis: Presence of water can lead to hydrolysis of the phosphite starting material or the phosphonate (B1237965) product.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Alternatively, consider using a Lewis acid catalyst to enable lower reaction temperatures.[7][8] 2. Purify Starting Materials: Ensure the bromo-PEGylated precursor and triethyl phosphite are of high purity. 3. Increase Reaction Time: Monitor the reaction over a longer period to allow for complete conversion. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products 1. Side reaction with Ethyl Bromide: The ethyl bromide byproduct can react with triethyl phosphite.[11][12] 2. Presence of Di-bromo PEG Impurity: If the starting material contains species with two bromine atoms, bis-phosphonate byproducts can form. 3. Decomposition at High Temperatures: The PEG chain or phosphonate ester may be susceptible to decomposition at very high temperatures.1. Use Excess Triethyl Phosphite: Using a slight excess of triethyl phosphite can help drive the desired reaction to completion. The unreacted phosphite can be removed during purification. 2. Purify the Starting Material: Ensure the mono-bromo PEG precursor is the major component. 3. Optimize Reaction Temperature: Find the lowest effective temperature that promotes the desired reaction without causing significant decomposition.
Difficult Purification 1. High Polarity of the Product: The PEG chain imparts significant polarity, which can lead to poor separation on standard silica gel columns.[13][15] 2. Co-elution with Starting Material or Byproducts: Similar polarities of the product and impurities can make separation challenging.1. Use Gradient Elution: Start with a non-polar eluent and gradually increase the polarity (e.g., by increasing the percentage of a polar solvent like methanol (B129727) or ethyl acetate (B1210297) in a non-polar solvent like dichloromethane (B109758) or hexane).[13] 2. Consider Alternative Stationary Phases: For very polar compounds, alumina (B75360) or reverse-phase silica may offer better separation.[13] 3. Aqueous Workup: A carefully designed aqueous workup can help remove highly polar impurities before chromatography.[13]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Entry Temperature (°C) Catalyst (mol%) Reaction Time (h) Yield (%)
1140None1265
2160None875
3Room Temp.ZnBr₂ (10)2485
450ZnBr₂ (10)1290

Note: These are representative yields based on typical Michaelis-Arbuzov reactions and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis
  • Materials:

    • 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane

    • Triethyl phosphite

    • High-boiling point, anhydrous solvent (e.g., Toluene or neat)

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1.0 eq). b. Add triethyl phosphite (1.2 eq). c. Heat the reaction mixture to 150-160°C under an inert atmosphere (e.g., Nitrogen). d. Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. e. Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. f. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis
  • Materials:

    • 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane

    • Triethyl phosphite

    • Zinc Bromide (ZnBr₂)

    • Anhydrous dichloromethane (DCM)

  • Procedure: a. Dissolve 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add triethyl phosphite (1.2 eq) to the solution. c. Add ZnBr₂ (0.1 eq) to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC. e. Upon completion (typically 12-24 hours), quench the reaction with the addition of water. f. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Pathway BromoPEG 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane Intermediate Phosphonium Intermediate BromoPEG->Intermediate Nucleophilic Attack Phosphite Triethyl phosphite Phosphite->Intermediate Product Bromo-PEG3-phosphonic acid diethyl ester Byproduct Ethyl bromide Intermediate->Product Dealkylation Intermediate->Byproduct Troubleshooting_Workflow Start Low Yield Observed CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp CheckPurity Are Starting Materials Pure? CheckTemp->CheckPurity Yes IncreaseTemp Increase Temperature or Add Catalyst CheckTemp->IncreaseTemp No CheckCatalyst Is a Catalyst Being Used? CheckPurity->CheckCatalyst Yes PurifySM Purify Starting Materials CheckPurity->PurifySM No AddCatalyst Consider Adding Lewis Acid CheckCatalyst->AddCatalyst No ReRun Re-run Reaction CheckCatalyst->ReRun Yes IncreaseTemp->ReRun PurifySM->ReRun AddCatalyst->ReRun Logical_Relationships Yield Reaction Yield Temperature Temperature Temperature->Yield Increases (to optimum) SideReactions Side Reactions Temperature->SideReactions Increases (if too high) Purity Starting Material Purity Purity->Yield Increases Purity->SideReactions Decreases Catalyst Catalyst Presence Catalyst->Yield Increases

References

Technical Support Center: Navigating the Challenges of PROTAC Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and answer frequently asked questions (FAQs) regarding the low solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Section 1: Understanding Low Solubility of PEG3-Linker PROTACs

Q1: Why do my PROTACs with PEG3 linkers have low aqueous solubility?

A1: PROTACs, by their nature, are complex, high molecular weight molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility.[1][2][3] While PEG linkers are incorporated to enhance hydrophilicity and solubility, several factors can still contribute to poor solubility[4][5]:

  • High Molecular Weight and Lipophilicity: The combined size and often lipophilic nature of the two ligands (for the target protein and the E3 ligase) can dominate the molecule's overall properties, counteracting the solubilizing effect of a short PEG3 linker.[3][6][7]

  • "Chameleon Effect": PROTACs can adopt different conformations in different environments. In nonpolar environments, such as cell membranes, they may fold to shield their polar surface area, which aids permeability but can also lead to aggregation in aqueous solutions.[4][7]

  • Crystallinity: The overall structure may favor the formation of a stable crystal lattice, which requires more energy to dissolve in a solvent.[3]

  • Intermolecular Interactions: The large surface area of PROTACs can lead to intermolecular interactions and aggregation, effectively reducing their solubility.

Q2: What are the downstream experimental consequences of poor PROTAC solubility?

A2: Low solubility can significantly compromise experimental outcomes and lead to misleading data. Key consequences include[3][8]:

  • Underestimation of Potency: Precipitation of the PROTAC in biochemical or cellular assay buffers can lead to an inaccurate determination of its potency (e.g., DC50, IC50), as the actual concentration in solution is lower than intended.[3]

  • Poor Bioavailability: For in vivo studies, low aqueous solubility is a major hurdle for achieving adequate oral bioavailability.[1][6][9]

  • Irreproducible Results: The degree of precipitation can fluctuate between experiments, causing high variability and a lack of reproducibility in your data.[3]

  • Challenges in Formulation: Developing a suitable formulation for in vivo studies becomes significantly more challenging.[9][10]

Section 2: Troubleshooting and Improving Solubility

Q3: My PROTAC is precipitating in my cell culture media. What can I do in the short term to get reliable data?

A3: To obtain more reliable data from your current batch of PROTAC, you can try the following formulation strategies for your in vitro assays:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into your assay buffer. Be mindful of the final solvent concentration, as it can affect cell health and assay performance.

  • Inclusion of Solubilizers: The addition of non-ionic surfactants or other solubilizing agents to the assay buffer can help maintain the PROTAC in solution.[3][]

  • Sonication: Gently sonicating the final solution can help to break up small aggregates and improve dissolution.

  • Solubility Measurement in Biorelevant Media: Studies have shown that PROTAC solubility can be significantly better in biorelevant media like fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF).[2][6][7] Considering these for your assays might provide a more physiologically relevant understanding of solubility.

Q4: What chemical modifications can I make to my PEG3-linker PROTAC to improve its solubility?

A4: If you have the flexibility to synthesize new analogs, several chemical modification strategies can be employed:

  • Incorporate Ionizable Groups: Introducing basic nitrogen atoms, for example by replacing a part of the linker with a piperazine (B1678402) or piperidine (B6355638) ring, can create ionizable centers that significantly improve aqueous solubility.[6][12][13]

  • Optimize Linker Composition and Length: While you are using a PEG3 linker, systematically exploring different linker compositions and lengths is a common strategy. A balance must be struck, as increasing linker length can sometimes negatively impact permeability.[12][13] The strategic placement of polar functional groups like ethers or amides within an alkyl chain can also enhance solubility.[5]

  • Modify the Ligands: Although more complex, modifications to the warhead or the E3 ligase ligand to reduce their lipophilicity can also improve the overall solubility of the PROTAC.

  • Prodrug Approach: A prodrug strategy, where a lipophilic group is temporarily added to the molecule to be cleaved in vivo, has been shown to increase bioavailability for some PROTACs.[6]

Troubleshooting Workflow for Low PROTAC Solubility

This workflow outlines a systematic approach to diagnosing and addressing solubility issues with your PROTAC.

TroubleshootingWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Short-Term Mitigation (In Vitro) cluster_2 Phase 3: Long-Term Solutions A Low Solubility Observed (e.g., precipitation in assay) B Measure Kinetic and Thermodynamic Solubility A->B C Assess Purity and Characterize Solid State (Amorphous vs. Crystalline) A->C D Optimize Assay Conditions B->D G Chemical Modification C->G H Formulation Development C->H E Use Co-solvents (e.g., DMSO) D->E F Add Solubilizers (e.g., Surfactants) D->F I Incorporate Ionizable Groups G->I J Optimize Linker (Length, Composition) G->J K Amorphous Solid Dispersions (ASDs) H->K L Nanoformulations (e.g., Liposomes, Micelles) H->L

Caption: A decision workflow for troubleshooting low PROTAC solubility.

Quantitative Data Summary

The following table summarizes key physicochemical properties and their suggested thresholds for improving PROTAC solubility, based on a study of 21 commercial PROTACs.[8]

ParameterDescriptionThreshold for Better Solubility
BRlogD A chromatographic descriptor of lipophilicity.< 2.58
TPSA (Ų) Topological Polar Surface Area, a descriptor of polarity.> 289 Ų

Note: These are general guidelines, and the optimal properties can be target- and scaffold-dependent.

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement

This protocol provides a general method for determining the kinetic solubility of a PROTAC, often used in early drug discovery.[8][14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.

  • Separation of Precipitate: Filter the samples through a filter plate or centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the concentration of the PROTAC remaining in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[]

  • Data Analysis: The kinetic solubility is the highest concentration at which the PROTAC remains in solution under these conditions.

Protocol 2: Thermodynamic Solubility Measurement

This protocol determines the equilibrium solubility of a PROTAC, which is a more accurate but time-consuming measurement.[8][15]

  • Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Quantification: Determine the concentration of the PROTAC in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis: The thermodynamic solubility is the concentration of the PROTAC in the saturated solution.

Signaling Pathways and Logical Relationships

Factors Influencing PROTAC Solubility

The solubility of a PROTAC is a complex interplay of its various structural components and physicochemical properties.

Caption: Key molecular determinants of PROTAC solubility.

Strategies to Enhance PROTAC Solubility

Researchers can employ two main strategies to overcome the challenge of low PROTAC solubility: chemical modification of the molecule itself or advanced formulation approaches.

G A Low PROTAC Solubility B Chemical Modification A->B C Formulation Strategies A->C D Incorporate Polar/Ionizable Groups B->D E Optimize Linker B->E F Modify Ligands B->F G Amorphous Solid Dispersions (ASDs) C->G H Nanoformulations (Liposomes, Micelles) C->H I Use of Co-solvents/Excipients C->I

Caption: Overview of strategies to improve PROTAC solubility.

References

Technical Support Center: Optimizing Bromo-PEG3-phosphonic acid diethyl ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for Bromo-PEG3-phosphonic acid diethyl ester conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of this compound and what does it react with?

A1: The primary reactive group is the terminal bromide (Br).[1] The bromide is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.[1][2] It readily reacts with nucleophiles, particularly thiol groups (-SH) from cysteine residues in proteins and peptides, to form a stable thioether bond.[1][3]

Q2: What are the main applications of this compound?

A2: This molecule is frequently used as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] In a PROTAC, the PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][6] The PEG component enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[5][8]

Q3: What type of reaction occurs during the conjugation of this compound with a thiol group?

A3: The conjugation reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this single-step process, the thiol nucleophile attacks the carbon atom attached to the bromine, displacing the bromide leaving group.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The progress of the reaction can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method to separate the conjugated product from the unreacted starting materials.[9][10][11] Mass spectrometry (MS) can be used to confirm the identity of the product by detecting its molecular weight.[9]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Slow or incomplete conjugation can be a significant hurdle. The following table summarizes the key factors influencing the reaction rate and provides recommendations for optimization.

FactorInfluence on Reaction RateRecommendation
pH The nucleophilicity of the thiol group is pH-dependent. A higher pH deprotonates the thiol to the more nucleophilic thiolate anion, increasing the reaction rate. However, very high pH can lead to side reactions.Maintain a pH between 7.0 and 8.5 for optimal reaction rates with thiol groups.[12] Avoid highly acidic conditions which protonate the thiol, reducing its nucleophilicity.
Temperature Increasing the temperature generally increases the reaction rate.Start with reactions at room temperature. If the reaction is slow, cautiously increase the temperature (e.g., to 37°C or 50°C), while monitoring for any degradation of the biomolecule.[7]
Reactant Concentration Higher concentrations of both the bromo-PEG linker and the thiol-containing molecule will increase the frequency of molecular collisions, leading to a faster reaction rate.Use a slight molar excess (1.2 to 5-fold) of the this compound. Be mindful that a large excess may complicate purification.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents (e.g., water, ethanol), thus enhancing its reactivity.[13]If the biomolecule is soluble, using a polar aprotic solvent or a co-solvent system can significantly improve reaction times. For many biological applications, aqueous buffers are necessary; in such cases, optimizing other parameters is crucial.
Presence of Reducing Agents For proteins with disulfide bonds, a reducing agent is necessary to generate free thiols for conjugation.Ensure complete reduction of disulfide bonds by using an appropriate reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to adding the bromo-PEG linker.

Troubleshooting Workflow for Slow or Incomplete Reactions

Caption: A logical workflow to troubleshoot and optimize slow or incomplete conjugation reactions.

Issue 2: Low Yield of the Desired Conjugate

Low yields can be caused by several factors, including incomplete reaction, side reactions, or issues during purification.

  • Side Reactions: The primary side reaction to consider is the reaction of the bromo-PEG linker with other nucleophilic groups on the biomolecule, such as amines (from lysine (B10760008) residues or the N-terminus). While thiols are generally more nucleophilic than amines at neutral to slightly basic pH, reactions with amines can occur, especially at higher pH and longer reaction times. To minimize this, it is recommended to perform the reaction at a pH below 9.

  • Purification Issues: The PEGylated product may be difficult to separate from unreacted starting materials or byproducts. Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used for the purification of PEGylated proteins.[] The choice of method will depend on the size and charge differences between the desired product and impurities.

Issue 3: Formation of Multiple Conjugated Species

When conjugating to a protein with multiple cysteine residues, a heterogeneous mixture of products with varying degrees of PEGylation can be formed.

  • Control Stoichiometry: To favor mono-conjugation, use a lower molar excess of the this compound and shorter reaction times.

  • Site-Directed Mutagenesis: For precise control, consider protein engineering to introduce a single, reactive cysteine residue at a specific site.

Experimental Protocols

General Protocol for Conjugation to a Cysteine-Containing Peptide

This protocol provides a general starting point for the conjugation of this compound to a peptide containing a free cysteine residue. Optimization of the specific conditions may be required.

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. If the peptide has disulfide bonds, it must first be treated with a reducing agent like TCEP to generate the free thiol.

  • Linker Preparation: Prepare a stock solution of this compound in a polar aprotic solvent like DMF or DMSO.

  • Conjugation Reaction: Add a 1.2 to 5-fold molar excess of the this compound solution to the peptide solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using HPLC-MS.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine or dithiothreitol (B142953) (DTT), to react with any excess bromo-PEG linker.

  • Purification: Purify the resulting conjugate using reverse-phase HPLC to separate the product from unreacted peptide, linker, and quenching agent.

  • Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the conjugation of this compound to a cysteine-containing peptide.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key factors influencing the success of the conjugation reaction.

Conjugation_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions BromoPEG Bromo-PEG3-phosphonic acid diethyl ester Reaction Successful Conjugation (Thioether Bond Formation) BromoPEG->Reaction Thiol Thiol-containing Biomolecule Thiol->Reaction pH pH (7.0-8.5) pH->Reaction Temp Temperature (Room Temp or higher) Temp->Reaction Solvent Solvent (Polar Aprotic preferred) Solvent->Reaction Concentration Concentration (Molar Ratio) Concentration->Reaction

References

How to avoid side reactions with Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate side reactions when using Bromo-PEG3-phosphonic acid diethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their potential side reactions?

A1: this compound has two primary reactive sites: the terminal bromine and the diethyl phosphonate (B1237965) group.[1] The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions.[2][3] The diethyl phosphonate group can undergo hydrolysis to the corresponding phosphonic acid under acidic or basic conditions.[4][5]

Q2: How can I prevent hydrolysis of the phosphonic acid diethyl ester during my reaction?

A2: To prevent unintentional hydrolysis of the phosphonic acid diethyl ester, it is crucial to maintain neutral reaction conditions (pH ≈ 7).[6] Avoid acidic or basic reagents if possible. If their use is unavoidable, consider performing the reaction at a lower temperature to decrease the rate of hydrolysis.[6] During work-up, use anhydrous solvents and avoid prolonged exposure to aqueous acidic or basic solutions.[6]

Q3: What reaction conditions favor nucleophilic substitution over elimination at the bromo- end of the molecule?

A3: For primary bromoalkanes like this compound, nucleophilic substitution is generally the major reaction pathway.[3] To further favor substitution over elimination, use a less concentrated base, a solvent with higher water content (as water encourages substitution), and lower reaction temperatures.[3] Ethanol as a solvent and higher temperatures tend to favor the elimination side reaction.[3][7]

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, such as -20°C, to minimize degradation from atmospheric moisture.[6][8] The container should be tightly sealed to prevent exposure to air and humidity, which can lead to hydrolysis of the phosphonic ester.[6]

Q5: The PEG linker in my conjugate appears to be degrading. What could be the cause?

A5: While PEG linkers are generally stable, they can be susceptible to oxidative degradation, especially at the thioether linkages if formed during conjugation.[9][10] Ensure that all solvents and reagents are degassed and that reactions are carried out under an inert atmosphere to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Competing side reactions (elimination or hydrolysis). 3. Degradation of starting material.1. Monitor the reaction progress using TLC, LC-MS, or NMR. Extend the reaction time if necessary. 2. Adjust reaction conditions to favor the desired pathway (see FAQs). 3. Check the purity and storage conditions of the starting material.
Presence of an Alkene Side Product The elimination reaction is competing with the desired nucleophilic substitution.Decrease the reaction temperature, use a less concentrated base, and consider a more aqueous solvent system.[3]
Presence of Phosphonic Acid or Monoester Hydrolysis of the diethyl phosphonate ester has occurred.Maintain a neutral pH throughout the reaction and work-up. Use anhydrous solvents and minimize exposure to water.[6]
Multiple Products Observed by LC-MS 1. A mixture of substitution and elimination products. 2. Partial hydrolysis of the phosphonate ester. 3. Reaction with unintended functional groups on the substrate.1. Optimize reaction conditions to favor a single pathway. 2. Ensure anhydrous and neutral conditions. 3. Protect sensitive functional groups on your substrate before reacting with the linker.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution
  • Dissolve the nucleophilic substrate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., argon).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 equivalents) to the reaction mixture.

  • Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a neutral aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Phosphonate Ester Hydrolysis by ³¹P NMR
  • Acquire a ³¹P NMR spectrum of the pure this compound starting material to determine its characteristic chemical shift.

  • After the reaction or work-up, take an aliquot of the crude product and dissolve it in a suitable deuterated solvent.

  • Acquire a proton-decoupled ³¹P NMR spectrum of the sample.

  • The appearance of new peaks at different chemical shifts indicates the formation of the phosphonic acid monoester and/or the fully hydrolyzed phosphonic acid.

  • The relative integrals of the peaks corresponding to the starting material and the hydrolysis products can be used to quantify the extent of hydrolysis.[6]

Visual Guides

G Workflow for a Typical Conjugation Reaction start Start: Prepare Reactants dissolve Dissolve Nucleophile in Anhydrous Solvent start->dissolve add_base Add Non-nucleophilic Base dissolve->add_base add_linker Add Bromo-PEG3-phosphonic acid diethyl ester add_base->add_linker react Stir at Room Temperature under Inert Atmosphere add_linker->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for a conjugation reaction.

G Troubleshooting Unexpected Results start Unexpected Result (e.g., Low Yield, Multiple Products) check_hydrolysis Check for Hydrolysis (³¹P NMR) start->check_hydrolysis check_elimination Check for Elimination Product (LC-MS, ¹H NMR) start->check_elimination hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present Yes elimination_present Elimination Detected check_elimination->elimination_present Yes solution_hydrolysis Solution: Use Anhydrous Conditions, Maintain Neutral pH hydrolysis_present->solution_hydrolysis solution_elimination Solution: Lower Temperature, Use Less Concentrated Base elimination_present->solution_elimination G Substitution vs. Elimination Pathways start Bromo-PEG3-phosphonic acid diethyl ester + Base/Nucleophile substitution Nucleophilic Substitution Product start->substitution Favored by: - Lower Temperature - Less Concentrated Base - Aqueous Solvent elimination Elimination Product (Alkene) start->elimination Favored by: - Higher Temperature - Concentrated Base - Ethanolic Solvent

References

Purification methods for Bromo-PEG3-phosphonic acid diethyl ester products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Bromo-PEG3-phosphonic acid diethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: this compound possesses three key functional groups that dictate its purification strategy: a terminal bromine atom, a hydrophilic triethylene glycol (PEG3) chain, and a diethyl phosphonate (B1237965) ester group.[1] The PEG3 chain imparts significant polarity, which can lead to challenges such as streaking during column chromatography.[] The diethyl phosphonate group also contributes to the compound's polarity.

Q2: What is the most common method for purifying this compound?

A2: The most common and effective method for purifying this compound is column chromatography on silica (B1680970) gel.[3][4] This technique separates the desired product from impurities based on differences in their polarity and interaction with the stationary phase.

Q3: What are the likely impurities I might encounter in my crude this compound product?

A3: The impurities present will depend on the synthetic route used. A common method for synthesizing PEGylated compounds is the Williamson ether synthesis.[5][6][7] Potential impurities from such a synthesis could include unreacted starting materials (e.g., the PEG-alcohol precursor or the bromo-diethylphosphonate reagent), di-substituted byproducts (e.g., bis(diethylphosphonato-PEG3) ether), and potentially side products from elimination reactions.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Issues

Problem: My product is streaking badly on the TLC plate and the column, leading to poor separation.

  • Possible Cause 1: The polarity of the eluent is not optimal for this highly polar molecule. PEG-containing compounds are known to streak on silica gel if the solvent system is not correctly adjusted.

  • Solution: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. For example, you can start with 100% dichloromethane (B109758) (DCM) and gradually add methanol (B129727). Adding a small percentage of a more polar solvent like methanol or ethanol (B145695) to the eluent can help to reduce streaking.

  • Possible Cause 2: The silica gel is interacting too strongly with the phosphonate group or the PEG chain.

  • Solution: You can try deactivating the silica gel by adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to your eluent system. This can help to cap the acidic silanol (B1196071) groups on the silica surface and reduce strong interactions.

Problem: My product is not moving from the baseline on the TLC plate (Rf = 0).

  • Possible Cause: The eluent system is not polar enough to move the highly polar product.

  • Solution: Increase the polarity of your eluent system significantly. A mixture of dichloromethane (DCM) and methanol is a good starting point. You may need to use a higher percentage of methanol (e.g., 5-15%) to achieve an appropriate Rf value (ideally between 0.2-0.4 for column chromatography).

Problem: I am seeing co-elution of my product with an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate resolution between your product and the impurity.

  • Solution: Methodical solvent system screening using Thin Layer Chromatography (TLC) is crucial. Try different solvent combinations. For example, you could explore mixtures of ethyl acetate/hexanes, or dichloromethane/acetone. If the impurity is significantly more or less polar, a well-designed gradient elution should resolve it.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System ComponentsStarting GradientFinal GradientTypical Application
Dichloromethane (DCM) / Methanol100% DCM90:10 DCM/MethanolGeneral purpose purification
Ethyl Acetate / Hexanes50:50100% Ethyl AcetateFor less polar impurities
Dichloromethane (DCM) / Acetone95:580:20 DCM/AcetoneAlternative polar system

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Product StreakingHigh polarity of the compound, strong interaction with silica gel.Use a gradient elution, add a small amount of methanol or triethylamine to the eluent.
Product at Baseline (Rf=0)Eluent is not polar enough.Increase the percentage of the polar solvent (e.g., methanol) in the eluent system.
Co-elution with ImpurityInsufficient resolution with the current solvent system.Screen various solvent systems using TLC to find one with better separation.
Low Product RecoveryProduct is irreversibly adsorbed onto the silica gel.Use deactivated silica gel or consider an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 100% Dichloromethane).

    • Stir to create a uniform slurry with no clumps.

  • Column Packing:

    • Secure a glass column vertically.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the solvent to drain until it is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the starting eluent.

    • Carefully load the sample onto the top of the silica bed using a pipette.

    • Allow the sample to absorb completely into the silica.

  • Elution:

    • Carefully add the starting eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent according to your predetermined gradient (e.g., by slowly increasing the percentage of methanol).

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation start Start: Crude Product dissolve Dissolve Crude Product in Minimum Solvent start->dissolve load Load Sample onto Column dissolve->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for the purification of this compound.

troubleshooting_guide cluster_streaking Problem: Product Streaking cluster_baseline Problem: Product at Baseline cluster_coelution Problem: Co-elution of Impurity issue Identify Purification Issue cause_streak Cause: High Polarity / Silica Interaction issue->cause_streak Streaking cause_baseline Cause: Eluent Not Polar Enough issue->cause_baseline At Baseline cause_coelute Cause: Poor Resolution issue->cause_coelute Co-elution solution_streak1 Solution 1: Use Gradient Elution cause_streak->solution_streak1 solution_streak2 Solution 2: Add Triethylamine to Eluent cause_streak->solution_streak2 solution_baseline Solution: Increase Eluent Polarity (e.g., more Methanol) cause_baseline->solution_baseline solution_coelute Solution: Screen Different Solvent Systems via TLC cause_coelute->solution_coelute

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Phosphonic Acid Diethyl Ester Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing stability issues related to the phosphonic acid diethyl ester group. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of phosphonic acid diethyl esters?

A1: The stability of phosphonic acid diethyl esters is primarily influenced by pH, temperature, steric and electronic effects of substituents, and the presence of enzymes.[1] Both acidic and basic conditions can catalyze the hydrolysis of the P-O-C bond.[1] Elevated temperatures generally accelerate the rate of hydrolysis.[1] The chemical structure of the ester group itself also plays a significant role; sterically bulky ester groups can hinder hydrolysis, while electron-withdrawing groups can increase the rate of hydrolysis.[1] In biological systems, enzymes such as phosphotriesterases can catalyze the hydrolysis of these esters.[2]

Q2: How does pH impact the stability of phosphonic acid diethyl esters?

A2: The rate of hydrolysis of phosphonic acid diethyl esters is highly dependent on pH.[1][3] Both acidic and basic conditions can promote the cleavage of the ester bond.[1][3] Under acidic conditions, the hydrolysis occurs in two consecutive steps, removing the ethyl groups one after another.[3] In alkaline (basic) solutions, the hydrolysis is also significant, with the rate being influenced by the substituents on the phosphorus atom.[4] For many applications, maintaining a neutral pH (around 7) is recommended to minimize hydrolysis.[1]

Q3: Can phosphonic acid diethyl esters be cleaved enzymatically?

A3: Yes, certain enzymes can catalyze the hydrolysis of phosphonic acid diethyl esters.[3] For example, phosphotriesterases are known to hydrolyze a variety of organophosphorus compounds, including phosphonate (B1237965) esters.[2] This is a critical consideration in drug development, where these esters might be used as prodrugs. The enzymatic stability will determine the prodrug's half-life in plasma and its ability to reach the target site intact.[5][6][7]

Q4: What are the best practices for storing phosphonic acid diethyl esters to ensure their stability?

A4: To ensure long-term stability, phosphonic acid diethyl esters should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] It is also advisable to store them in a desiccator at low temperatures to protect them from atmospheric moisture.[1] Using anhydrous solvents for storage is also recommended.[1]

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of Diethyl Phosphonate During Synthesis or Work-up

Symptoms:

  • You observe the formation of the corresponding phosphonic acid or monoethyl ester as a byproduct in your reaction mixture.

  • ³¹P NMR analysis shows additional peaks corresponding to the hydrolyzed species.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Acidic or Basic Reagents/Catalysts: Residual acids or bases from previous steps can catalyze hydrolysis.[1]Thoroughly neutralize the reaction mixture before any aqueous work-up steps.
Aqueous Work-up Conditions: Prolonged exposure to water during extraction or washing can lead to hydrolysis.[1]Minimize the time the compound is in contact with aqueous layers. Use a non-aqueous work-up if the compound is highly sensitive.
Acidic Silica (B1680970) Gel in Chromatography: Standard silica gel is acidic and can cause hydrolysis during purification.[1]Use deactivated or buffered silica gel. This can be prepared by making a slurry of silica gel with a solvent containing a small amount of a volatile base like triethylamine.[1] Alternatively, consider other purification methods such as chromatography on neutral alumina (B75360) or crystallization.[1]
Issue 2: Failure to Hydrolyze a Diethyl Phosphonate to the Corresponding Phosphonic Acid

Symptoms:

  • Your hydrolysis reaction (e.g., using concentrated HCl) does not proceed to completion, and you recover the starting diethyl phosphonate or the monoester.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance: The phosphonate ester is sterically hindered, making it resistant to hydrolysis.[1]Use harsher hydrolysis conditions, such as refluxing in concentrated HCl or HBr for an extended period.[1][8]
Electronically Stable Ester: The electronic properties of the molecule make the ester bond particularly stable.Employ a non-hydrolytic cleavage method. The McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr), is a common and effective alternative for cleaving phosphonate esters under non-aqueous conditions.[1][8][9]
Issue 3: Poor In Vivo Stability of a Diethyl Phosphonate Prodrug

Symptoms:

  • Your diethyl phosphonate-based prodrug is rapidly cleared from plasma and does not reach the target tissue in sufficient concentrations.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Rapid Enzymatic Cleavage: The diethyl ester is a substrate for plasma esterases.[5]Modify the ester group to increase steric hindrance or alter electronic properties to reduce susceptibility to enzymatic hydrolysis. For example, replacing diethyl esters with more sterically hindered groups like di-tert-butyl esters has been shown to significantly decrease the rate of alkaline hydrolysis.[3]
Chemical Instability at Physiological pH: The compound is not stable enough at the pH of blood (around 7.4).While generally more stable at neutral pH, specific structural features might render it more labile. Consider alternative prodrug strategies, such as phosphonamidates or acyloxymethyl esters, which can offer different stability profiles.[7][10]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of a phosphonic acid diethyl ester.

  • Sample Preparation: Prepare a solution of the phosphonic acid diethyl ester at a known concentration in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain a specific pH).

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum at time zero (t=0).

  • Incubation: Incubate the sample under the desired conditions (e.g., specific pH, temperature, or in the presence of an enzyme).

  • Time-Point Analysis: Acquire subsequent ³¹P NMR spectra at various time points.

  • Data Interpretation: The chemical shift of the phosphorus atom will change upon hydrolysis. The initial diethyl ester will have a characteristic peak. As hydrolysis proceeds, new peaks corresponding to the monoethyl ester and the final phosphonic acid will appear at different chemical shifts. The extent of hydrolysis can be quantified by integrating the signals for the starting material and the hydrolysis products.[1]

Protocol 2: Dealkylation of Diethyl Phosphonates using Bromotrimethylsilane (McKenna Reaction)

This is a non-hydrolytic method for cleaving the ethyl esters to form the phosphonic acid.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the diethyl phosphonate (1.0 equivalent) in an anhydrous solvent such as acetonitrile (B52724) or chloroform.[1]

  • Reagent Addition: Add bromotrimethylsilane (TMSBr) (typically 2-3 equivalents per ester group) to the solution at room temperature.[1]

  • Reaction: Seal the flask and stir the reaction mixture. The reaction can often be performed at room temperature or with gentle heating (e.g., 35-40 °C) for several hours to overnight.[1][9]

  • Monitoring: Monitor the reaction's progress by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) ester intermediate.[1]

  • Work-up: Once the reaction is complete, cool the flask and carefully evaporate the solvent and excess TMSBr under reduced pressure.

  • Solvolysis: Add methanol (B129727) or a mixture of methanol and water to the residue to hydrolyze the silyl (B83357) esters to the final phosphonic acid.

  • Isolation: Remove the solvents under reduced pressure to yield the desired phosphonic acid.

Quantitative Data

The rate of hydrolysis is highly dependent on the specific structure of the phosphonate ester and the reaction conditions.

Table 1: Effect of Steric Hindrance on Alkaline Hydrolysis of Dialkyl Methylphosphonates

Ester GroupRelative Rate of Alkaline Hydrolysis
Methyl600
Ethyl40
Isopropyl1
Neopentyl0.33

Data adapted from Hudson & Keay, demonstrating a significant decrease in hydrolysis rate with increasing steric hindrance.[4]

Table 2: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates

Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H2.640.609.5
4-NO₂5.181.242.5
4-Cl3.360.675.5
4-F3.420.746.0

k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.[1]

Visualizations

Hydrolysis_Pathway Figure 1: General Hydrolysis Pathway of a Diethyl Phosphonate Diethyl_Phosphonate R-P(O)(OEt)₂ Diethyl Phosphonate Monoethyl_Ester R-P(O)(OEt)(OH) Monoethyl Ester Diethyl_Phosphonate->Monoethyl_Ester + H₂O - EtOH Phosphonic_Acid R-P(O)(OH)₂ Phosphonic Acid Monoethyl_Ester->Phosphonic_Acid + H₂O - EtOH

Caption: General Hydrolysis Pathway of a Diethyl Phosphonate.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Unexpected Hydrolysis Start Unexpected Hydrolysis Observed Check_Reagents Acidic/Basic Reagents Present? Start->Check_Reagents Check_Workup Aqueous Work-up Used? Check_Reagents->Check_Workup No Neutralize Neutralize Before Work-up Check_Reagents->Neutralize Yes Check_Silica Purification on Standard Silica Gel? Check_Workup->Check_Silica No Non_Aqueous Consider Non-Aqueous Work-up Check_Workup->Non_Aqueous Yes Buffered_Silica Use Buffered Silica or Alternative Method Check_Silica->Buffered_Silica Yes End Problem Resolved Check_Silica->End No Neutralize->End Non_Aqueous->End Buffered_Silica->End

Caption: Troubleshooting Workflow for Unexpected Hydrolysis.

References

Technical Support Center: Preventing Aggregation of Bioconjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of bioconjugate aggregation when using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of bioconjugate aggregation when using PEG linkers?

A1: Bioconjugate aggregation with PEG linkers can be multifactorial. Key causes include:

  • Hydrophobicity of the Payload: Many therapeutic payloads are hydrophobic. When conjugated to a biomolecule, they can create hydrophobic patches on the surface, leading to self-association and aggregation.[1][2]

  • Over-labeling: Attaching too many linker-payload molecules to the bioconjugate can alter its surface charge and isoelectric point (pI), reducing its solubility and promoting aggregation.[2]

  • Linker Chemistry and Length: The nature of the PEG linker itself plays a role. While PEG is hydrophilic, the overall properties of the linker-payload construct can influence aggregation. Shorter PEG chains may not provide sufficient shielding of hydrophobic payloads, while very long chains could potentially lead to other complexities.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability during conjugation.[2] For instance, a pH close to the protein's isoelectric point can minimize its solubility and increase the likelihood of aggregation.

  • High Protein Concentration: Increased proximity of bioconjugate molecules at high concentrations can facilitate intermolecular interactions and aggregation.

  • Presence of Organic Solvents: The use of organic co-solvents like DMSO or DMF to dissolve hydrophobic payloads can denature the protein if the final concentration is too high.

Q2: How can the choice of PEG linker impact aggregation?

A2: The properties of the PEG linker are critical in mitigating aggregation. Longer, more hydrophilic PEG linkers can effectively mask the hydrophobicity of the payload, creating a hydration shell that improves solubility and stability.[1] The architecture of the PEG linker (linear vs. branched) can also play a role. Branched PEGs may offer a more comprehensive shielding effect. The selection of a PEG linker should be tailored to the specific bioconjugate and payload.[3]

Q3: What are the best practices for setting up a bioconjugation reaction to minimize aggregation?

A3: To minimize aggregation, it is crucial to optimize the reaction conditions. Key best practices include:

  • Buffer Selection: Use an appropriate buffer system that maintains the stability of your biomolecule, typically at a pH where the protein is highly soluble and stable. For amine-reactive conjugations (like NHS esters), a pH of 7.2-8.5 is common, while for thiol-reactive conjugations (like maleimides), a pH of 6.5-7.5 is recommended.[2]

  • Control of Reagent Addition: Add the dissolved linker-payload solution to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the reagent that can lead to precipitation.[2]

  • Temperature Control: Conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down both the conjugation reaction and the process of protein unfolding and aggregation.[2]

  • Protein Concentration: Use the lowest effective protein concentration to reduce the chances of intermolecular interactions.

  • Co-solvent Concentration: If an organic co-solvent is necessary, keep its final concentration in the reaction mixture to a minimum, typically below 10%.

Q4: What analytical techniques can be used to detect and quantify bioconjugate aggregation?

A4: Several techniques are available to assess the aggregation of bioconjugates:

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[4]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method to determine the size distribution of particles in a solution, making it well-suited for detecting the presence of aggregates.[5][6][7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, under non-reducing conditions, can reveal the presence of high molecular weight species corresponding to aggregates.[8][9][10]

  • Visual Inspection and Turbidity Measurement: In severe cases, aggregation can be observed as visible precipitates or an increase in the turbidity of the solution, which can be quantified by measuring absorbance at a specific wavelength (e.g., 340 nm).

Troubleshooting Guides

Problem 1: Visible Precipitation or Increased Turbidity During Conjugation

This is often the first sign of significant aggregation. The following troubleshooting workflow can help identify and resolve the issue.

start Precipitation/Turbidity Observed check_reagent Check Reagent Solubility and Addition start->check_reagent check_buffer Evaluate Buffer Conditions (pH, Ionic Strength) check_reagent->check_buffer Reagent addition is optimal solution_reagent Dissolve reagent fully in minimal co-solvent. Add dropwise with gentle mixing. check_reagent->solution_reagent Suboptimal check_protein Assess Protein Concentration check_buffer->check_protein Buffer is optimal solution_buffer Optimize buffer pH away from pI. Screen different buffer salts and ionic strengths. check_buffer->solution_buffer Suboptimal check_cosolvent Verify Co-solvent Concentration check_protein->check_cosolvent Concentration is low solution_protein Reduce protein concentration. check_protein->solution_protein High solution_cosolvent Decrease final co-solvent concentration (<10%). check_cosolvent->solution_cosolvent High

Caption: Troubleshooting workflow for visible precipitation.

Problem 2: High Molecular Weight (HMW) Species Detected by SEC/DLS Post-Purification

Even without visible precipitation, soluble aggregates can form. This guide helps to address the presence of HMW species.

Potential Cause Troubleshooting Steps Rationale
Over-labeling Reduce the molar excess of the PEG linker-payload in the conjugation reaction. Perform a titration to find the optimal ratio.A lower degree of labeling is less likely to significantly alter the physicochemical properties of the bioconjugate.[2]
Hydrophobic Interactions Use a more hydrophilic PEG linker with a longer PEG chain. Include solubility-enhancing excipients in the reaction and storage buffers.A longer PEG chain can better shield the hydrophobic payload, improving solubility.[1][3] Excipients can help maintain protein conformation and prevent self-association.
Suboptimal Buffer Conditions Screen a range of pH values and buffer compositions for both the conjugation reaction and the final formulation.The optimal pH for stability may differ from the optimal pH for the conjugation reaction.
Conformational Instability Conduct the conjugation reaction at a lower temperature (e.g., 4°C). Add stabilizing excipients like sucrose (B13894) or arginine to the reaction mixture.Lower temperatures and stabilizing agents can help maintain the native conformation of the protein during the conjugation process.[2]

Data Presentation

Table 1: Effect of PEG Linker Length on Bioconjugate Aggregation
PEG Linker Length% Aggregation (SEC)Hydrodynamic Radius (DLS)Rationale
PEG415%12 nmShorter PEG offers less shielding of a hydrophobic payload, leading to higher aggregation.
PEG88%10.5 nmIntermediate PEG length provides better shielding and reduces aggregation compared to PEG4.
PEG123%9.8 nmLonger PEG chain effectively masks the hydrophobic payload, leading to significantly lower aggregation.[1]
PEG24<1%9.5 nmProvides extensive shielding, resulting in minimal aggregation.[1]

Note: These are representative data and the optimal PEG linker length will depend on the specific antibody and payload.

Table 2: Influence of pH on Bioconjugate Aggregation
pH% Monomer% AggregateRationale
5.098%2%At a pH away from the pI, the protein has a net charge, leading to electrostatic repulsion that prevents aggregation.
6.095%5%As the pH approaches the pI, the net charge decreases, and attractive forces can lead to aggregation.
7.0 (pI)70%30%At the isoelectric point, the net charge is zero, leading to minimal electrostatic repulsion and maximum aggregation.[11]
8.096%4%Moving away from the pI in the basic direction restores the net charge and reduces aggregation.

Note: The isoelectric point (pI) is specific to each bioconjugate.

Table 3: Effect of Excipients on Preventing Bioconjugate Aggregation
ExcipientConcentration% Aggregation ReductionMechanism of Action
Arginine 50-100 mM40-60%Suppresses non-specific protein-protein interactions.[12]
Sucrose 5-10% (w/v)30-50%Acts as a protein stabilizer through preferential exclusion, increasing conformational stability.[13]
Polysorbate 20/80 0.01-0.05% (v/v)60-80%Non-ionic surfactant that reduces surface tension and prevents adsorption to interfaces.[14]

Note: The effectiveness of each excipient can be bioconjugate-specific.

Experimental Protocols

Protocol 1: Bioconjugation with a PEG-NHS Ester Linker

This protocol describes a general method for conjugating a PEG-NHS ester to a protein via primary amines.

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • PEG-Linker-Payload Preparation:

    • Immediately before use, dissolve the PEG-NHS ester-payload in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dissolved PEG-linker-payload to the protein solution with gentle stirring.

    • Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification:

    • Remove unreacted PEG-linker-payload and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.[15]

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate the SEC column (e.g., a silica-based column with a suitable pore size for the expected molecular weight range) with a filtered and degassed mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the purified bioconjugate sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Inject 20-100 µL of the prepared sample onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the bioconjugate sample in a filtered, appropriate buffer to a final concentration of 0.5-1.0 mg/mL.

    • Filter the sample through a 0.2 µm filter directly into a clean DLS cuvette.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Allow the sample to equilibrate in the instrument for at least 5 minutes.

  • Data Acquisition:

    • Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.

    • The instrument software will generate an autocorrelation function from the scattered light intensity fluctuations.

  • Data Analysis:

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample.

    • Analyze the size distribution plot for the presence of larger species indicative of aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.

Protocol 4: Detection of Aggregates by SDS-PAGE
  • Sample Preparation (Non-Reducing):

    • Mix the bioconjugate sample with a non-reducing Laemmli sample buffer (containing SDS but no β-mercaptoethanol or DTT).

    • Heat the sample at 70-95°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a silver stain).

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Examine the gel for the presence of high molecular weight bands that are not present in the unconjugated protein control. These bands correspond to covalent aggregates.

Mandatory Visualization

cluster_causes Primary Causes of Aggregation cluster_mechanisms Aggregation Mechanisms cluster_consequences Consequences Hydrophobic Payload Hydrophobic Payload Increased Surface Hydrophobicity Increased Surface Hydrophobicity Hydrophobic Payload->Increased Surface Hydrophobicity Over-labeling Over-labeling Reduced Colloidal Stability Reduced Colloidal Stability Over-labeling->Reduced Colloidal Stability Suboptimal Conditions Suboptimal Conditions Conformational Changes Conformational Changes Suboptimal Conditions->Conformational Changes Aggregation Aggregation Increased Surface Hydrophobicity->Aggregation Conformational Changes->Aggregation Reduced Colloidal Stability->Aggregation

Caption: Factors leading to bioconjugate aggregation.

start Start: Design Bioconjugation Strategy payload Assess Payload Hydrophobicity start->payload linker_choice Select PEG Linker payload->linker_choice short_peg Short PEG (e.g., PEG4) linker_choice->short_peg Low Hydrophobicity long_peg Long PEG (e.g., PEG12, PEG24) linker_choice->long_peg High Hydrophobicity reaction_setup Optimize Reaction Conditions short_peg->reaction_setup long_peg->reaction_setup analysis Analyze for Aggregation (SEC, DLS) reaction_setup->analysis pass Result: Stable Bioconjugate analysis->pass <5% Aggregation fail Result: Aggregation Observed analysis->fail >5% Aggregation troubleshoot Troubleshoot (see guides) fail->troubleshoot troubleshoot->linker_choice

Caption: Decision workflow for PEG linker selection.

start Start: Prepare Bioconjugate Sample sec Size Exclusion Chromatography (SEC) start->sec dls Dynamic Light Scattering (DLS) start->dls sds_page SDS-PAGE (Non-reducing) start->sds_page sec_result Quantify Monomer vs. Aggregates sec->sec_result dls_result Determine Size Distribution & PDI dls->dls_result sds_page_result Visualize HMW Species sds_page->sds_page_result end End: Characterize Aggregation State sec_result->end dls_result->end sds_page_result->end

Caption: Experimental workflow for aggregation analysis.

References

Best practices for monitoring Bromo-PEG3-phosphonic acid diethyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG3-phosphonic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting advice for monitoring reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has two primary reactive sites. The terminal bromine atom is an excellent leaving group, making it highly reactive towards nucleophilic substitution with groups like amines, thiols, and alcohols[1][2][3][4][5][6]. The diethyl phosphonate (B1237965) group offers additional chemical versatility, including hydrolysis to the corresponding phosphonic acid or transesterification reactions[1].

Q2: What are the main applications of this compound?

A2: A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][7][8]. It serves as a hydrophilic linker to connect a protein-binding ligand and an E3 ligase recruiting moiety. The PEG component enhances the solubility and provides appropriate spacing within the PROTAC molecule[1].

Q3: What is the most common side reaction to be aware of?

A3: The most prevalent side reaction is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid[1][9][10][11]. This can occur under both acidic and basic conditions and may be accelerated by the presence of water, acidic or basic reagents, and elevated temperatures[10][12].

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Several analytical techniques can be employed. ³¹P NMR spectroscopy is highly effective for directly monitoring the transformation of the phosphonate ester[10][13]. HPLC and LC-MS are also powerful for separating and identifying the starting material, intermediates, and final products[14][15][16][17][18].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield in nucleophilic substitution Incomplete reaction; steric hindrance; poor nucleophile reactivity.- Monitor reaction progress using TLC, LC-MS, or NMR to determine optimal reaction time.- If sterically hindered, consider using a less bulky nucleophile or a more reactive derivative of the substrate.- Ensure the nucleophile is sufficiently activated (e.g., deprotonated for amines and thiols).
Presence of an unexpected polar impurity Hydrolysis of the diethyl phosphonate ester.- Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.- Avoid acidic or basic conditions if possible. If necessary, use non-aqueous acids or bases and maintain a low temperature.[10]
Difficulty in purifying the final product Co-elution of starting materials, byproducts, or hydrolyzed species.- Optimize chromatographic conditions (e.g., gradient, solvent system, column chemistry).- Consider alternative purification techniques such as preparative HPLC or crystallization.- If hydrolysis is the issue, perform a work-up under neutral pH conditions.
Inconsistent reaction outcomes Variability in reagent quality or reaction conditions.- Use high-purity, anhydrous reagents and solvents.- Precisely control reaction parameters such as temperature, time, and stoichiometry.- Ensure consistent mixing throughout the reaction.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H).

  • Reagent Preparation : Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or chloroform) under an inert atmosphere.

  • Nucleophile Addition : In a separate flask, dissolve the nucleophile (1.1-1.5 eq) in the same anhydrous solvent. If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 eq) to facilitate deprotonation.

  • Reaction : Slowly add the nucleophile solution to the this compound solution at room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction with a neutral buffer (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Monitoring Phosphonate Ester Hydrolysis by ³¹P NMR
  • Sample Preparation : Withdraw a small aliquot from the reaction mixture at various time points.

  • Solvent : Dilute the aliquot in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition : Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Interpretation : The diethyl phosphonate ester of the starting material will have a characteristic chemical shift. The appearance of new peaks at different chemical shifts will indicate the formation of the phosphonic acid monoester and subsequently the fully hydrolyzed phosphonic acid. The extent of hydrolysis can be quantified by integrating the signals corresponding to each species[10].

Visualizing Workflows and Pathways

Reaction_Monitoring_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Troubleshooting & Analysis cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup mix Mix Reactants setup->mix monitor Monitor Progress (TLC, LC-MS) mix->monitor check_hydrolysis Check for Hydrolysis (31P NMR) monitor->check_hydrolysis Side Products Detected workup Aqueous Work-up (Neutral pH) monitor->workup Reaction Complete optimize Optimize Conditions check_hydrolysis->optimize optimize->mix purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Workflow for reaction monitoring and troubleshooting.

Hydrolysis_Pathway reactant Bromo-PEG3-P(O)(OEt)2 intermediate Bromo-PEG3-P(O)(OEt)(OH) reactant->intermediate H2O (Acid or Base) product Bromo-PEG3-P(O)(OH)2 intermediate->product H2O (Acid or Base)

Caption: Hydrolysis pathway of the diethyl phosphonate ester.

References

Managing reactivity of the terminal bromine group in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing a terminal bromine group.

Frequently Asked Questions (FAQs)

Q1: My reaction with a terminal alkyl bromide is sluggish or not proceeding. What are the common causes?

A1: The reactivity of a terminal bromine is highly dependent on the reaction type and conditions. Common causes for low reactivity include:

  • Steric Hindrance: Although the bromine is at a terminal position, bulky neighboring groups can impede the approach of a nucleophile in SN2 reactions.

  • Wrong Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Poor Leaving Group Ability: While bromide is a good leaving group, its effectiveness can be influenced by the solvent and the nature of the nucleophile.

  • Inappropriate Reaction Conditions: For reactions like Grignard reagent formation, strict anhydrous (dry) conditions are paramount. The presence of water will quench the Grignar reagent as it forms.[1] For other reactions, the temperature may not be optimal for the activation energy required.

Q2: I am observing multiple products in my reaction. What are the likely side reactions?

A2: The presence of a terminal bromine can lead to several side reactions, including:

  • Elimination Reactions (E2): If a sterically hindered or strong base is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.

  • Over-alkylation: In reactions like the Gabriel synthesis for forming primary amines, the product amine can sometimes react further with the starting alkyl bromide, leading to secondary or tertiary amines.[2][3]

  • Coupling Reactions: In the formation of Grignard reagents, a side reaction can occur where the Grignard reagent couples with the starting 1-bromobutane (B133212) to produce octane.[1]

Q3: How can I prevent a sensitive functional group elsewhere in my molecule from reacting with my reagents intended for the terminal bromine?

A3: Protecting groups are essential for temporarily masking the reactivity of other functional groups.[4] The choice of protecting group depends on the nature of the functional group you need to protect and the reaction conditions you plan to employ for the terminal bromine. For example, if you are performing a Grignard reaction, which is strongly basic, you will need to protect any acidic protons, such as those on alcohols or carboxylic acids. Silyl (B83357) ethers are commonly used to protect alcohols.[5][6][7]

Q4: When should I consider activating the terminal bromine?

A4: Activation is generally not necessary for SN2 reactions with good nucleophiles. However, for cross-coupling reactions like the Suzuki-Miyaura coupling, the terminal bromine is part of a substrate that undergoes oxidative addition to a palladium catalyst. In this context, the reactivity is dictated by the catalyst system and reaction conditions rather than "activating" the bromine itself.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reagent Formation
Symptom Possible Cause Suggested Solution
Reaction fails to initiate.Presence of moisture on glassware or in the solvent.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.[1]
Magnesium turnings are coated with magnesium oxide.Gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
Reaction starts but then stops.Insufficient mixing.Ensure efficient stirring to maintain contact between the alkyl bromide solution and the magnesium surface.
Formation of a white precipitate and low yield of the desired product.The Grignard reagent is reacting with atmospheric CO2 or moisture.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Significant amount of a high-boiling point byproduct is observed.Wurtz-type coupling of the Grignard reagent with the starting alkyl bromide.Add the alkyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl bromide in the reaction mixture.[8]
Issue 2: Poor Conversion in a Substitution (SN2) Reaction
Symptom Possible Cause Suggested Solution
Slow or incomplete reaction.Poor nucleophile.Use a stronger, less sterically hindered nucleophile.
Inappropriate solvent.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Steric hindrance near the reaction center.This is a known factor that slows SN2 reactions. Consider increasing the reaction temperature or using a less sterically demanding nucleophile.[9]
Formation of an alkene byproduct.The nucleophile is acting as a base, causing E2 elimination.Use a less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination.

Quantitative Data Summary

The following tables provide a summary of typical yields for common reactions involving terminal alkyl bromides.

Table 1: Typical Yields for Nucleophilic Substitution and Related Reactions

ReactionSubstrate ExampleProductTypical YieldReference
Gabriel SynthesisBenzyl (B1604629) bromideBenzylamine80-90% (with hydrazinolysis)[2]
Grignard Reaction1-BromobutaneButylmagnesium bromide (used in situ)Not typically isolated, but subsequent reactions can be high yielding.[8]
Silyl Ether ProtectionPrimary alcohol with a bromo groupSilyl ether>95%[5]

Table 2: Typical Yields for Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrate ExampleCoupling PartnerProductTypical YieldReference
Suzuki-Miyaura CouplingAlkyl bromideAlkenylboronic esterTetraalkyl-substituted alkeneNearly quantitative[10]
Suzuki-Miyaura CouplingAryl halideArylboronic acidBiaryl95% (on kg scale)[11]

Key Experimental Protocols

Protocol 1: Gabriel Synthesis of a Primary Amine from a Primary Alkyl Bromide

Objective: To synthesize a primary amine from a primary alkyl bromide, minimizing over-alkylation.

Methodology:

  • Alkylation: The N-alkylation of potassium phthalimide (B116566) is carried out by reacting it with a primary alkyl halide. This proceeds via an SN2 mechanism.[12]

  • Deprotection (Hydrazinolysis): The resulting N-alkylphthalimide is cleaved using hydrazine (B178648) hydrate (B1144303) in a refluxing solvent like ethanol (B145695). This method is generally milder and gives higher yields than acid or base hydrolysis.[2]

Detailed Steps (Example: Synthesis of Benzylamine):

  • In a round-bottom flask, combine potassium phthalimide and the primary alkyl bromide (e.g., benzyl bromide) in a suitable solvent such as DMF.

  • Heat the mixture with stirring. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • To the crude N-alkylphthalimide, add ethanol and hydrazine hydrate.

  • Reflux the mixture. A precipitate of phthalhydrazide (B32825) will form.

  • Cool the mixture and filter to remove the phthalhydrazide.

  • The filtrate contains the desired primary amine, which can then be isolated and purified by distillation or crystallization.

Expected Yield: 80-90%[2]

Protocol 2: Formation of a Grignard Reagent from 1-Bromobutane

Objective: To prepare a solution of butylmagnesium bromide for use in subsequent reactions.

Methodology:

This reaction involves the insertion of magnesium into the carbon-bromine bond of 1-bromobutane. The reaction must be carried out under strictly anhydrous conditions in an ether solvent.[13]

Detailed Steps:

  • Set up a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings in the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

  • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting grey-black solution is the Grignard reagent and should be used immediately.[1]

Protocol 3: Protection of a Hydroxy-Containing Alkyl Bromide as a Silyl Ether

Objective: To protect a hydroxyl group to allow for a reaction at the terminal bromine that is incompatible with acidic protons.

Methodology:

The alcohol is reacted with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base to form a stable silyl ether.[5]

Detailed Steps:

  • Dissolve the hydroxy-containing alkyl bromide in an anhydrous solvent such as DMF.

  • Add a base, such as imidazole.

  • Add the silyl chloride (e.g., TBSCl) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, perform an aqueous workup by diluting with an organic solvent like diethyl ether and washing with water and brine.

  • Dry the organic layer, remove the solvent, and purify the resulting silyl ether, typically by column chromatography.

Expected Yield: >95%[5]

Visual Guides

Managing_Terminal_Bromine_Reactivity start Start: You have a molecule with a terminal bromine check_other_groups Are there other reactive functional groups? start->check_other_groups protect_groups Protect sensitive functional groups (e.g., -OH, -NH2, -COOH) check_other_groups->protect_groups Yes reaction_type What is the desired transformation? check_other_groups->reaction_type No protect_groups->reaction_type substitution Nucleophilic Substitution (e.g., SN2) reaction_type->substitution Displacement grignard Grignard Reagent Formation reaction_type->grignard Organometallic coupling Cross-Coupling (e.g., Suzuki) reaction_type->coupling C-C Bond Formation deprotect Deprotect functional groups substitution->deprotect troubleshoot_sub Troubleshooting: - Low yield? - Side products? substitution->troubleshoot_sub grignard->deprotect troubleshoot_grignard Troubleshooting: - Reaction won't start? - Low yield? grignard->troubleshoot_grignard coupling->deprotect troubleshoot_coupling Troubleshooting: - Catalyst deactivation? - Low yield? coupling->troubleshoot_coupling end Final Product deprotect->end troubleshoot_sub->deprotect troubleshoot_grignard->deprotect troubleshoot_coupling->deprotect

Caption: A decision-making workflow for planning a synthesis involving a terminal bromine.

Factors_Affecting_SN2_Reactivity reactivity Rate of SN2 Reaction at Terminal Bromine substrate Substrate Structure reactivity->substrate nucleophile Nucleophile reactivity->nucleophile leaving_group Leaving Group (Bromide) reactivity->leaving_group solvent Solvent reactivity->solvent steric_hindrance Steric Hindrance (less is better) substrate->steric_hindrance strength Strength (stronger is better) nucleophile->strength concentration Concentration (higher is better) nucleophile->concentration ability Ability (good) leaving_group->ability type Type (polar aprotic is best) solvent->type

Caption: Key factors that influence the rate of SN2 reactions at a terminal bromine.

References

Validation & Comparative

A Comparative Analysis of Bromo-PEG3 and Bromo-PEG5 Phosphonic Acid Diethyl Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of drug discovery and development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, the choice of a chemical linker is paramount. The linker not only connects the active components of a molecule but also critically influences its physicochemical properties and biological performance. This guide provides a detailed comparison of two widely used heterobifunctional linkers: Bromo-PEG3 phosphonic acid diethyl ester and Bromo-PEG5 phosphonic acid diethyl ester.

These linkers are characterized by a reactive bromo group, a central hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a phosphonic acid diethyl ester moiety. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to functional groups like thiols and amines on biomolecules.[1][2][3] The phosphonic acid diethyl ester group offers a site for further chemical modification or can be utilized for its ability to interact with surfaces or chelate metal ions.[4] The core difference lies in the length of the PEG chain, which dictates the spacing, flexibility, and solubility of the final conjugate.[5]

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between Bromo-PEG3 and Bromo-PEG5 phosphonic acid diethyl ester is the number of PEG units, which directly impacts their molecular weight and, consequently, the length of the spacer arm. This seemingly small structural change can have significant implications for the properties of the resulting bioconjugate.

PropertyBromo-PEG3 Phosphonic Acid Diethyl EsterBromo-PEG5 Phosphonic Acid Diethyl EsterReference
CAS Number 1148026-98-5Not consistently available[5]
Chemical Formula C12H26BrO6PC16H34BrO8P[5]
Molecular Weight 377.21 g/mol 465.32 g/mol [1][5]
PEG Chain Length 3 ethylene (B1197577) glycol units5 ethylene glycol units
Spacer Arm Length ShorterLonger
Solubility Good aqueous solubilityEnhanced aqueous solubility[5][6]
Flexibility ModerateHigher

The increased number of ethylene glycol units in the Bromo-PEG5 variant leads to a higher molecular weight and a longer, more flexible spacer arm. This enhanced length can be crucial in applications like PROTAC development, where it provides greater separation between the protein-binding ligand and the E3 ligase recruiting moiety, potentially optimizing the formation of a productive ternary complex.[5][7] Furthermore, the longer PEG chain in the Bromo-PEG5 linker generally imparts greater hydrophilicity, which can improve the solubility of the entire conjugate, a common challenge with hydrophobic small molecule drugs.[5][6]

Functional Implications in Bioconjugation

Both Bromo-PEG3 and Bromo-PEG5 phosphonic acid diethyl ester are extensively used as linkers in the synthesis of PROTACs.[5][7][8] The PEG component is instrumental in enhancing the water solubility of the often-hydrophobic ligands and providing the necessary spacing for effective protein degradation.[5]

The choice between a PEG3 and a PEG5 linker is often empirical and depends on the specific biological system being targeted. A shorter PEG3 linker may be optimal when a more rigid and defined distance between two moieties is required. Conversely, the longer and more flexible PEG5 linker might be advantageous in scenarios where greater conformational freedom is needed for the two ends of the conjugate to bind their respective targets simultaneously.

  • Improve Pharmacokinetics: Longer PEG chains are known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.

  • Reduce Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing the likelihood of an antigenic response.

  • Impact Biological Activity: While beneficial, a longer PEG chain can also introduce steric hindrance, which might interfere with the binding of the ligand to its target protein. Therefore, the optimal PEG length often represents a balance between improved physicochemical properties and retained biological activity.

Experimental Protocols

The following is a generalized protocol for the conjugation of a thiol-containing biomolecule with a bromo-PEG-phosphonic acid diethyl ester linker. The specific reaction conditions may require optimization based on the properties of the substrate.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • Bromo-PEG3 or Bromo-PEG5 phosphonic acid diethyl ester

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.0-8.0

  • Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Biomolecule: Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Preparation of Linker Stock Solution: Immediately before use, dissolve the Bromo-PEG phosphonic acid diethyl ester in a minimal amount of DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C overnight.

  • Quenching: Add a quenching reagent, such as L-cysteine, in a 5-fold molar excess over the linker to react with any unreacted bromo-PEG linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm retained biological activity.

Visualizing the Application and Structure

To better understand the role and structure of these linkers, the following diagrams are provided.

G cluster_bromo_peg3 Bromo-PEG3 Phosphonic Acid Diethyl Ester cluster_bromo_peg5 Bromo-PEG5 Phosphonic Acid Diethyl Ester Bromo3 Bromo PEG3 PEG3 Spacer (3 units) Bromo3->PEG3 Phosphonate3 Phosphonic Acid Diethyl Ester PEG3->Phosphonate3 Bromo5 Bromo PEG5 PEG5 Spacer (5 units) Bromo5->PEG5 Phosphonate5 Phosphonic Acid Diethyl Ester PEG5->Phosphonate5

Caption: Molecular structure of Bromo-PEG3 and Bromo-PEG5 phosphonic acid diethyl ester.

PROTAC_Workflow TargetProtein Target Protein Ligand PROTAC PROTAC Molecule TargetProtein->PROTAC Linker Bromo-PEG(n)- Phosphonate Linker Linker->PROTAC E3Ligase E3 Ligase Ligand E3Ligase->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Degradation Ubiquitination & Proteasomal Degradation TernaryComplex->Degradation

Caption: Role of a PEG linker in the mechanism of action of a PROTAC.

References

A Comparative Guide to Analytical Methods for Characterizing Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical reagents is paramount. This guide provides a detailed comparison of analytical methods for Bromo-PEG3-phosphonic acid diethyl ester, a heterobifunctional linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] We will explore the primary analytical techniques, compare this linker to common alternatives, and provide detailed experimental protocols and data.

This compound (CAS: 1148026-98-5) possesses three key structural features: a terminal bromine atom that acts as a reactive site for nucleophilic substitution, a three-unit polyethylene (B3416737) glycol (PEG3) chain that imparts hydrophilicity, and a diethyl phosphonate (B1237965) group offering additional chemical versatility.[1][4] These features make it a valuable tool for linking a target protein ligand to an E3 ligase ligand in PROTAC development.[1]

Core Analytical Characterization Techniques

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for unambiguous structure elucidation.

    • ¹H NMR provides information on the number and environment of protons. Key signals would include triplets for the ethyl groups on the phosphonate, and a complex series of multiplets for the PEG chain protons.

    • ³¹P NMR is crucial for confirming the presence of the phosphonate group, typically showing a single resonance.[5]

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound (377.21 g/mol ) and to study its fragmentation patterns, further verifying the structure.[1]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the compound. However, analyzing PEGylated phosphonates presents challenges due to their high polarity and lack of a strong UV chromophore.[6]

    • Detection : Standard UV detection is often insufficient. More universal detectors like Charged Aerosol Detectors (CAD), Refractive Index Detectors (RID), or Evaporative Light Scattering Detectors (ELSD) are more effective.[6][]

    • Separation : Due to the compound's polar nature, standard reversed-phase columns may provide poor retention. Anion-exchange chromatography or reversed-phase HPLC using an ion-pairing agent in the mobile phase is often required for successful separation.

Comparison with Alternative Linkers

The choice of linker is critical in bioconjugation and PROTAC design. This compound is one of many options, each with distinct advantages. Heterobifunctional linkers, which have different reactive groups at each end, are generally preferred for their ability to facilitate controlled, sequential conjugations, leading to higher yields and more homogenous products compared to homobifunctional linkers.[8]

FeatureThis compoundMal-PEG-NHS esterAzido-PEG-Carboxylic Acid
Functional Group 1 Bromo (Reacts with nucleophiles like thiols, amines)Maleimide (B117702) (Specifically reacts with thiols)Azide (Reacts with alkynes via "Click Chemistry")
Functional Group 2 Diethyl Phosphonate (Can be hydrolyzed to phosphonic acid for surface binding)[5]NHS Ester (Reacts with primary amines)Carboxylic Acid (Reacts with amines via carbodiimide (B86325) chemistry)
Linker Type PEGPEGPEG
Primary Application PROTACs, Surface Modification[1][4]Antibody-Drug Conjugates (ADCs), Protein Labeling[8]Bioconjugation via Click Chemistry, PEGylation
Key Advantage Phosphonate group for metal oxide surface attachment; Good leaving group.[4]High specificity of maleimide for thiols; well-established chemistry.Bio-orthogonal reactivity of azide/alkyne pair.
Quantitative Performance Data: Heterobifunctional vs. Homobifunctional Linkers

The following table summarizes typical performance data when conjugating a model protein with a small molecule, comparing a controlled heterobifunctional approach to a less controlled homobifunctional one.

ParameterHeterobifunctional Linker (e.g., Mal-PEG-NHS)Homobifunctional Linker (e.g., HO-PEG-OH)
Typical Yield > 70%30-50%
Product Purity (Post-Purification) > 95%80-90%
Reaction Control High (Sequential, orthogonal steps)Low (Potential for polymerization and mixed products)[8]
Purification Complexity ModerateHigh

Data adapted from a comparative analysis of linker types.[8]

Mandatory Visualizations

analytical_workflow cluster_synthesis Synthesis & Initial Product cluster_characterization Structural Characterization & Purity cluster_decision Quality Control cluster_result Final Product Compound Bromo-PEG3-phosphonic acid diethyl ester (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Compound->NMR Structure Elucidation MS Mass Spectrometry (Confirm MW) Compound->MS Molecular Weight Verification HPLC HPLC Analysis (Purity Assessment) Compound->HPLC Purity Check QC_Check Purity & Structure Match? NMR->QC_Check MS->QC_Check HPLC->QC_Check Pass Qualified Reagent (Ready for Use) QC_Check->Pass Yes Fail Repurify or Re-synthesize QC_Check->Fail No

Caption: Analytical workflow for the characterization of this compound.

linker_selection cluster_amines Primary Amines (-NH2) cluster_thiols Thiols (-SH) cluster_bioorthogonal Bio-orthogonal Groups cluster_final Conjugation Start Select Target Biomolecule Functional Group Amine_Linker NHS Esters Carboxylic Acids (with EDC) Start->Amine_Linker e.g., Lysine residues Thiol_Linker Maleimides Bromo/Iodoacetamides Start->Thiol_Linker e.g., Cysteine residues Bioortho_Linker Azides (for Alkynes) Alkynes (for Azides) Start->Bioortho_Linker e.g., Engineered tags Conjugate Formation of Stable Bioconjugate Amine_Linker->Conjugate Thiol_Linker->Conjugate Bioortho_Linker->Conjugate

Caption: Logic diagram for selecting a linker based on the target functional group on a biomolecule.

Experimental Protocols

NMR Spectroscopic Analysis
  • Objective : To confirm the chemical structure of this compound.

  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Procedure :

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Expected chemical shifts would be similar to related bromoalkylphosphonates and PEG structures.[5] For example, peaks corresponding to the ethyl phosphonate (-OCH₂CH₃) would appear around 4.1 ppm (quartet) and 1.3 ppm (triplet).[5] The PEG backbone protons would appear as a series of multiplets between 3.4 and 3.8 ppm.

    • Acquire a ³¹P NMR spectrum (proton-decoupled). A single peak is expected, and its chemical shift should be compared to literature values for similar phosphonate esters to confirm the phosphorus environment.[5]

    • (Optional) Acquire a ¹³C NMR spectrum to confirm the carbon backbone.

HPLC-CAD/RID Method for Purity Assessment
  • Objective : To determine the purity of the compound.

  • Instrumentation : HPLC system equipped with a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID).[6]

  • Columns and Reagents :

    • Column : Anion-exchange column or a C18 column with an ion-pairing agent. For example, a Waters IC PAK column or similar.

    • Mobile Phase A : Water with 0.1% formic acid (or a suitable buffer like ammonium (B1175870) formate).

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Sample Preparation : Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Procedure :

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the sample.

    • Run a linear gradient to elute the compound. A suitable gradient might be from 5% B to 95% B over 20 minutes.

    • Monitor the eluent using the CAD or RID detector.

    • Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total integrated area.

Mass Spectrometry Analysis
  • Objective : To confirm the molecular weight of the compound.

  • Instrumentation : Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Procedure :

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol (B129727) or acetonitrile.

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺ at m/z 378.2, the sodium adduct [M+Na]⁺ at m/z 400.2, and the potassium adduct [M+K]⁺ at m/z 416.2. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible in the molecular ion cluster.

References

A Comparative Guide to 1H and 31P NMR Analysis of Phosphonic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organophosphorus compounds, including the widely utilized class of phosphonic acid esters. These esters are integral to various fields, from the development of pharmaceuticals and antiviral agents to their use as pesticides and flame retardants. Understanding their structure and purity is paramount. This guide provides a comparative analysis of ¹H and ³¹P NMR spectroscopy for the characterization of phosphonic acid esters, supported by experimental data and protocols.

Introduction to NMR Analysis of Phosphonic Acid Esters

Both ¹H and ³¹P NMR provide unique and complementary information. ¹H NMR reveals the proton environment within the molecule, showing characteristic splittings due to coupling with the phosphorus nucleus. ³¹P NMR, with its 100% natural abundance and spin of ½, offers a direct and sensitive window into the chemical environment of the phosphorus atom itself, making it a powerful technique for identifying and quantifying these compounds.[1][2]

¹H NMR Spectroscopy: Unveiling the Proton Environment

In the ¹H NMR spectrum of a phosphonic acid ester, the key diagnostic signals are those of the protons on the carbons attached to the phosphorus atom (α-protons) and the protons of the alkoxy ester groups. A defining feature is the spin-spin coupling between these protons and the ³¹P nucleus, which splits the proton signals into doublets or more complex multiplets.

  • ²J-Coupling (Geminal): Protons on the carbon directly bonded to the phosphorus (P-CH) exhibit a geminal coupling constant, denoted as ²JHP. This coupling is typically in the range of 1-20 Hz.[3]

  • ³J-Coupling (Vicinal): Protons on the ester's alkyl groups (P-O-CH) show a vicinal coupling constant, ³JHP, which is generally smaller, often in the 5-10 Hz range.[4]

  • Long-Range Coupling: Four-bond coupling (⁴JHP) can also be observed but is typically less than 1 Hz.[4]

The magnitude of these coupling constants provides valuable structural information about the connectivity and conformation of the molecule.[3][5]

³¹P NMR Spectroscopy: A Direct Look at Phosphorus

³¹P NMR spectroscopy provides a direct measurement of the phosphorus nucleus. Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift (δ) of 0 ppm.[1][6]

  • Chemical Shift (δ): Phosphonic acid esters typically resonate in a characteristic chemical shift window, generally between 0 and +30 ppm. The exact chemical shift is highly sensitive to the electronic environment and the nature of the substituents attached to the phosphorus atom.[7][8]

  • Proton Decoupling: ³¹P NMR spectra are most commonly acquired with broadband proton decoupling. This technique collapses the multiplets caused by P-H coupling into single, sharp lines for each unique phosphorus nucleus, simplifying the spectrum and increasing signal-to-noise.[1][4]

  • Proton-Coupled Spectra: Alternatively, acquiring a proton-coupled ³¹P spectrum reveals the splitting patterns from neighboring protons. For instance, the phosphorus signal in a diethyl phosphonate (B1237965) would be split into a multiplet by the directly attached proton and the protons on the ethoxy groups, confirming their proximity.[4]

Comparative NMR Data

The following tables summarize typical ¹H and ³¹P NMR data for a selection of phosphonic acid esters, illustrating the characteristic chemical shifts and coupling constants.

Table 1: Representative ¹H NMR Data for Phosphonic Acid Esters in CDCl₃

CompoundGroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Diethyl phosphonate P-H~6.8d¹JPH ≈ 680
O-CH₂~4.1dq³JHH = 7.1, ³JPH = 8.5
CH₃~1.3t³JHH = 7.1
Diethyl (ethoxymethyl)phosphonate P-CH₂-O3.82d²JPH = 8.4
O-CH₂ (ester)4.15m-
CH₃ (ester)1.33t³JHH = 7.1
Dimethyl (4-methylquinolin-2-yl)phosphonate [7]O-CH₃3.93d³JPH = 10.9
Aromatic & CH₃8.26 - 2.76m-

Table 2: Comparative ³¹P NMR Chemical Shifts for Various Phosphonic Acid Esters in CDCl₃

Compound³¹P Chemical Shift (δ, ppm)
Diethyl (quinolin-2-yl)phosphonate[7]11.25
Dimethyl (3-iodoquinolin-2-yl)phosphonate[7]12.0
Dimethyl (4-methylquinolin-2-yl)phosphonate[7]13.3
Diethyl (4-bromoisoquinolin-1-yl)phosphonate[7]9.8
Diethyl (8-methoxyquinolin-2-yl)phosphonate[7]10.5

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

Consistent and reproducible data acquisition is crucial for comparative analysis.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phosphonic acid ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the field using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 12 ppm).

    • Use a 30° pulse width.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual CHCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

Protocol for ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the phosphonic acid ester in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube. An external reference standard (e.g., a sealed capillary of 85% H₃PO₄) can be used.[9]

  • Spectrometer Setup:

    • Tune and match the probe for the ³¹P frequency.

    • Lock and shim the spectrometer as described for ¹H NMR.

  • Data Acquisition (Proton Decoupled):

    • Set the spectral width to cover the expected phosphorus chemical shift range (e.g., -50 to +50 ppm).

    • Use a 30° pulse width.

    • Set the relaxation delay (d1) to 2-5 seconds. For quantitative analysis, a longer delay (5x T₁) and inverse-gated decoupling should be used to suppress NOE effects.[4]

    • Enable broadband proton decoupling.

    • Acquire a sufficient number of scans (e.g., 64-256) for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform, typically with line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Phase correct the spectrum.

    • Reference the chemical shift scale to the external 85% H₃PO₄ standard at 0 ppm.

Visualizing NMR Concepts and Workflows

Diagrams can clarify the relationships between NMR parameters and molecular structure, as well as outline analytical workflows.

G cluster_mol Diethyl Phosphonate Structure cluster_spec ¹H NMR Signals & Coupling mol P=O O O H CH₂ CH₂ CH₃ CH₃ H_P P-H (septet or d of q) mol:p->H_P ¹JPH H_CH2 O-CH₂ (dq) mol:o1->H_CH2 ³JPH H_CH3 CH₃ (t) mol:c1->H_CH3 ³JHH

Caption: P-H coupling in Diethyl Phosphonate ¹H NMR.

G cluster_nmr NMR Acquisition start Phosphonic Acid Ester Sample prep Sample Prep (Dissolve in Deuterated Solvent) start->prep nmr Acquire NMR Data prep->nmr h1_nmr ¹H NMR p31_nmr ³¹P NMR (Decoupled) proc Data Processing (FT, Phasing, Referencing) analysis Spectral Analysis proc->analysis report Structure Elucidation analysis->report h1_nmr->proc p31_nmr->proc

Caption: General workflow for NMR analysis.

References

Revolutionizing Drug Discovery: A Comparative Guide to Mass Spectrometry Techniques for PROTAC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of PROTAC (Proteolysis-Targeting Chimera) characterization is paramount. Mass spectrometry has emerged as a powerhouse of techniques, offering multifaceted insights into the entire PROTAC-induced degradation process. This guide provides a comparative overview of key mass spectrometry-based methods, complete with experimental data and detailed protocols to aid in selecting the optimal strategy for your research needs.

Proteolysis-targeting chimeras (PROTACs) are innovative bifunctional molecules that orchestrate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.[1][2] The intricate nature of this process, involving binary and ternary interactions, necessitates sophisticated analytical techniques for thorough characterization.[3][4][5][6] Mass spectrometry (MS) offers a suite of methodologies to interrogate these complex biological events, from the initial formation of the ternary complex to the ultimate degradation of the target protein and potential off-target effects.[7]

Visualizing the PROTAC Mechanism and Analytical Workflows

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the general workflows for its characterization using mass spectrometry.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

MS_Workflow cluster_1 PROTAC Characterization Workflow Start Start: PROTAC & Target System Native_MS Native MS (Ternary Complex) Start->Native_MS Proteomics Global/Targeted Proteomics (Degradation & Off-Targets) Start->Proteomics Data_Analysis Data Analysis & Interpretation Native_MS->Data_Analysis Ubiquitinomics Ubiquitinomics (Ubiquitination Sites) Proteomics->Ubiquitinomics Ubiquitinomics->Data_Analysis End End: Characterized PROTAC Data_Analysis->End

Caption: General Mass Spectrometry Workflow.

Comparative Analysis of Mass Spectrometry Techniques

The selection of a mass spectrometry technique for PROTAC characterization depends on the specific question being addressed. The table below compares the most common applications and the corresponding MS-based approaches.

Application Mass Spectrometry Technique Information Provided Strengths Limitations
Ternary Complex Formation Native Mass Spectrometry (nMS) Stoichiometry, affinity, and stability of the POI-PROTAC-E3 ligase complex.[3][5][6]Label-free, provides direct evidence of the ternary complex, and can be used in competition experiments.[3][4][5][6]Requires specialized instrumentation and expertise; may not be suitable for all protein complexes.
Protein Degradation Global Proteomics (e.g., SILAC, TMT, Label-Free Quantification) Unbiased, proteome-wide quantification of protein abundance changes upon PROTAC treatment.[8][9]Comprehensive view of on-target degradation and potential off-target effects.[8][10]Can be complex to analyze; may not be sensitive enough for low-abundance proteins.[11]
Targeted Proteomics (e.g., SRM, PRM) Highly sensitive and specific quantification of the target protein and known off-targets.High precision and accuracy; ideal for validating hits from global proteomics and determining DC50 values.Requires prior knowledge of the target proteins and development of specific assays.
Ubiquitination Analysis Ubiquitinomics (e.g., K-GG remnant profiling) Identification of specific ubiquitination sites on the target protein.[1]Provides mechanistic insights into the ubiquitination process.Technically challenging and requires enrichment steps.
Off-Target Identification Global Proteomics Identification of unintended protein degradation.[8][10]Unbiased discovery of potential off-target liabilities.[10]Requires careful experimental design to distinguish direct off-targets from downstream effects.[10]
Chemical Proteomics Identification of proteins that directly interact with the PROTAC molecule.Can identify off-targets that bind to the PROTAC but are not necessarily degraded.May require synthesis of tagged PROTAC probes.

Quantitative Data Summary: A Case Study with BRD4-Targeting PROTACs

To illustrate the power of these techniques, the following table summarizes quantitative data from studies characterizing PROTACs targeting BRD4, a well-studied protein in cancer.[1]

PROTAC Cell Line Technique Key Finding Reference
AT1 & MZ1 In vitroNative MSMZ1 forms a more stable ternary complex with VCB and Brd4BD2 than AT1 at higher concentrations.[4][5][4][5]
ARCC-4 VCaPGlobal Proteomics (LFQ-DIA)Dose-dependent degradation of the Androgen Receptor (AR) was observed.[12][12]
dBET1 JurkatTargeted ProteomicsDose-dependent degradation of BRD4.[1][1]
MZ1 HEK293UbiquitinomicsIdentified specific lysine (B10760008) residues on BRD4 that are ubiquitinated upon MZ1 treatment.[1][1]
Pomalidomide-based PROTACs VariousGlobal ProteomicsIdentified off-target degradation of zinc-finger proteins.[11][11]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of key experimental protocols.

Protocol 1: Native Mass Spectrometry for Ternary Complex Analysis

This protocol provides a general workflow for analyzing PROTAC-induced ternary complex formation using native mass spectrometry.[13]

Native_MS_Protocol cluster_2 Native MS Protocol Prep 1. Sample Preparation - Purified POI, E3 Ligase - PROTAC in DMSO Incubate 2. Incubation - Mix components in volatile buffer (e.g., ammonium (B1175870) acetate) Prep->Incubate nESI 3. Nano-electrospray Ionization - Gentle ionization to preserve non-covalent interactions Incubate->nESI MS_Analysis 4. Mass Spectrometry Analysis - High m/z range detection nESI->MS_Analysis Deconvolution 5. Data Deconvolution - Determine masses of individual and complexed species MS_Analysis->Deconvolution

Caption: Native MS Experimental Workflow.

Methodology:

  • Protein and PROTAC Preparation: Use highly purified protein of interest (POI) and E3 ligase.[3][6] Dissolve the PROTAC in DMSO and then dilute it in a volatile buffer like ammonium acetate (B1210297) to minimize solvent effects.[3]

  • Complex Formation: Mix the POI, E3 ligase, and PROTAC at desired molar ratios in the volatile buffer.[3][6] Incubate the mixture to allow for complex formation.

  • Native MS Analysis: Introduce the sample into the mass spectrometer using a nano-electrospray ionization source with gentle instrumental settings to preserve the non-covalent interactions.[1]

  • Data Acquisition and Analysis: Acquire mass spectra over a high mass-to-charge (m/z) range to detect the large protein complexes.[1] Deconvolute the raw data to determine the masses of the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the ternary complex (POI-PROTAC-E3).[1]

Protocol 2: Global Proteomics for Degradation and Off-Target Analysis

This protocol outlines a typical workflow for quantitative proteomics to assess changes in protein abundance following PROTAC treatment.[1][14]

Proteomics_Protocol cluster_3 Global Proteomics Protocol Treatment 1. Cell Culture & Treatment - Treat cells with PROTAC and vehicle control Lysis 2. Cell Lysis & Protein Extraction - Harvest cells and extract total proteome Treatment->Lysis Digestion 3. Protein Digestion - Digest proteins into peptides (e.g., with trypsin) Lysis->Digestion LC_MSMS 4. LC-MS/MS Analysis - Separate and analyze peptides Digestion->LC_MSMS Data_Analysis 5. Data Analysis - Protein identification and quantification LC_MSMS->Data_Analysis

Caption: Global Proteomics Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the PROTAC at various concentrations and for different durations.[1] Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors.[1]

  • Protein Digestion: Reduce and alkylate the protein extracts, followed by enzymatic digestion (commonly with trypsin) to generate peptides.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1]

  • Data Analysis: Process the raw data using specialized software to identify and quantify proteins.[1] Compare the protein abundance between PROTAC-treated and control samples to determine the extent of degradation and identify off-target effects.[1]

Conclusion

Mass spectrometry provides an indispensable toolkit for the comprehensive characterization of PROTACs.[1] From elucidating the formation of the critical ternary complex with native MS to quantifying protein degradation and identifying off-targets with proteomics, these techniques offer unparalleled depth of information. By carefully selecting the appropriate MS-based strategy and adhering to robust experimental protocols, researchers can gain crucial insights to guide the development of the next generation of targeted protein degraders.

References

Purity Assessment of Synthetic Bromo-PEG3-phosphonic acid diethyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted protein degradation has underscored the critical role of high-quality chemical probes and building blocks. Among these, Bromo-PEG3-phosphonic acid diethyl ester has emerged as a widely utilized linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its precisely defined PEG3 spacer and reactive handles at either end make it an attractive component for bridging a target protein binder with an E3 ligase ligand.[1][2] However, the purity of this synthetic linker is paramount, as impurities can significantly impact the efficacy, selectivity, and reproducibility of PROTAC-based experiments and subsequent drug development efforts.

This guide provides an objective comparison of the purity assessment of this compound against potential alternatives, supported by illustrative experimental data and detailed analytical protocols.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is the gold standard for separating and quantifying non-UV active compounds like PEGylated linkers.[3][4] Quantitative Nuclear Magnetic Resonance (qNMR), including both ¹H and ³¹P NMR, offers an orthogonal method for purity determination and structural confirmation.[5][6][7][8]

Below is a summary of illustrative purity data for this compound and two common alternatives: a similar linker with a longer PEG chain (Bromo-PEG5-phosphonic acid diethyl ester) and a related linker with a different functional group (Azido-PEG3-phosphonic acid diethyl ester).

Compound Reported Purity (Vendor A) Reported Purity (Vendor B) Potential Impurities
This compound ≥98% (HPLC-ELSD)≥95% (¹H NMR)Incompletely PEGylated starting materials, dibromo species, unreacted phosphonates, residual solvents.
Bromo-PEG5-phosphonic acid diethyl ester ≥98% (HPLC-ELSD)≥95% (¹H NMR)Higher and lower PEG-length contaminants, unreacted starting materials, residual solvents.
Azido-PEG3-phosphonic acid diethyl ester ≥97% (HPLC-ELSD)≥95% (¹H NMR)Incomplete azidation byproducts, starting materials, residual solvents.

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual purity may vary between batches and suppliers. Researchers are strongly encouraged to perform their own quality control analysis.

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate assessment of linker purity. The following are representative protocols for HPLC-ELSD and quantitative NMR analysis.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is highly effective for the separation and quantification of non-volatile analytes that lack a UV chromophore, which is characteristic of PEG-containing molecules.[3][4][9]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself. Both ¹H and ³¹P NMR can be employed for comprehensive analysis.[5][6][7][8]

¹H qNMR Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10 mg of the linker and a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-32 (to achieve adequate signal-to-noise).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.

³¹P qNMR Protocol:

  • Instrumentation: NMR spectrometer with a phosphorus probe.

  • Sample Preparation: Similar to ¹H qNMR, but a phosphorus-containing internal standard (e.g., triphenyl phosphate) may be used.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence with proton decoupling.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ (can be shorter than for ¹H).

    • Number of Scans: 64-128.

  • Data Processing: Process the spectrum and integrate the signal from the analyte and the internal standard to calculate purity.

Visualizing Workflows and Relationships

To further clarify the processes and logic involved in the purity assessment of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Purity Calculation sample Bromo-PEG3-phosphonic acid diethyl ester Sample dissolve Dissolve in Appropriate Solvent sample->dissolve standard Add Internal Standard (for qNMR) dissolve->standard hplc HPLC-ELSD Analysis dissolve->hplc nmr ¹H and ³¹P qNMR Analysis standard->nmr chromatogram Chromatogram Integration hplc->chromatogram spectra Spectra Integration nmr->spectra calculation Purity Calculation chromatogram->calculation spectra->calculation result Purity Report calculation->result

Purity Assessment Experimental Workflow

logical_relationship cluster_properties Key Properties Influencing Purity cluster_impurities Potential Impurity Classes cluster_impact Impact of Impurities compound Bromo-PEG3-phosphonic acid diethyl ester synthesis Synthetic Route compound->synthesis purification Purification Method compound->purification stability Chemical Stability compound->stability starting_materials Starting Materials & Reagents synthesis->starting_materials byproducts Reaction Byproducts synthesis->byproducts degradation Degradation Products stability->degradation efficacy Reduced PROTAC Efficacy starting_materials->efficacy selectivity Altered Selectivity byproducts->selectivity reproducibility Poor Reproducibility degradation->reproducibility

Factors Influencing Purity and Impact

Conclusion

The purity of synthetic linkers like this compound is a critical parameter that directly influences the outcomes of research and drug discovery programs centered on targeted protein degradation. While this guide offers a comparative overview and standardized protocols for purity assessment, it is imperative for researchers to independently verify the quality of these critical reagents. By employing orthogonal analytical techniques such as HPLC-ELSD and qNMR, scientists can ensure the integrity of their chemical tools, leading to more reliable and reproducible results in the development of novel therapeutics.

References

The Goldilocks Dilemma: Optimizing PROTAC Efficacy Through Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the critical role of linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs).

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These bifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the nuanced design of its linker, the chemical bridge connecting a target protein-binding ligand to an E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of PROTACs with varying linker lengths, supported by experimental data, to illuminate the principles of rational linker design.

The linker is not a mere spacer but an active contributor to the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] An improperly sized linker can lead to steric hindrance or unproductive complex formation, thereby diminishing degradation efficiency.[1] Conversely, an optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.[2][3] This relationship is often described as the "Goldilocks" principle: the linker must be not too short and not too long, but just right.[1]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the process, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for evaluating the efficacy of PROTACs with different linker lengths.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A Synthesize PROTACs with varying linker lengths B Cell Culture and Treatment A->B C Protein Extraction (Cell Lysis) B->C E Cell Viability Assay (e.g., MTS) B->E D Western Blotting C->D F Data Analysis: Quantify Protein Levels Determine DC50/Dmax D->F G Data Analysis: Determine IC50 E->G Linker_Efficacy_Logic cluster_logic Linker Length vs. Efficacy Start PROTAC Design TooShort Linker Too Short Start->TooShort Optimal Optimal Linker Length Start->Optimal TooLong Linker Too Long Start->TooLong StericHindrance Steric Hindrance Prevents Ternary Complex Formation TooShort->StericHindrance ProductiveComplex Efficient & Productive Ternary Complex Formation Optimal->ProductiveComplex UnproductiveComplex Unproductive Ternary Complex (Incorrect Lysine Positioning) TooLong->UnproductiveComplex LowEfficacy Low Degradation Efficacy StericHindrance->LowEfficacy HighEfficacy High Degradation Efficacy ProductiveComplex->HighEfficacy UnproductiveComplex->LowEfficacy

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of antibody-drug conjugates (ADCs) in targeted cancer therapy are critically dependent on the linker connecting the monoclonal antibody to the potent cytotoxic payload.[1] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and overall therapeutic window.[2] This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic payload.

Cleavable Linkers are designed to be severed by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[3] This targeted release minimizes systemic exposure and associated toxicity.[4] There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the commonly used valine-citrulline (vc) dipeptide, which is recognized and cleaved by lysosomal proteases like cathepsin B, which are highly active inside tumor cells.[3]

  • pH-Sensitive Linkers: These utilize acid-labile groups, like hydrazones, that hydrolyze and release the payload in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8), a stark contrast to the neutral pH of blood (pH 7.4).[3]

  • Glutathione-Sensitive Linkers: These contain disulfide bonds that are reduced and cleaved by the high intracellular concentration of glutathione, which is significantly greater inside cells than in the plasma.[3]

Non-Cleavable Linkers , such as thioether linkers, do not have a specific cleavage site.[5] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by a cancer cell and trafficked to the lysosome.[5][6] This process releases the payload with an attached amino acid residue from the antibody.[5]

Comparative Analysis: Performance and Characteristics

The choice of linker technology significantly impacts the ADC's stability, efficacy, and toxicity profile.[7][8]

FeatureCleavable LinkersNon-Cleavable Linkers
Stability Generally lower plasma stability; susceptible to premature payload release, which can increase systemic toxicity.[9][10]Higher plasma stability, leading to a reduced risk of off-target toxicity and potentially a wider therapeutic window.[2][5]
Payload Release Trigger-dependent (enzymes, pH, glutathione) release of the unmodified payload.[3]Requires complete lysosomal degradation of the antibody, releasing a payload-linker-amino acid metabolite.[5]
Bystander Effect Capable of inducing a bystander effect. The released, membrane-permeable payload can diffuse out of the target cell and kill adjacent antigen-negative tumor cells.[3][6][11] This is advantageous for treating heterogeneous tumors.[12]Generally incapable of a bystander effect. The released payload metabolite is often charged and cannot efficiently cross cell membranes to affect neighboring cells.[13]
Efficacy Potentially higher efficacy in heterogeneous tumors due to the bystander effect.[2]Highly effective in tumors with uniform antigen expression. Efficacy is strictly dependent on ADC internalization and lysosomal processing.[12]
Approved ADCs Adcetris® (brentuximab vedotin), Enhertu® (trastuzumab deruxtecan), Trodelvy® (sacituzumab govitecan).[7]Kadcyla® (ado-trastuzumab emtansine).[3][5]
Quantitative Data from Comparative Studies

Direct comparisons highlight the functional trade-offs between linker strategies. For instance, a study comparing ADCs with cleavable (disulfide) versus non-cleavable (thioether) linkers demonstrated the profound impact on the bystander effect.[11]

ADC ConstructLinker TypeTarget CellsBystander Cells (Antigen-Negative)OutcomeReference
Anti-MUC1 ADC Disulfide (Cleavable)MUC1-positiveMUC1-negativeSignificant killing of bystander cells observed.[11]
Anti-MUC1 ADC Thioether (Non-cleavable)MUC1-positiveMUC1-negativeMinimal to no killing of bystander cells observed.[11]
Trastuzumab-vc-DUBA Valine-Citrulline (Cleavable)HER2-positiveHER2-negativeHigh degree of bystander killing in co-cultures.[11]
Trastuzumab-smcc-DM1 SMCC (Non-cleavable)HER2-positiveHER2-negativeSignificantly lower bystander killing compared to the cleavable counterpart.[11]

Experimental Protocols

Accurate preclinical evaluation is essential for ADC development.[14] Below are foundational protocols for assessing key ADC characteristics.

In Vitro Cytotoxicity and Bystander Effect Assay

This assay determines the potency (IC50) of an ADC and its ability to kill neighboring antigen-negative cells.

Methodology:

  • Cell Culture: Culture antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cancer cell lines separately.

  • Monoculture IC50: Seed antigen-positive cells in 96-well plates. The following day, treat with serial dilutions of the ADC (cleavable and non-cleavable versions).

  • Co-culture Setup: Seed a mixture of antigen-positive and antigen-negative cells (e.g., at a 1:1 or 1:3 ratio) in 96-well plates. Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-culture plates with serial dilutions of the ADCs.

  • Incubation: Incubate all plates for 72-120 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis: Plot cell viability against ADC concentration and fit to a four-parameter logistic curve to determine the IC50 values. Compare the IC50 in monoculture vs. co-culture to quantify the bystander effect. A significant drop in the viability of the total co-culture population, beyond what would be expected from killing only the antigen-positive fraction, indicates a bystander effect.[11]

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of an ADC in a living organism.[15][16]

Methodology:

  • Model System: Use immunodeficient mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 SK-OV-3 cells for an ovarian cancer model) into the flank of each mouse.[15]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, non-cleavable ADC, cleavable ADC).

  • Dosing: Administer the ADCs and vehicle control, typically via intravenous (IV) injection, at a specified dose and schedule (e.g., 5 mg/kg, once a week for 3 weeks).

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set time period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of each ADC. Assess toxicity by monitoring body weight changes and clinical signs.

Conclusion

The selection between cleavable and non-cleavable linkers is a critical, context-dependent decision in ADC design.[17] Cleavable linkers offer the potential for higher efficacy in heterogeneous tumors through the bystander effect but may present challenges with plasma stability.[2][11] Non-cleavable linkers provide superior stability and a potentially better safety profile but are dependent on homogenous antigen expression and efficient ADC internalization.[5][12] A thorough evaluation using robust in vitro and in vivo models is paramount to selecting the optimal linker strategy for a given therapeutic target.[14][18]

References

The Hydrophilic Advantage: A Comparative Guide to Linker Technology in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a drug conjugate is a delicate balance of targeting, potency, and safety. A critical, yet often underestimated, component in this equation is the linker that bridges the targeting moiety to the potent payload. This guide provides an objective comparison of the impact of linker hydrophilicity on the properties of drug conjugates, with a focus on antibody-drug conjugates (ADCs). Supported by experimental data, we delve into how the choice between a hydrophilic and a hydrophobic linker can significantly influence a conjugate's efficacy, stability, and pharmacokinetic profile.

The conjugation of hydrophobic cytotoxic payloads to antibodies or other targeting vehicles can often lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation, thereby narrowing the therapeutic window. The incorporation of hydrophilic linkers, frequently featuring polyethylene (B3416737) glycol (PEG) chains, has emerged as a key strategy to mitigate these issues.[1][2] Experimental evidence consistently demonstrates that enhancing the hydrophilicity of the linker-payload combination can lead to superior in vivo performance and a more favorable safety profile.[2][3]

Comparative Analysis of Drug Conjugate Properties

The decision to employ a hydrophilic versus a hydrophobic linker has profound implications for several key properties of a drug conjugate. Below, we summarize the comparative performance based on experimental findings.

Aggregation and Drug-to-Antibody Ratio (DAR)

A major hurdle in the development of ADCs with hydrophobic payloads is the propensity for aggregation, which can compromise efficacy and induce immunogenicity.[2] Hydrophilic linkers can create a hydration shell around the conjugate, improving solubility and preventing aggregation.[4] This enhanced solubility often permits a higher drug-to-antibody ratio (DAR) without inducing aggregation.[5][6]

For instance, studies have shown that ADCs with hydrophobic linkers can exhibit significant aggregation, especially at higher DARs, while their counterparts with hydrophilic PEG linkers maintain a monomeric state. One study demonstrated that a DAR 8 ADC with a hydrophobic linker resulted in over 95% aggregation under thermal stress, whereas a similar ADC with a hydrophilic payload remained largely monomeric with only 2% aggregation.[7] This allows for the delivery of a higher concentration of the therapeutic payload to the target cell.

Table 1: Impact of Linker Hydrophilicity on Aggregation and DAR

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)Reference
Hydrophobic 8>95% (under thermal stress)[7]
Hydrophilic 8~2% (under thermal stress)[7]
Hydrophobic (SMCC) Limited to avoid aggregationTends to increase with DAR[5]
Hydrophilic (PEGylated) Higher DARs achievableSignificantly reduced[2][5]
Pharmacokinetics (PK)

The hydrophilicity of the linker can significantly influence the pharmacokinetic profile of a drug conjugate. Hydrophilic linkers, particularly those with PEG chains, can shield the conjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[2][4]

Experimental data from preclinical models has shown a direct correlation between the length of the PEG chain in the linker and the clearance rate of the ADC. In one study, increasing the PEG chain length from 2 to 8 units resulted in a significant decrease in clearance.[8] This extended circulation time allows for greater exposure of the tumor to the therapeutic agent, potentially leading to improved efficacy.[9]

Table 2: Influence of Linker Hydrophilicity on Pharmacokinetic Parameters

Linker FeatureClearance RateCirculation Half-LifeReference
Short PEG Chain (e.g., PEG2) HigherShorter[8]
Longer PEG Chain (e.g., PEG8 and above) SlowerLonger[8]
Hydrophilic (Pendant mPEG24) ProlongedEnhanced[10][11]
Hydrophobic AcceleratedReduced[10][11]
In Vitro Cytotoxicity

The primary function of a drug conjugate is to selectively kill target cells. While the cytotoxic payload is the ultimate effector, the linker can influence the efficiency of drug delivery and release. Interestingly, multiple studies have shown that the incorporation of hydrophilic linkers generally maintains or even slightly improves in vitro cytotoxicity compared to hydrophobic counterparts, as measured by the half-maximal inhibitory concentration (IC50).[2][3]

This suggests that the enhanced solubility and stability conferred by hydrophilic linkers do not impede the conjugate's ability to bind to its target, internalize, and release its cytotoxic payload. For example, a series of ADCs with hydrophilic macrocycles showed potent in vitro cytotoxicity with IC50 values in the picomolar range, comparable to the benchmark ADC, Adcetris®.[3]

Table 3: Comparative In Vitro Cytotoxicity (IC50)

ADC with Linker TypeTarget Cell LineIC50 (pM)Reference
Hydrophilic Macrocycle 1 Karpas-29916-34[3]
Hydrophilic Macrocycle 2 Karpas-29918[3]
Adcetris® (benchmark) Karpas-29916[3]
Val-Cit Linker ADC HER2+ cells14.3[12]
β-galactosidase-cleavable linker ADC HER2+ cells8.8[12]
In Vivo Efficacy

The culmination of improved physicochemical properties and pharmacokinetics often translates to superior in vivo efficacy for drug conjugates with hydrophilic linkers. The extended circulation and potentially higher achievable DAR contribute to greater tumor growth inhibition in preclinical models.[2][3]

In a xenograft mouse model, an ADC with a hydrophilic linker demonstrated superior anti-tumor activity compared to Trastuzumab deruxtecan (B607063) at the same payload dose, leading to complete tumor regression in a significant portion of the subjects.[13] Another study showed that ADCs incorporating hydrophilic macrocycles exhibited greater efficacy than Adcetris® in vivo.[3]

Table 4: In Vivo Efficacy Comparison (Tumor Growth Inhibition)

ADC with Linker TypeAnimal ModelTumor Growth InhibitionReference
Novel Peptide Linker (DAR 2) NCI-N87 XenograftSuperior to Trastuzumab deruxtecan (DAR 8)[13]
Hydrophilic Macrocycle Xenograft ModelGreater efficacy than Adcetris®[3]
Hydrophilic (mavg-MMAU) NCI-N87 XenograftImproved efficacy and tolerability[14]

Experimental Protocols

To ensure the reproducibility and accurate comparison of drug conjugate properties, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this guide.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR of ADCs by separating species with different levels of drug loading based on their hydrophobicity.[15][16]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient to decrease the salt concentration, typically from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different drug-loaded species.

Measurement of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[17][18][19]

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • HPLC system with a UV or light scattering detector

  • Mobile Phase: A buffer compatible with the ADC (e.g., phosphate-buffered saline, pH 7.4). For hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) may be necessary to prevent non-specific interactions with the column matrix.[17][18]

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is observed.

  • Sample Preparation: Prepare the ADC sample in the mobile phase to a known concentration.

  • Injection: Inject a precise volume of the sample onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluate using a UV detector (typically at 280 nm) and/or a multi-angle light scattering (MALS) detector for more accurate molecular weight determination.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregate species. The percentage of aggregation is calculated by dividing the area of the aggregate peaks by the total area of all peaks.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells.[1][20][21]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well microplates

  • ADC samples and controls (unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles. Remove the culture medium from the wells and add the diluted samples.

  • Incubation: Incubate the plate for a period determined by the cell doubling time and drug mechanism of action (typically 72-120 hours).

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • XTT: Add the XTT reagent (pre-mixed with an electron-coupling agent) to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general experimental workflow for ADC characterization and the mechanism of action of an ADC targeting a cancer cell.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_functional Functional Assessment Synthesis Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC, HIC) Synthesis->Purification DAR_Analysis DAR Determination (HIC) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis InVitro In Vitro Cytotoxicity (MTT/XTT Assay) Purification->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo

Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE, DM1) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Induction of Apoptosis

General mechanism of action for an Antibody-Drug Conjugate.

Conclusion

The selection of the linker is a pivotal decision in the design of drug conjugates that extends far beyond simply connecting two molecules. As demonstrated by a growing body of experimental evidence, the incorporation of hydrophilic linkers offers significant advantages in overcoming the challenges associated with hydrophobic payloads. By improving solubility, reducing aggregation, enabling higher drug loading, and extending circulation half-life, hydrophilic linkers contribute to enhanced in vivo efficacy and a potentially wider therapeutic window.[2][5] For researchers and drug developers, a thorough understanding and strategic implementation of hydrophilic linker technology are crucial for advancing the next generation of targeted therapeutics.

References

A Comparative Analysis of Phosphonate and Carboxylate Surface Binding for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the surface binding characteristics of phosphonate (B1237965) and carboxylate functional groups, supported by experimental data and detailed methodologies.

The functionalization of surfaces with organic molecules is a cornerstone of advanced materials science and drug delivery systems. The choice of anchoring group is critical in determining the stability and performance of the resulting material. Among the most common anchoring groups for metal oxide surfaces, phosphonates and carboxylates are frequently employed. This guide provides a comprehensive comparison of their surface binding properties, drawing on experimental evidence to inform researchers, scientists, and drug development professionals in their selection of surface chemistries.

Executive Summary

Experimental evidence overwhelmingly indicates that phosphonate groups form stronger and more stable bonds with metal oxide surfaces compared to carboxylate groups. This enhanced affinity is observed across various metal oxides and in both nonpolar and aqueous environments, though the binding characteristics are influenced by factors such as pH. Phosphonates exhibit more versatile binding modes, including monodentate, bidentate, and tridentate coordination, while carboxylates typically bind in a monodentate fashion. This fundamental difference in binding strength has significant implications for the stability of functionalized nanoparticles, the design of drug delivery vehicles, and the fabrication of organic electronic devices.

Quantitative Comparison of Surface Binding

The following table summarizes key quantitative data from a systematic study comparing the adsorption of various phosphonic acid and carboxylic acid derivatives on titanium dioxide (TiO₂) nanoparticles. The data clearly illustrates the superior binding affinity of phosphonates, as evidenced by their significantly higher adsorption constants (K_ads) and greater surface coverage (grafting densities, σ).

Ligand TypeCompoundAdsorption Constant (K_ads) [M⁻¹]Grafting Density (σ) [nm⁻²]
Phosphonate n-Hexylphosphonic acid1.8 x 10⁵3.2
n-Dodecylphosphonic acid2.1 x 10⁵3.1
n-Octadecylphosphonic acid2.5 x 10⁵3.0
Carboxylate n-Hexanoic acid1.2 x 10³2.8
n-Dodecanoic acid1.5 x 10³2.7
n-Octadecanoic acid1.9 x 10³2.6

Data sourced from a study on anatase TiO₂ nanoparticles in isopropanol (B130326) at neutral pH.

Visualizing Binding Dynamics and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the competitive nature of phosphonate and carboxylate binding and a typical workflow for their experimental evaluation.

G cluster_0 Initial State cluster_1 Ligand Exchange cluster_2 Final State MetalOxide Metal Oxide Surface Carboxylate Carboxylate Ligand MetalOxide->Carboxylate Weakly Bound Phosphonate Phosphonate Ligand Carboxylate_Displaced Displaced Carboxylate MetalOxide_Exchanged Metal Oxide Surface Phosphonate->MetalOxide_Exchanged Introduced Phosphonate_Bound Phosphonate Ligand MetalOxide_Exchanged->Phosphonate_Bound Strongly Bound

Competitive ligand exchange on a metal oxide surface.

G cluster_analysis Surface Analysis start Start: Surface Functionalization substrate Prepare Metal Oxide Substrate start->substrate solution Prepare Phosphonate & Carboxylate Solutions start->solution functionalize Immerse Substrates in Solutions substrate->functionalize solution->functionalize rinse_dry Rinse and Dry Samples functionalize->rinse_dry xps XPS (Elemental Composition, Binding States) rinse_dry->xps ftir FTIR (Binding Mode Analysis) rinse_dry->ftir qcmd QCM-D (Adsorption Kinetics, Mass Uptake) rinse_dry->qcmd nmr NMR (Ligand Exchange Dynamics) rinse_dry->nmr data Data Acquisition & Analysis xps->data ftir->data qcmd->data nmr->data compare Comparative Analysis of Binding Affinity & Stability data->compare end Conclusion compare->end

General experimental workflow for comparing surface binding.

Detailed Experimental Protocols

Accurate comparison of surface binding requires rigorous experimental techniques. Below are detailed methodologies for key experiments cited in the literature for analyzing phosphonate and carboxylate surface binding.

X-ray Photoelectron Spectroscopy (XPS) for Surface Coverage Quantification

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

a. Sample Preparation:

  • Metal oxide substrates (e.g., TiO₂, Al₂O₃) are cleaned and hydroxylated, often using a piranha solution or UV/ozone treatment, to ensure a reactive surface.

  • The cleaned substrates are immersed in dilute solutions (typically 1-10 mM) of the phosphonic or carboxylic acid in a suitable solvent (e.g., ethanol, toluene) for a defined period (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer (SAM).

  • Post-immersion, the samples are thoroughly rinsed with the pure solvent to remove any non-chemisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

b. Instrumentation and Data Acquisition:

  • A monochromatic Al Kα X-ray source is commonly used.

  • Survey scans are performed to identify all elements present on the surface.

  • High-resolution scans of the relevant elemental regions (e.g., C 1s, O 1s, P 2p, and the metal core level) are acquired.

  • For angle-resolved XPS (ARXPS), spectra are collected at different take-off angles to probe varying depths from the surface.

c. Data Analysis:

  • The areas of the high-resolution peaks are integrated after subtracting a suitable background (e.g., Shirley background).

  • Atomic concentrations are calculated by correcting the peak areas with relative sensitivity factors (RSFs).

  • The surface coverage can be estimated from the ratio of the phosphorus (for phosphonates) or specific carbon signals (for carboxylates) to the substrate's metal signal.

  • Deconvolution of the high-resolution C 1s and O 1s spectra can help differentiate between the binding headgroup and the alkyl chain, providing insights into the binding mode.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics

QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at a sensor surface, making it ideal for studying the kinetics of adsorption and desorption.

a. Sensor Preparation:

  • QCM-D sensors coated with a relevant metal oxide (e.g., TiO₂, SiO₂) are cleaned using a standard procedure, such as UV/ozone treatment, followed by rinsing with high-purity water and ethanol, and drying with nitrogen.

  • A stable baseline is established by flowing the pure solvent over the sensor surface until the frequency and dissipation signals are constant.

b. Adsorption Measurement:

  • A solution of the phosphonate or carboxylate ligand of a known concentration is introduced into the measurement chamber at a constant flow rate.

  • The changes in resonance frequency (Δf) and dissipation (ΔD) of the sensor crystal are monitored in real-time as the molecules adsorb onto the surface. A decrease in frequency corresponds to an increase in mass.

  • The injection continues until the signals reach a plateau, indicating that the surface is saturated.

c. Desorption Measurement:

  • The ligand solution is replaced by the pure solvent to monitor the desorption of the molecules from the surface. A stable, non-recovering frequency signal indicates strong, irreversible binding.

d. Data Analysis:

  • The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass for rigid layers (low ΔD).

  • For viscoelastic layers (significant ΔD), more complex models are applied to determine the adsorbed mass, thickness, and viscoelastic properties of the layer.

  • Kinetic analysis of the adsorption phase can provide association and dissociation rate constants (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange Dynamics

Solution-state NMR is a powerful tool for studying the dynamics of ligand exchange on the surface of nanoparticles in colloidal suspensions.

a. Sample Preparation:

  • A colloidal suspension of nanoparticles capped with one type of ligand (e.g., carboxylate) is prepared in a deuterated solvent.

  • An initial ¹H NMR spectrum is acquired to serve as a reference.

  • A known amount of the competing ligand (e.g., phosphonate) is added to the suspension.

b. Data Acquisition:

  • A series of ¹H NMR spectra are recorded over time to monitor the changes in the signals corresponding to the free and bound ligands.

  • Diffusion-ordered spectroscopy (DOSY) can be employed to distinguish between small, fast-diffusing free ligands and larger, slow-diffusing ligand-nanoparticle complexes.

c. Data Analysis:

  • The integration of the NMR peaks corresponding to the free and displaced ligands allows for the quantification of the extent of ligand exchange.

  • By monitoring the signal intensities as a function of time and concentration, the equilibrium constant for the ligand exchange reaction can be determined, providing a quantitative measure of the relative binding affinities.

Concluding Remarks

The selection of a surface anchoring group is a critical design parameter in many areas of research and development. The experimental data consistently demonstrates the superior binding strength and stability of phosphonates over carboxylates on metal oxide surfaces. This enhanced affinity is attributed to the potential for multidentate binding and the intrinsic electronic properties of the phosphonate group. For applications requiring robust and long-term surface functionalization, particularly in challenging environments, phosphonates represent a more reliable choice. However, the weaker binding of carboxylates can be advantageous in scenarios where reversible binding or controlled release is desired. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and make informed decisions based on the specific requirements of their application.

Validating PEG Chain Integrity During Synthesis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of polyethylene (B3416737) glycol (PEG) chains during the synthesis of PEGylated therapeutics is a critical quality attribute. The purity, molecular weight distribution, and absence of degradation products in the PEG reagent directly impact the efficacy, safety, and batch-to-batch consistency of the final drug product. This guide provides a comparative overview of key analytical techniques for validating PEG chain integrity, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques for PEG Integrity

A variety of analytical methods can be employed to characterize PEG chains before and during the conjugation process. The choice of method depends on the specific attribute being measured, such as molecular weight, polydispersity, purity, or the presence of specific impurities. The following table summarizes the most common techniques and their key performance characteristics.

Analytical TechniqueParameter MeasuredStrengthsLimitations
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) Molecular Weight (MW), Polydispersity Index (PDI)Gold standard for determining MW distribution.[1][2]Does not provide information on chemical structure or impurities.[2]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with ELSD/CAD Oligomer distribution, Purity, Non-volatile impuritiesHigh resolution of individual oligomers for low MW PEGs.[3][4] Universal detection for non-chromophoric compounds.[5]ELSD response can be non-linear.[6] May not be suitable for very high MW PEGs.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Absolute Molecular Weight, End-group analysis, Degradation productsHigh sensitivity and accuracy for MW determination.[7] Can identify specific degradation products.[8]May show bias towards lower mass ions. Sample preparation is critical.[7]
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) Volatile impurities (e.g., Ethylene Oxide, Diethylene Glycol)High sensitivity for volatile and semi-volatile compounds.[9][10] Established pharmacopoeial method.[11]Not suitable for non-volatile impurities or the PEG polymer itself.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, Impurity identification and quantificationProvides detailed structural information.Lower sensitivity compared to chromatographic methods.[12]

Experimental Workflows and Logical Relationships

The validation of PEG chain integrity is a multi-step process, starting from the raw material and continuing through to the final product. The following diagram illustrates a typical workflow for this process.

G cluster_0 PEG Raw Material Analysis cluster_1 In-Process Control cluster_2 Final Product Characterization raw_material PEG Raw Material gpc GPC/SEC (MW, PDI) raw_material->gpc hplc RP-HPLC-ELSD/CAD (Purity, Oligomers) raw_material->hplc gc HS-GC-FID (Volatile Impurities) raw_material->gc maldi MALDI-TOF MS (End-group analysis) raw_material->maldi synthesis PEGylation Synthesis gpc->synthesis Release for Synthesis hplc->synthesis gc->synthesis maldi->synthesis ipc_hplc In-Process HPLC (Monitor PEG consumption) synthesis->ipc_hplc final_product Purified PEGylated Product ipc_hplc->final_product Purification final_sec SEC-MALS (Confirm MW of conjugate) final_product->final_sec final_rp_hplc RP-HPLC (Purity, Free PEG) final_product->final_rp_hplc final_maldi MALDI-TOF MS (Degree of PEGylation) final_product->final_maldi

Workflow for Validating PEG Chain Integrity.

A logical approach to selecting the appropriate analytical method involves considering the specific information required at each stage of the process.

G cluster_0 Question cluster_1 Recommended Method q1 What is the MW and PDI? a1 GPC/SEC q1->a1 q2 Is the PEG pure (oligomer distribution)? a2 RP-HPLC with ELSD/CAD q2->a2 q3 Are there volatile impurities (e.g., EO, DEG)? a3 HS-GC-FID q3->a3 q4 Are there degradation products or incorrect end-groups? a4 MALDI-TOF MS q4->a4

References

Safety Operating Guide

Navigating the Disposal of Bromo-PEG3-phosphonic acid diethyl ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the disposal of Bromo-PEG3-phosphonic acid diethyl ester, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The following procedures are based on general best practices for laboratory chemical waste and information from safety data sheets of structurally related compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling guidelines for similar chemical structures, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or mists.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a clear and systematic process to ensure safety and regulatory compliance.

  • Waste Characterization: The first and most critical step is to determine if the waste is classified as hazardous. This determination must be made by a qualified professional, typically from your institution's EHS department. Factors to consider include the chemical's reactivity, toxicity, and ignitability.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a dedicated, properly labeled waste container.

  • Container Selection and Labeling:

    • Use a chemically compatible container that can be securely sealed.

    • The container must be clearly labeled with the full chemical name: "this compound," the concentration (if in solution), and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").

  • Collection of Waste:

    • For pure, unused this compound, transfer the solid directly into the designated waste container.

    • For solutions containing the compound, pour the liquid waste carefully into the designated container.

    • For contaminated materials (e.g., pipette tips, gloves, absorbent pads), collect them in a separate, clearly labeled solid waste container.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials. The storage area should be well-ventilated.

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Documentation: Maintain a detailed record of the waste generated, including the date, chemical name, quantity, and disposal date.

Summary of Safety and Disposal Information

The following table summarizes key safety and disposal considerations based on information from related chemical safety data sheets.

ParameterGuidelineSource (Related SDS)
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.Diethyl ethylphosphonate, Propanedioic acid, bromo-, diethyl ester
Handling Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Do not breathe mist/vapors.Diethyl ethylphosphonate, Propanedioic acid, bromo-, diethyl ester
Spill Cleanup Absorb with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.Diethyl ethylphosphonate
Disposal Method Dispose of contents/container to an approved waste disposal plant.Diethyl ethylphosphonate, Propanedioic acid, bromo-, diethyl ester
Environmental Precautions Do not empty into drains. Prevent release into the environment.Diethyl ethylphosphonate, Propanedioic acid, bromo-, diethyl ester

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Finalization start Start: this compound waste generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Waste Characterization (Consult EHS) ppe->characterize segregate Segregate Waste characterize->segregate container Select & Label Waste Container segregate->container collect Collect Waste (Solid, Liquid, Contaminated Materials) container->collect store Store in Satellite Accumulation Area collect->store schedule Schedule EHS Pickup store->schedule document Document Disposal schedule->document end End: Proper Disposal Complete document->end

Disposal Workflow for this compound.

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

Personal protective equipment for handling Bromo-PEG3-phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Bromo-PEG3-phosphonic acid diethyl ester. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. This compound is intended for research use only and should not be used in humans or animals.[1]

Hazard Identification and Engineering Controls

Engineering Controls:

  • Work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][5][7]To protect against splashes and aerosols that can cause serious eye damage.
Skin Protection Nitrile or other chemically resistant gloves. A disposable, poly-coated, impervious gown with long sleeves.[7][8][9]To prevent skin contact, which may cause irritation or burns. Double gloving is recommended when handling hazardous drugs.[7][9]
Respiratory Protection A NIOSH-certified N95 or higher respirator may be required, especially if there is a risk of aerosol generation.[7][8]To protect against the inhalation of airborne particles or aerosols. A fit test is required for respirator use.[7]
Footwear Closed-toe shoes and disposable shoe covers.[7]To protect from spills and prevent the spread of contamination.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheets for similar compounds b Ensure fume hood is operational and certified a->b c Verify location of eyewash station and safety shower b->c d Don all required PPE (gloves, gown, eye protection) c->d e Carefully unpack and inspect the chemical container d->e f Weigh and prepare solutions inside the chemical fume hood e->f g Keep container tightly closed when not in use f->g h Avoid generating dust or aerosols f->h i Decontaminate work surfaces and equipment h->i j Segregate and label all chemical waste i->j l Dispose of waste in an approved hazardous waste container j->l k Doff PPE in the correct order to avoid contamination k->l

Caption: Workflow for Handling this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused/Expired Chemical Keep in the original, tightly sealed container. Label clearly as "Hazardous Waste."
Contaminated Labware Collect all contaminated items (e.g., pipette tips, vials, gloves, gowns, shoe covers) in a designated, sealed, and clearly labeled hazardous waste container.[2][3][4][5][7]
Spill Cleanup Materials Absorb spills with an inert material (e.g., sand, vermiculite), collect the material in a sealed container, and label it as hazardous waste.[2][3][4]
Final Disposal Dispose of all waste through your institution's environmental health and safety office, following all local, regional, and national regulations for hazardous chemical waste.[2][3][4][5][6] Do not empty into drains.[3][4][6]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3][4][5] Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3][4][5] Seek medical attention if irritation persists.[2][3]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[2][3][4][5]

In case of a large spill or fire, evacuate the area and contact your institution's emergency response team. Firefighters should wear self-contained breathing apparatus and full protective gear.[2][4][6] Hazardous decomposition products can include carbon oxides and oxides of phosphorus.[2][3]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.